molecular formula C8H9NO2 B1623712 3-Methoxy-benzaldehyde oxime CAS No. 38489-80-4

3-Methoxy-benzaldehyde oxime

Cat. No.: B1623712
CAS No.: 38489-80-4
M. Wt: 151.16 g/mol
InChI Key: VDCBJAPSEUTPTQ-TWGQIWQCSA-N
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Description

3-Methoxy-benzaldehyde oxime is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38489-80-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

VDCBJAPSEUTPTQ-TWGQIWQCSA-N

SMILES

COC1=CC=CC(=C1)C=NO

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\O

Canonical SMILES

COC1=CC=CC(=C1)C=NO

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

3-Methoxy-benzaldehyde oxime synthesis from 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-methoxybenzaldehyde oxime (CAS 7451-00-5) from 3-methoxybenzaldehyde (m-anisaldehyde) . This transformation is a fundamental condensation reaction used frequently in the synthesis of pharmaceutical intermediates, particularly for producing amines via reduction or nitriles via dehydration.

While the reaction is classically robust, this guide focuses on process consistency, impurity profile management (E/Z isomerism), and scalable isolation techniques . We utilize a buffered hydroxylamine hydrochloride protocol to maximize yield and minimize side reactions such as Beckmann rearrangement or hydrolysis.

Mechanistic Foundation

The formation of 3-methoxybenzaldehyde oxime proceeds via a nucleophilic addition-elimination mechanism. Understanding the pH dependence of this reaction is critical for optimization.

  • Nucleophile Generation: Hydroxylamine is supplied as a hydrochloride salt (

    
    ). It must be deprotonated in situ by a base (NaOH or 
    
    
    
    ) to generate the free nucleophile (
    
    
    ).
  • Nucleophilic Attack: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the 3-methoxybenzaldehyde, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration to form the C=N double bond.

Critical Insight: The reaction rate is pH-dependent.[1] At low pH, the amine is protonated and non-nucleophilic. At very high pH, the carbonyl is less electrophilic, and the carbinolamine dehydration step (which is acid-catalyzed) is retarded. A pH range of 4.5 – 6.0 is kinetically optimal for the addition, but a slightly basic environment is often used in batch synthesis to drive the equilibrium forward by neutralizing the HCl byproduct.

Mechanistic Pathway Diagram

OximeMechanism Start 3-Methoxybenzaldehyde (Electrophile) Intermediate Tetrahedral Carbinolamine Start->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + Base (Nucleophile Generation) Reagent->Intermediate Free :NH2OH Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product 3-Methoxybenzaldehyde Oxime (E/Z Mixture) Transition->Product Elimination

Caption: Nucleophilic addition-elimination pathway for oxime formation.

Experimental Protocol

Reagents & Materials[2][3][4]
ReagentMW ( g/mol )Equiv.Role
3-Methoxybenzaldehyde 136.151.0Substrate
Hydroxylamine HCl 69.491.2 – 1.5Reagent
Sodium Carbonate (

)
105.990.6 – 0.8Base (Buffer)
Ethanol (95%) -SolventSolubilizer
Water (DI) -SolventSolubilizer
Step-by-Step Methodology

Step 1: Preparation of the Aldehyde Solution Dissolve 3-methoxybenzaldehyde (10.0 g, 73.4 mmol) in Ethanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Expert Insight: The aldehyde is an oil at room temperature. Ensure complete dissolution before adding aqueous reagents to prevent biphasic rate limitations.

Step 2: Preparation of the Hydroxylamine Solution In a separate beaker, dissolve Hydroxylamine Hydrochloride (6.1 g, 88.0 mmol, 1.2 eq) in minimal DI water (approx. 15 mL).

  • Expert Insight: Keeping the water volume low ensures the final reaction mixture remains a single phase when mixed with ethanol, which is crucial for reaction kinetics.

Step 3: Base Addition & Reaction Initiation Slowly add the aqueous hydroxylamine solution to the aldehyde solution. Subsequently, add a solution of Sodium Carbonate (4.7 g, 44 mmol) in water (15 mL) dropwise over 10 minutes.

  • Expert Insight:

    
     is preferred over NaOH for this substrate. NaOH can be too harsh, potentially causing Cannizzaro reactions or hydrolysis if the temperature spikes. Carbonate buffers the system effectively.
    

Step 4: Reflux & Monitoring Attach a reflux condenser and heat the mixture to 60-70°C for 1–2 hours.

  • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, replaced by the oxime spot (
    
    
    
    ).

Step 5: Workup & Isolation [2]

  • Cool the reaction mixture to room temperature.

  • Rotary evaporate the ethanol (do not distill to dryness; remove ~70% of solvent).

  • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The oxime should precipitate as a white to off-white solid.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold water (2 x 20 mL) to remove residual inorganic salts (NaCl).

Step 6: Purification Recrystallize the crude solid from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add water until turbidity just appears. Cool slowly to 4°C.

Experimental Workflow Diagram

Workflow Step1 Dissolve 3-Methoxybenzaldehyde in Ethanol Step3 Combine & Reflux (60-70°C, 1-2h) Step1->Step3 Step2 Prepare Aqueous NH2OH·HCl and Na2CO3 Solutions Step2->Step3 Step4 TLC Check (Hex/EtOAc 7:3) Step3->Step4 Step5 Evaporate EtOH & Precipitate in Ice Water Step4->Step5 Conversion >98% Step6 Filter & Wash (Remove Salts) Step5->Step6 Step7 Recrystallize (EtOH/Water) Step6->Step7

Caption: Operational workflow for the synthesis and isolation of 3-methoxybenzaldehyde oxime.

Characterization & Quality Control

The product typically exists as a mixture of E (anti) and Z (syn) isomers, with the E-isomer often being thermodynamically favored.

Physical Properties[2][4][6][7]
  • Appearance: White crystalline solid.

  • Melting Point: 39–40 °C (Pure E-isomer) [1]. Note: Impure mixtures may appear as an oil or semi-solid.

Spectroscopic Data (Expected)
TechniqueSignalAssignment
1H NMR (CDCl3, 400 MHz)

8.12 (s, 1H)
-CH=N- (Azomethine proton)

9.60 (br s, 1H)
-OH (Oxime hydroxyl, exchangeable)

3.82 (s, 3H)
-OCH3 (Methoxy group)

6.9 – 7.4 (m, 4H)
Aromatic protons
IR (KBr)3200–3400

O-H stretch (broad)
1640

C=N stretch

Note: The chemical shift of the azomethine proton is diagnostic. The Z-isomer typically appears slightly upfield relative to the E-isomer.

Troubleshooting & Process Optimization

Product is an Oil

If the product fails to crystallize upon pouring into water:

  • Cause: Presence of unreacted aldehyde or high Z-isomer content.

  • Remedy: Extract the aqueous/oily mixture with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over

    
    , evaporate, and induce crystallization by scratching the flask or adding a seed crystal. Cooling to -20°C often helps.
    
Low Yield
  • Cause: Incomplete reaction due to pH drift.

  • Remedy: Ensure the base equivalents are correct. The solution should be slightly acidic to neutral (pH ~5-6) initially, drifting to neutral/basic. If pH is too low (<4), the amine is protonated. If too high (>9), dehydration is slow.

Safety & Handling

  • Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer.[2][3] It is toxic to aquatic life.[2][3][4] Avoid metal spatulas (especially iron) as metal ions can catalyze the decomposition of hydroxylamine, potentially leading to explosion risks in large-scale neat storage [2].

  • Thermal Stability: Oximes can undergo Beckmann rearrangement or violent decomposition at high temperatures. Do not distill the oxime at atmospheric pressure; use high vacuum if distillation is necessary.

References

  • CAS Common Chemistry . (n.d.).[5] [C(E)]-3-Methoxybenzaldehyde oxime. American Chemical Society.[5] Retrieved October 26, 2023, from [Link]

  • Loba Chemie . (2022). Safety Data Sheet: Hydroxylamine Hydrochloride. Retrieved October 26, 2023, from [Link]

  • Asian Journal of Chemistry . (n.d.). Efficient Procedure for Synthesis of Oximes. Retrieved October 26, 2023, from [Link]

Sources

3-Methoxy-benzaldehyde oxime chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methoxy-benzaldehyde Oxime: Chemical Properties, Synthesis, and Strategic Utility in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers[1]

Executive Summary

This compound (CAS: 38489-80-4) represents a pivotal intermediate in the synthesis of pharmacologically active pharmacophores.[1] As a meta-substituted aromatic aldoxime, it serves as a "chemical switch," capable of diverging into nitriles, benzylamines, or isoxazoles depending on the catalytic environment. This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and its role as a precursor in the development of PDE4 inhibitors and kinase-targeting therapeutics.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The meta-methoxy substitution on the benzene ring introduces specific electronic effects (inductive withdrawal, resonance donation) that influence the acidity of the oxime proton and the electrophilicity of the imine carbon.[1]

2.1 Identification Data[1][2][3][4][5][6][7]
ParameterSpecification
IUPAC Name (E)-3-Methoxybenzaldehyde oxime
Common Name m-Anisaldehyde oxime
CAS Number 38489-80-4 (General), 52707-52-5 ((E)-isomer)
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES COC1=CC=CC(=C1)C=NO
2.2 Physical Properties[1][2][5]
PropertyValueContext/Notes
Physical State Low-melting solid or viscous oilOften crystallizes upon standing; MP ~39-40°C.
Boiling Point 118–121 °CAt reduced pressure (vacuum distillation recommended).[1]
Solubility HighEthanol, DMSO, Ethyl Acetate, Chloroform.
Solubility Low/InsolubleWater (requires co-solvent for aqueous reactions).[1]
pKa ~10.5–11.0Oxime O-H proton (estimated).[1]
LogP 1.6Moderate lipophilicity, suitable for membrane permeability.
2.3 Stereochemistry: The E/Z Dichotomy

Like most aldoximes, this compound exists in equilibrium between the E (anti) and Z (syn) isomers.[1] The E-isomer is thermodynamically favored due to reduced steric repulsion between the aromatic ring and the hydroxyl group.[1]

  • E-Isomer: Hydroxyl group anti to the phenyl ring.[1] Predominant form (>95%).[1][2]

  • Z-Isomer: Hydroxyl group syn to the phenyl ring.[1] Often formed kinetically but isomerizes to E under acidic conditions.[1]

Synthesis & Manufacturing Protocol

The synthesis relies on the condensation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride.[1] While conceptually simple, controlling pH is critical to prevent the formation of side products or incomplete conversion.[1]

3.1 Mechanism of Formation

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration.[1]

SynthesisMechanism cluster_conditions Critical Conditions Aldehyde 3-Methoxybenzaldehyde (Electrophile) Hemiaminal Tetrahedral Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Hemiaminal Transition Dehydration (-H2O) Hemiaminal->Transition Acid Catalysis Oxime 3-Methoxybenzaldehyde Oxime (E-isomer) Transition->Oxime Elimination Cond1 pH Buffer (NaOAc) Prevents protonation of NH2OH

Caption: Nucleophilic addition-elimination pathway for oxime synthesis. pH control is vital to maintain the nucleophilicity of nitrogen.[1]

3.2 Standard Operating Procedure (SOP)

Scale: 10 mmol | Yield Target: >90%

  • Reagent Preparation:

    • Dissolve Hydroxylamine Hydrochloride (1.2 eq, 0.83 g) in minimal distilled water (5 mL).

    • Dissolve Sodium Acetate (1.5 eq, 1.23 g) in water (5 mL) and mix with the hydroxylamine solution. Note: NaOAc acts as a buffer to release the free amine base.[1]

  • Addition:

    • Dissolve 3-Methoxybenzaldehyde (1.0 eq, 1.36 g) in Ethanol (10 mL).

    • Add the buffered hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.

  • Reaction:

    • Heat to 60°C for 2 hours or stir at Room Temperature for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (higher Rf) should disappear.[1]

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Extract the residue with Dichloromethane (DCM) (3 x 15 mL).[1]

    • Wash combined organics with brine, dry over anhydrous MgSO₄.[1][5]

  • Purification:

    • Concentrate in vacuo.[1][7] If the product is an oil, induce crystallization by scratching with a glass rod or cooling to 0°C. Recrystallize from Hexane/Ethanol if necessary.[1]

Reactivity Profile & Transformations

The oxime group is a versatile handle in medicinal chemistry. It serves as a gateway to three distinct functional classes: Nitriles, Amines, and Heterocycles.

4.1 Beckmann Rearrangement vs. Dehydration

For aldoximes, the "Beckmann" conditions typically trigger dehydration to the nitrile rather than rearrangement to the amide.[1]

  • Reagents: Acetic Anhydride (Ac₂O), Thionyl Chloride (SOCl₂), or Propylphosphonic Anhydride (T3P).[1]

  • Product: 3-Methoxybenzonitrile.[1]

  • Mechanism: The OH group is converted to a good leaving group (e.g., acetate), followed by E2 elimination.[1]

4.2 Reduction to Primary Amines

Reduction yields 3-Methoxybenzylamine , a core scaffold in monoamine oxidase (MAO) inhibitors and dopamine receptor ligands.[1]

  • Catalytic Hydrogenation: H₂, Pd/C (10%), Ethanol.[1] Mild, preserves aromatic ring.[1]

  • Hydride Reduction: LiAlH₄ in THF. Stronger conditions, ensures complete reduction.[1]

4.3 C-H Activation & Cyclization

Oximes can undergo oxidative cyclization to form Isoxazoles , often used as bioisosteres for amide bonds in drug design.[1]

ReactivityNetwork Oxime 3-Methoxybenzaldehyde Oxime Nitrile 3-Methoxybenzonitrile (Dehydration) Oxime->Nitrile Ac2O / Reflux or SOCl2 Amine 3-Methoxybenzylamine (Reduction) Oxime->Amine H2, Pd/C or LiAlH4 Isoxazole Isoxazole Derivatives (Cyclization) Oxime->Isoxazole NCS / Alkyne [3+2] Cycloaddition

Caption: Divergent synthetic pathways from the oxime scaffold. Red arrows indicate dehydration; green indicates reduction.[1]

Pharmaceutical Applications

5.1 PDE4 Inhibitors

Research into phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases (e.g., asthma, COPD) utilizes methoxy-substituted benzyl scaffolds.[1] The 3-methoxy group mimics the catechol ether moiety found in Rolipram, a prototypical PDE4 inhibitor.[1] this compound derivatives serve as precursors to N-benzylamines that fit into the PDE4 hydrophobic pocket [1].[1]

5.2 Kinase Inhibition

The oxime moiety itself can coordinate with metal centers in metalloenzymes or form hydrogen bond networks in kinase ATP-binding pockets.[1] Derivatives have shown activity against specific kinases involved in cell proliferation, making them candidates for early-stage oncology screening [2].[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral signatures.

MethodCharacteristic SignalInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.10–8.20 (s, 1H) HC=N (Aldoxime proton).[1] Distinctive singlet.
δ 7.8–9.0 (br s, 1H) OH .[1] Broad singlet, exchangeable with D₂O.
δ 3.84 (s, 3H) OCH₃ .[1] Sharp singlet (Methoxy group).[1]
δ 6.9–7.4 (m, 4H) Ar-H .[1] Aromatic protons (multiplet).
IR Spectroscopy 3200–3400 cm⁻¹ O-H stretch .[1] Broad band.[1]
1640–1690 cm⁻¹ C=N stretch .[1] Weak to medium intensity.[1]
1260, 1040 cm⁻¹ C-O-C stretch .[1] Aryl alkyl ether.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

  • Handling: Wear nitrile gloves and safety goggles.[1] Avoid heating in closed systems without pressure relief due to potential thermal decomposition of oximes (risk of rapid rearrangement/explosion at high temperatures).[1]

References

  • Synthesis and PDE4 Inhibition Studies

    • Title: Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)
    • Source: PubMed / NIH[1]

    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: 3-Methoxybenzaldehyde oxime - Substance Detail[1][2][8][3][9]

    • Source: PubChem / CAS Common Chemistry[1][2]

    • URL:[Link][1]

  • Beckmann Rearrangement Mechanisms

    • Title: The Beckmann Rearrangement: Mechanism and Applications[1]

    • Source: Organic Chemistry Portal[1][10]

    • URL:[Link][1]

  • Microwave Synthesis Protocols

    • Title: Microwave synthesis method of benzaldehyde oxime compounds[1][6]

    • Source: Google Patents (CN111978203A)[1]

    • URL

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-methoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of (E)-3-methoxybenzaldehyde oxime. This document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Oximes in Modern Chemistry

Oximes, organic compounds with the general formula RR'C=NOH, are a versatile class of molecules with significant applications across various scientific disciplines.[1][2] Their utility stems from their role as key synthetic intermediates, protecting groups for carbonyl compounds, and their exhibition of a wide range of biological activities.[3][4][5] The C=N double bond in oximes gives rise to geometric isomerism (E/Z isomerism), which can significantly influence their physical, chemical, and biological properties.[6][7]

(E)-3-methoxybenzaldehyde oxime, in particular, is a valuable building block in organic synthesis. The presence of the methoxy group on the benzene ring modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.[3] This guide will provide a detailed exploration of the synthesis of the thermodynamically favored (E)-isomer and its comprehensive characterization using modern analytical techniques.

Synthesis of (E)-3-methoxybenzaldehyde oxime: A Mechanistic and Practical Approach

The synthesis of (E)-3-methoxybenzaldehyde oxime is typically achieved through the condensation reaction of 3-methoxybenzaldehyde with hydroxylamine.[2][3] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.[8][9][10]

Reaction Mechanism and Stereoselectivity

The formation of the oxime proceeds via a two-step mechanism. First, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde to form a tetrahedral intermediate known as a hemiaminal.[8] This step is typically acid-catalyzed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[10] The subsequent step involves the elimination of a water molecule to form the C=N double bond of the oxime.[8][10]

Oxime Formation Mechanism aldehyde 3-Methoxybenzaldehyde intermediate Tetrahedral Intermediate (Hemiaminal) aldehyde->intermediate + Hydroxylamine hydroxylamine Hydroxylamine oxime (E)-3-methoxybenzaldehyde oxime intermediate->oxime - Water water Water

Caption: General mechanism of oxime formation.

The reaction can yield a mixture of (E) and (Z) isomers. However, the (E)-isomer of 3-methoxybenzaldehyde oxime is generally the thermodynamically more stable product due to reduced steric hindrance.[11] Conducting the reaction under conditions that allow for equilibration, such as heating in the presence of a mild acid or base, will favor the formation of the more stable (E)-isomer.[6]

Experimental Protocol

This protocol is designed for the reliable synthesis of (E)-3-methoxybenzaldehyde oxime with a high yield and purity.

Materials and Reagents:

  • 3-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the aldehyde. The base is crucial to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.[3][4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 1-2 hours.[3] The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Precipitation and Isolation: Add cold deionized water to the concentrated reaction mixture to precipitate the crude product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (E)-3-methoxybenzaldehyde oxime as a crystalline solid.[3]

Synthesis Workflow start Dissolve 3-methoxybenzaldehyde in Ethanol reagents Add aqueous solution of NH₂OH·HCl and Na₂CO₃ start->reagents reflux Reflux for 1-2 hours reagents->reflux workup Cool and concentrate reflux->workup precipitation Precipitate with cold water workup->precipitation filtration Isolate by vacuum filtration precipitation->filtration purification Recrystallize from Ethanol/Water filtration->purification product Pure (E)-3-methoxybenzaldehyde oxime purification->product

Caption: Experimental workflow for the synthesis of (E)-3-methoxybenzaldehyde oxime.

Comprehensive Characterization of (E)-3-methoxybenzaldehyde oxime

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-3-methoxybenzaldehyde oxime provides distinct signals that are characteristic of its structure. The oxime proton (-NOH) typically appears as a broad singlet in the downfield region (δ 10-12 ppm).[3] The imine proton (-CH=N-) resonates as a sharp singlet around δ 8.0-8.4 ppm.[3] The aromatic protons will exhibit a splitting pattern consistent with a 1,3-disubstituted benzene ring, and the methoxy protons will appear as a sharp singlet around δ 3.8 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic peak for the imine carbon (C=N) in the range of δ 145-155 ppm. The carbon of the methoxy group will appear around δ 55 ppm. The aromatic carbons will have signals in the typical aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (E)-3-methoxybenzaldehyde oxime will exhibit the following key absorption bands:

  • A broad O-H stretch from the oxime hydroxyl group in the region of 3100-3500 cm⁻¹.

  • A C=N stretch of the oxime group around 1640-1690 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring and the aldehyde proton just above 3000 cm⁻¹ and around 2850 cm⁻¹, respectively.

  • C-O stretching of the methoxy group around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (E)-3-methoxybenzaldehyde oxime (C₈H₉NO₂), the expected molecular weight is 151.16 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 151.

Data Summary
Property Value Source
Molecular Formula C₈H₉NO₂[12]
Molecular Weight 151.16 g/mol [3][12]
Appearance Colorless crystals or thick liquid[2]
¹H NMR (δ, ppm) ~10-12 (s, 1H, NOH), ~8.0-8.4 (s, 1H, CH=N), ~6.8-7.4 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃)[3]
IR (cm⁻¹) ~3100-3500 (O-H), ~1640-1690 (C=N), ~1250 (C-O)[13][14]
Mass Spectrum (m/z) 151 (M⁺)[12]

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of (E)-3-methoxybenzaldehyde oxime. By understanding the underlying chemical principles and adhering to the described methodologies, researchers can confidently and reproducibly synthesize and validate this important chemical intermediate. The provided characterization data serves as a reliable reference for confirming the successful synthesis and purity of the target compound.

References

  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • Scribd. Oxime Formation | PDF | Organic Chemistry. Available at: [Link]

  • Kalesse, M., & Gessner, V. H. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]

  • Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Available at: [Link]

  • Lad, U. P., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. Oxime. Available at: [Link]

  • RECERCAT. (2022, December 5). Selective Binding and Isomerization of Oximes in a Self- assembled Capsule. Available at: [Link]

  • Peralta, J. E., & Pierini, A. B. (2025, August 5). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Royal Society of Chemistry. (2019). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2023, June 23). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Available at: [Link]

  • Semantic Scholar. Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate. Available at: [Link]

  • Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]

  • ResearchGate. Preparation of aldoximes and ketoximes 2a. Available at: [Link]

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  • Molecules. (2008). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. PMC. Available at: [Link]

  • Indian Academy of Sciences. (2019). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link]

  • PMC. (2011). (E)-3,5-Dimethoxybenzaldehyde oxime. Available at: [Link]

  • CAS Common Chemistry. [C(E)]-3-Methoxybenzaldehyde oxime. Available at: [Link]

  • MDPI. (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 3-methoxy-. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 3-methoxy-. Available at: [Link]

  • Organic Syntheses Procedure. m-METHOXYBENZALDEHYDE. Available at: [Link]

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Structural Elucidation and Spectroscopic Profiling of 3-Methoxybenzaldehyde Oxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxybenzaldehyde oxime (also known as m-anisaldehyde oxime) is a highly versatile organic intermediate utilized in the synthesis of complex pharmaceuticals, agrochemicals, and novel materials. The presence of the methoxy group (-OCH3) at the meta position of the benzene ring imparts unique electronic properties that influence both the reactivity of the molecule and its spectroscopic signatures. This whitepaper provides researchers and drug development professionals with a rigorous, self-validating framework for the synthesis and multi-modal spectroscopic characterization (NMR, IR, MS) of 3-methoxybenzaldehyde oxime.

Mechanistic Context & Experimental Design

The synthesis of 3-methoxybenzaldehyde oxime proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 3-methoxybenzaldehyde, followed by dehydration to form the C=N double bond.

Causality of Reagent Selection: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) to prevent premature oxidation and enhance shelf stability. However, the protonated hydroxylammonium ion is not nucleophilic. Therefore, a mild base, such as sodium acetate (NaOAc), must be introduced. NaOAc acts as a proton acceptor, liberating the free hydroxylamine nucleophile in situ while maintaining a slightly acidic to neutral pH (pH ~4.5–6.0). This specific pH window is critical: it is acidic enough to protonate the carbonyl oxygen (enhancing its electrophilicity) but not so acidic that the hydroxylamine remains entirely protonated. The meta-methoxy group exerts an electron-withdrawing inductive effect but is electronically isolated from direct resonance donation to the aldehyde, preserving the high electrophilicity of the carbonyl carbon and ensuring rapid reaction kinetics.

Experimental Protocols: A Self-Validating System

To ensure high yield and purity, the following step-by-step methodology must be strictly adhered to. This protocol is designed to minimize side reactions and maximize the stereoselective formation of the thermodynamically favored (E)-isomer.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-methoxybenzaldehyde in distilled water or a water/ethanol mixture at room temperature.

  • Nucleophile Activation: In a separate vessel, prepare an aqueous solution containing 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate .

  • Addition and Thermal Activation: Add the hydroxylamine solution to the aldehyde dropwise. Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 2 hours. The thermal energy overcomes the activation barrier for the dehydration step, driving the equilibrium toward the oxime.

  • Isolation: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (2 × 30 mL). The organic phase selectively partitions the oxime product.

  • Washing and Drying: Wash the combined organic phases with brine to remove residual salts, dry over anhydrous sodium sulfate (Na₂SO₄) to eliminate trace water, and concentrate under reduced pressure to yield the crude oxime.

  • Purification: Recrystallize from a suitable solvent system (e.g., petroleum ether/diethyl ether) to obtain the pure product as a solid (Yield: ~85-89%) 1.

Workflow N1 3-Methoxybenzaldehyde + NH2OH·HCl N2 Base Addition (NaOAc, H2O, 80°C) N1->N2 N3 Oxime Formation (Nucleophilic Addition) N2->N3 N4 Extraction & Washing (EtOAc / Brine) N3->N4 N5 Drying & Concentration (Na2SO4, Vacuum) N4->N5 N6 Purified 3-Methoxy- benzaldehyde oxime N5->N6

Experimental workflow for the synthesis and purification of 3-Methoxybenzaldehyde oxime.

Spectroscopic Characterization

To guarantee the structural integrity of the synthesized 3-methoxybenzaldehyde oxime, a multi-modal spectroscopic approach is mandatory. No single technique is sufficient; rather, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) must cross-validate one another to form a self-validating analytical system.

Mass Spectrometry (GC-MS / ESI-MS)

The first validation checkpoint is the molecular mass. 3-Methoxybenzaldehyde oxime (C₈H₉NO₂) has a monoisotopic mass of 151.06 Da. Gas Chromatography-Mass Spectrometry (GC-MS) typically reveals a distinct molecular ion peak [M]⁺ at m/z 151 2. Characteristic fragmentation patterns include m/z 136 (loss of -CH₃ or -OH) and m/z 108, which correspond to the breakdown of the methoxy-aromatic system.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the functional group transformations. The complete disappearance of the highly polar aldehyde carbonyl stretch (~1700 cm⁻¹) is the primary indicator of reaction completion. The emergence of a broad O-H stretching band between 3320 and 3580 cm⁻¹ and a sharp C=N stretching vibration at 1512 cm⁻¹ confirms the formation of the oxime linkage . Additionally, the asymmetric C-O stretch of the methoxy group is clearly visible around 1216 cm⁻¹.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

NMR spectroscopy maps the atomic connectivity and stereochemistry (E/Z isomerism).

  • ¹H NMR (CDCl₃): The highly deshielded oxime proton (-NOH) appears as a broad singlet between δ 8.89 and 9.37 ppm, a shift highly dependent on sample concentration and hydrogen bonding dynamics 1. The imine proton (HC=N) resonates as a sharp singlet at δ 8.13 - 8.50 ppm. The presence of a single imine peak confirms the stereoselective formation of the thermodynamically favored (E)-isomer. The methoxy protons appear as a distinct 3H singlet at δ 3.82 - 3.90 ppm. The aromatic region displays a classic meta-substitution splitting pattern.

  • ¹³C NMR (CDCl₃): The carbon backbone is verified by the C=N resonance at 147-155 ppm 3. The methoxy carbon is highly shielded by the oxygen atom, appearing at ~55 ppm, while the aromatic carbons span 100-160 ppm.

SpectroLogic MS Mass Spectrometry (m/z 151 [M+]) Confirms Molecular Weight Struct 3-Methoxybenzaldehyde oxime (Absolute Structure Confirmed) MS->Struct IR FT-IR Spectroscopy (3320 cm⁻¹ OH, 1512 cm⁻¹ C=N) Identifies Functional Groups IR->Struct NMR1H ¹H NMR (δ 8.13 CH=N, 3.82 OCH3) Maps Proton Environments NMR1H->Struct NMR13C ¹³C NMR (δ 147-155 C=N, 55 OCH3) Maps Carbon Backbone NMR13C->Struct

Multi-modal spectroscopic logic for the structural elucidation of 3-Methoxybenzaldehyde oxime.

Quantitative Data Summary

The following table synthesizes the expected quantitative spectroscopic data parameters for high-purity 3-methoxybenzaldehyde oxime, serving as a rapid reference for analytical validation.

Analytical ModalityTarget Moiety / ParameterObserved Value
GC-MS Molecular Ion [M]⁺m/z 151
GC-MS Major Fragmentsm/z 136, 108
FT-IR O-H Stretch3320 - 3580 cm⁻¹
FT-IR C=N Stretch1512 cm⁻¹
FT-IR C-O Stretch (Methoxy)1216 cm⁻¹
¹H NMR (CDCl₃) -NOH (Oxime Proton)δ 8.89 - 9.37 (s, 1H)
¹H NMR (CDCl₃) HC=N (Imine Proton)δ 8.13 - 8.50 (s, 1H)
¹H NMR (CDCl₃) -OCH₃ (Methoxy Protons)δ 3.82 - 3.90 (s, 3H)
¹H NMR (CDCl₃) Aromatic Protonsδ 6.92 - 7.68 (m, 4H)
¹³C NMR (CDCl₃) C=N Carbonδ 147 - 155 ppm
¹³C NMR (CDCl₃) -OCH₃ Carbonδ ~55 ppm
¹³C NMR (CDCl₃) Aromatic Carbonsδ 100 - 160 ppm

Conclusion

The absolute structural confirmation of 3-methoxybenzaldehyde oxime relies on a triad of analytical techniques. Mass spectrometry provides the foundational molecular weight, FT-IR confirms the successful conversion of the carbonyl to the oxime functional group, and NMR spectroscopy maps the exact connectivity and stereochemical preference. By adhering to the outlined synthetic protocols and cross-referencing these spectroscopic parameters, researchers can ensure the highest standards of scientific integrity in their drug development and chemical synthesis workflows.

References

  • Title: 3-Methoxy-benzaldehyde oxime | C8H9NO2 | CID 9601243 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters Source: NISCAIR Online Periodicals Repository URL: [Link]

  • Title: FACULTY OF PHARMACY AND MEDICINE Ph.D. Thesis in Pharmaceutical Sciences XXXI cycle Synthesis and biological evaluation of new s - I.R.I.S. Source: Sapienza University of Rome (uniroma1.it) URL: [Link]

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3-Methoxy-benzaldehyde oxime CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methoxy-benzaldehyde Oxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its fundamental physicochemical properties, provides a robust and validated synthesis protocol, outlines key analytical characterization techniques, and explores its current and prospective applications. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound is an organic compound belonging to the oxime class, which is characterized by the C=N-OH functional group.[1] Derived from 3-methoxybenzaldehyde, the presence of the methoxy group on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in various synthetic pathways.[1] Its ability to be transformed into other functional groups, such as primary amines or nitriles, underscores its utility as a versatile building block.[1] Furthermore, emerging research has highlighted its potential biological activities, including interactions with various enzymes, suggesting its promise as a scaffold in medicinal chemistry.[1] This guide aims to serve as a detailed resource for professionals working with or considering the use of this compound.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for its handling, characterization, and application. These core identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 38489-80-4[1][2][3]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2]
IUPAC Name (NE)-N-[(3-methoxyphenyl)methylidene]hydroxylamine[2]
Appearance Liquid, Oil[3]
Canonical SMILES COC1=CC=CC(=C1)C=NO[1]
InChI Key VDCBJAPSEUTPTQ-RMKNXTFCSA-N[2][3]

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through a condensation reaction between 3-methoxybenzaldehyde and a hydroxylamine salt in the presence of a base.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

Causality of Experimental Choices

The selection of reagents and conditions is paramount for a successful and high-yielding synthesis.

  • Starting Material : 3-Methoxybenzaldehyde is the logical precursor, providing the core aromatic and methoxy structure.

  • Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl) is the standard source of hydroxylamine. Its salt form enhances stability for storage.

  • Base : A base, such as sodium hydroxide or sodium acetate, is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Solvent : An alcoholic solvent like ethanol or methanol is typically used as it effectively dissolves both the aldehyde and the hydroxylamine salt (once the base is added), facilitating a homogeneous reaction environment.[1]

  • Temperature : The reaction is often performed at room temperature or with gentle heating (reflux) to increase the reaction rate without promoting significant side reactions.[1][4]

Detailed Experimental Protocol

The following protocol describes a reliable method for the synthesis of this compound.

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol (5-10 mL per gram of aldehyde).

  • Reagent Addition : In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water. Add this aqueous solution to the ethanolic solution of the aldehyde.

  • Reaction : Stir the resulting mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.[4]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Precipitation & Filtration : Add deionized water to the concentrated residue to precipitate the crude product. Collect the solid precipitate by vacuum filtration, washing with cold water to remove inorganic salts.

  • Drying : Dry the collected solid under vacuum to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization : An ethanol/water mixture is a suitable solvent system for recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to form pure crystals.[5]

  • Column Chromatography : For a higher degree of purity, silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate can be employed.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification Reactant1 3-Methoxybenzaldehyde Reaction Condensation Reaction (Reflux) Reactant1->Reaction Reagent1 Hydroxylamine HCl Reagent1->Reaction Base Sodium Hydroxide Base->Reaction Solvent Ethanol/Water Solvent->Reaction Workup Solvent Removal & Aqueous Precipitation Reaction->Workup TLC Monitoring Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure 3-Methoxy- benzaldehyde oxime Purify->Final Purity Assessment

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

Spectroscopy provides definitive structural information.

TechniqueExpected DataRationale
Infrared (IR) Spectroscopy ~3600 cm⁻¹ (O-H stretch, broad)~1665 cm⁻¹ (C=N stretch)~1250-1300 cm⁻¹ (C-O stretch, methoxy)~945 cm⁻¹ (N-O stretch)The presence of these characteristic absorption bands confirms the key functional groups: the oxime hydroxyl, the carbon-nitrogen double bond, the aromatic ether linkage, and the nitrogen-oxygen single bond.[1]
¹H NMR Spectroscopy Singlet ~3.8 ppm (3H, -OCH₃)Multiplets ~6.8-7.5 ppm (4H, Aromatic)Singlet ~8.1 ppm (1H, -CH=N)Broad singlet (1H, -N-OH)The chemical shifts, integration, and splitting patterns of the protons are diagnostic for the methoxy group, the aromatic ring protons, the imine proton, and the hydroxyl proton of the oxime.
¹³C NMR Spectroscopy ~55 ppm (-OCH₃)~110-160 ppm (Aromatic Cs)~150 ppm (C=N)The ¹³C NMR spectrum confirms the number and electronic environment of the carbon atoms in the molecule, including the distinct signals for the methoxy carbon, the seven aromatic carbons (one substituted), and the imine carbon.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺) at m/z = 151.06Provides the exact mass of the molecule, confirming the molecular formula C₈H₉NO₂.[2]
Chromatographic Analysis
  • Thin Layer Chromatography (TLC) : Essential for monitoring reaction progress and assessing the purity of column chromatography fractions. A non-polar solvent system (e.g., hexane:ethyl acetate) will show the product to be more polar than the starting aldehyde.

  • High-Performance Liquid Chromatography (HPLC) : Provides a quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

Applications in Drug Development and Research

The chemical architecture of this compound makes it a valuable precursor and a compound of interest in its own right within the pharmaceutical and life sciences sectors.

Synthetic Intermediate

The primary application of this compound is as a versatile synthetic intermediate.

  • Reduction to Amines : The oxime functional group can be readily reduced to a primary amine using reagents like sodium borohydride or through catalytic hydrogenation.[1] This provides a route to 3-methoxybenzylamine derivatives, which are common substructures in pharmacologically active compounds.

  • Oxidation to Nitriles : Oxidation of the oxime can yield the corresponding nitrile.[1] Aromatic nitriles are precursors to a wide range of functional groups, including carboxylic acids, amides, and tetrazoles.

  • Heterocyclic Synthesis : Oximes are key intermediates in the synthesis of various nitrogen-containing heterocycles, such as isoxazolines, which are prevalent scaffolds in many bioactive molecules.[6]

Biological Activity

Preliminary research has indicated that this compound itself exhibits biological activity. It has been shown to interact with multiple enzymes and has been investigated for its potential as:

  • Kinase Inhibitor : Studies have shown it can inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K).[1] This broad-spectrum activity suggests potential, with further derivatization, for developing more selective inhibitors for therapeutic targets in cancer or metabolic diseases.

  • Antimicrobial and Anticancer Agent : Initial studies suggest potential antibacterial and anticancer properties, likely stemming from its ability to modulate key cellular pathways.[1]

  • Precursor for Bioactive Molecules : The substituted benzaldehyde oxime core is a feature in compounds designed as inhibitors for enzymes like aldose reductase and as agents targeting oxidative stress.[7] The methoxy group can be a key interaction point within a protein's active site or can be used to tune the molecule's physicochemical properties.

Logical Relationship Diagram

Applications cluster_synthetic Synthetic Intermediate cluster_products Resulting Scaffolds cluster_bioactivity Direct Biological Activity A 3-Methoxy-benzaldehyde Oxime B Reduction A->B e.g., NaBH₄ C Oxidation A->C e.g., NaOCl D Cycloaddition A->D H Kinase Inhibition (e.g., PI3K, AMPK) A->H I Antimicrobial A->I J Anticancer A->J E Primary Amines B->E F Nitriles C->F G Heterocycles (e.g., Isoxazolines) D->G

Caption: Synthetic utility and biological applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chemical compound with well-defined properties and established synthetic routes. Its true value lies in its versatility as a synthetic intermediate for constructing more complex molecular architectures, particularly within the realm of medicinal chemistry and drug discovery. The preliminary findings of its intrinsic biological activity further enhance its profile as a compound of interest for further investigation. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • This compound | C8H9NO2 . PubChem. [Link]

  • Benzaldehyde, 3,4,5-trimethoxy-, oxime . CAS Common Chemistry. [Link]

  • Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate . ResearchGate. [Link]

  • Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-, O-methyloxime . NIST WebBook. [Link]

  • Safety Data Sheet . Angene Chemical. [Link]

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress . MDPI. [Link]

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An In-depth Technical Guide to the Stereoisomerism in 3-Methoxy-benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the stereoisomerism of 3-Methoxy-benzaldehyde oxime, a molecule of significant interest in synthetic chemistry and drug development. The guide delves into the fundamental principles of E/Z isomerism inherent to the oxime functional group, detailing the synthesis, structural elucidation, and separation of these stereoisomers. By integrating theoretical underpinnings with practical, field-proven methodologies, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The content herein emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Stereoisomerism in Oximes

Oximes, characterized by the R¹R²C=NOH functional group, are versatile intermediates in organic synthesis, finding applications in the production of amines, amides via the Beckmann rearrangement, and various heterocyclic compounds.[1] The restricted rotation around the carbon-nitrogen double bond gives rise to geometric isomerism, resulting in the formation of E (entgegen) and Z (zusammen) stereoisomers.[2] The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom profoundly influences the molecule's physical, chemical, and biological properties. For drug development professionals, understanding and controlling the stereochemistry of oxime-containing compounds is critical, as different isomers can exhibit distinct pharmacological and toxicological profiles.[3]

This compound (C₈H₉NO₂) serves as an exemplary case study for the examination of this phenomenon. The presence of the methoxy group on the benzene ring introduces electronic effects that can influence the isomer ratio during synthesis and the relative stability of the isomers. This guide will provide a detailed examination of the stereoisomeric landscape of this specific molecule.

Synthesis of this compound: Navigating the E/Z Isomeric Mixture

The most common route to synthesizing this compound is the condensation reaction between 3-methoxybenzaldehyde and hydroxylamine.[4] This reaction typically proceeds readily but often yields a mixture of the E and Z isomers.[4] The ratio of these isomers is highly dependent on the reaction conditions.

General Synthetic Principle

The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond.[4]

Synthesis_of_3_Methoxy_benzaldehyde_oxime reactant1 3-Methoxybenzaldehyde intermediate Tetrahedral Intermediate (Hemiaminal) reactant1->intermediate Nucleophilic attack reactant2 +  Hydroxylamine reactant2->intermediate product_E (E)-3-Methoxy-benzaldehyde oxime intermediate->product_E Dehydration product_Z (Z)-3-Methoxy-benzaldehyde oxime intermediate->product_Z Dehydration water - H₂O HPLC_Separation_Workflow start Dissolve E/Z Mixture in Mobile Phase injection Inject onto HPLC System start->injection separation Separation on Reversed-Phase Column (e.g., C18) injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis of Collected Fractions (NMR) fractionation->analysis

Sources

The Synthesis and Characterization of 3-Methoxybenzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methoxybenzaldehyde oxime, a valuable intermediate in pharmaceutical and chemical synthesis.[1] The document delves into the mechanistic underpinnings of oxime formation, offers a detailed, field-proven experimental protocol, and outlines essential characterization and purification techniques. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical insights for the successful and safe execution of this important reaction.

Introduction: The Significance of Aldoximes

Oximes, compounds containing the R1R2C=NOH functional group, are a cornerstone of modern organic chemistry.[2] Derived from the reaction of aldehydes or ketones with hydroxylamine, these molecules serve as critical intermediates in a variety of chemical transformations.[2] Aldoximes, in particular, are precursors to valuable functional groups such as nitriles and amides, and are integral to the synthesis of various biologically active compounds and agrochemicals.[1][3] The presence of a methoxy group on the aromatic ring of 3-methoxybenzaldehyde influences its reactivity and imparts specific properties to the resulting oxime, making it a compound of interest for further synthetic modifications.[1]

Mechanistic Insights: The Formation of an Oxime

The reaction between an aldehyde, such as 3-methoxybenzaldehyde, and hydroxylamine to form an oxime is a classic example of a condensation reaction, specifically, the formation of an imine derivative.[4][5] The mechanism proceeds in a weakly acidic or basic medium and can be understood through the following key steps.[2][4]

Step 1: Nucleophilic Attack The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[6][7] This step is often catalyzed by a weak acid or base. In the presence of a base, the hydroxylamine is deprotonated to a more potent nucleophile. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic.

Step 2: Formation of a Tetrahedral Intermediate The initial nucleophilic attack results in the formation of a tetrahedral intermediate, also known as a hemiaminal.[1][6] This intermediate is typically unstable and exists in equilibrium with the starting materials.

Step 3: Proton Transfer A series of proton transfers occurs. The oxygen of the original carbonyl group is protonated to form a better leaving group (water), while the nitrogen is deprotonated.[6][8]

Step 4: Dehydration The reaction is driven to completion by the elimination of a water molecule from the tetrahedral intermediate.[1][8] The lone pair of electrons on the nitrogen atom facilitates this dehydration, leading to the formation of the C=N double bond characteristic of the oxime.

The reaction typically yields a mixture of (E) and (Z) isomers, the ratio of which can be influenced by reaction conditions.[1]

Diagram of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate (Hemiaminal) 3-Methoxybenzaldehyde->Tetrahedral_Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Tetrahedral_Intermediate Oxime 3-Methoxybenzaldehyde Oxime Tetrahedral_Intermediate->Oxime Dehydration Water Water (H2O) Tetrahedral_Intermediate->Water

Caption: General mechanism of oxime formation.

Experimental Protocol: Synthesis of 3-Methoxybenzaldehyde Oxime

This section provides a detailed, step-by-step methodology for the synthesis of 3-methoxybenzaldehyde oxime. The protocol is designed to be self-validating by including in-process checks and clear endpoints.

Reagents and Materials
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
3-MethoxybenzaldehydeC₈H₈O₂136.15591-31-1Liquid, bp 230-233 °C
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1Solid, handle with care[9]
Sodium HydroxideNaOH40.001310-73-2Solid, corrosive
Ethanol (95%)C₂H₅OH46.0764-17-5Liquid, flammable
Deionized WaterH₂O18.027732-18-5-
Safety Precautions
  • Hydroxylamine and its salts are potentially explosive and toxic. [9][10] Avoid heating the solid, and handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Work in a well-ventilated fume hood.[9][12]

  • 3-Methoxybenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Sodium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and heat sources.

Step-by-Step Procedure
  • Preparation of the Hydroxylamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (a slight molar excess, e.g., 1.1 equivalents) in a minimal amount of deionized water. To this, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise while stirring in an ice bath. The sodium hydroxide serves to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction Setup: In a separate 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Reaction Execution: Slowly add the prepared hydroxylamine solution from the dropping funnel to the stirred solution of 3-methoxybenzaldehyde at room temperature. The addition should be controlled to maintain a gentle reaction.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-80°C) for 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-methoxybenzaldehyde spot.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water with stirring. The product, 3-methoxybenzaldehyde oxime, should precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the collected solid in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 3-Methoxybenzaldehyde - Hydroxylamine HCl - NaOH Hydroxylamine_Sol Prepare Hydroxylamine Solution Reagents->Hydroxylamine_Sol Aldehyde_Sol Prepare Aldehyde Solution in Ethanol Reagents->Aldehyde_Sol Addition Slowly Add Hydroxylamine Solution to Aldehyde Hydroxylamine_Sol->Addition Aldehyde_Sol->Addition Reflux Reflux for 1-2 hours Addition->Reflux Monitoring Monitor by TLC Reflux->Monitoring Precipitation Pour into Cold Water Monitoring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization

Caption: Workflow for the synthesis of 3-methoxybenzaldehyde oxime.

Purification and Characterization

Purification by Recrystallization

For higher purity, the crude 3-methoxybenzaldehyde oxime can be recrystallized.[1] Ethanol or an ethanol-water mixture is a suitable solvent system.[1]

Protocol for Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Characterization

The identity and purity of the synthesized 3-methoxybenzaldehyde oxime can be confirmed by various spectroscopic methods and physical constant determination.

PropertyExpected Value/Observation
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][13]
Appearance White to off-white crystalline solid[1]
Melting Point Literature values may vary depending on the isomeric ratio.
¹H NMR The oxime proton (NOH) appears as a broad singlet around 10-12 ppm. The aldehydic proton of the oxime (HC=N) resonates around 8.0-8.4 ppm as a sharp singlet. The aromatic protons will show characteristic splitting for a meta-substituted benzene ring, and the methoxy protons will appear as a singlet around 3.8 ppm.[1]
IR Spectroscopy Characteristic bands for O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹) are expected.[2]

Alternative Synthetic Approaches

While the conventional method described is robust, alternative approaches have been developed to improve efficiency and reduce environmental impact.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times. For instance, a similar reaction with p-methoxybenzaldehyde achieved high conversion in just 5 minutes at 90°C.[14]

  • Solvent-Free Mechanochemical Synthesis: Grinding the solid reactants (aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate) together at room temperature can provide quantitative yields in minutes, eliminating the need for organic solvents.[1]

Conclusion

The synthesis of 3-methoxybenzaldehyde oxime via the condensation of 3-methoxybenzaldehyde and hydroxylamine is a well-established and reliable reaction. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • Master Organic Chemistry. Beckmann Rearrangement. Retrieved from [Link]

  • Chem LibreTexts. Oxime formation. Retrieved from [Link]

  • BYJU'S. Oximes. Retrieved from [Link]

  • YouTube. (2015, May 25). Formation of an Oxime from an Aldehyde. Retrieved from [Link]

  • International Labour Organization. ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]

  • International Labour Organization. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Scribd. Oxime Formation. Retrieved from [Link]

  • Penta. (2025, March 17). Hydroxylamine hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • Carlo Erba Reagents. 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydroxylamine Sulfate. Retrieved from [Link]

  • PubChem. 3-Methoxy-benzaldehyde oxime. Retrieved from [Link]

  • Google Patents. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
  • CAS Common Chemistry. [C(E)]-3-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • Organic Chemistry Research. Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Retrieved from [Link]

  • NIST. Benzaldehyde, 3-methoxy-. Retrieved from [Link]

Sources

Theoretical & Structural Analysis of 3-Methoxy-benzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

3-Methoxy-benzaldehyde oxime (3-MBO) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for nitriles, amines, and complex heterocyclic frameworks. Unlike its para-substituted counterparts (e.g., anisaldehyde oxime), the meta-position of the methoxy group induces unique electronic inductive effects (


) and mesomeric effects (

) that alter the electron density distribution across the benzylidene moiety.

This guide provides a rigorous framework for the theoretical characterization of 3-MBO, integrating Density Functional Theory (DFT) with experimental validation. It addresses the structural isomerism (


 configurations) and defines the protocols for electronic property mapping.
Chemical Identity[1][2][3]
  • IUPAC Name: (

    
    )-N-(3-methoxybenzylidene)hydroxylamine
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 151.16 g/mol [1][3]

  • Key Functional Groups: Azomethine (

    
    ), Hydroxyl (
    
    
    
    ), Methoxy (
    
    
    ).

Part 2: Synthesis & Conformational Landscape

To ensure the theoretical model matches physical reality, one must first understand the synthetic origin and stereochemistry.

Synthesis Protocol

The synthesis follows a standard condensation reaction between 3-methoxybenzaldehyde and hydroxylamine hydrochloride.

Experimental Workflow:

  • Reactants: 3-methoxybenzaldehyde (1 eq),

    
     (1.2 eq), Sodium Acetate (1.5 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Conditions: Reflux at 80°C for 2-3 hours.

  • Workup: Evaporation of ethanol, ice-water precipitation, recrystallization from ethanol.

Stereochemistry ( vs. Isomerism)

Oximes exist as geometrical isomers. For 3-MBO, the


-isomer  (anti) is thermodynamically favored over the 

-isomer (syn) due to steric repulsion between the lone pair on nitrogen and the aromatic ring.
  • 
    -Isomer:  Hydroxyl group is trans to the phenyl ring.
    
  • 
    -Isomer:  Hydroxyl group is cis to the phenyl ring.
    

Critical Modeling Note: When performing geometry optimization, the starting structure must be the


-isomer to avoid falling into a local minimum representing the less stable 

-form.

Part 3: Computational Methodology (DFT Protocol)

This section details the self-validating workflow for theoretical analysis. The chosen level of theory is DFT/B3LYP/6-311++G(d,p) , selected for its proven accuracy in predicting vibrational frequencies and electronic properties of organic aromatic systems.

The Computational Workflow

DFT_Workflow Start Input Structure (E-Isomer 3-MBO) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Imaginary Freq = 0? Freq->Check Correction Perturb Geometry Check->Correction No (N < 0) Properties Property Calculation Check->Properties Yes (Global Min) Correction->Opt FMO FMO Analysis (HOMO-LUMO) Properties->FMO MEP MEP Mapping (Reactivity Sites) Properties->MEP NLO NLO Properties (Hyperpolarizability) Properties->NLO

Figure 1: Standardized DFT workflow for small organic molecules. Ensuring zero imaginary frequencies is the "self-validating" step to confirm a true energy minimum.

Key Electronic Parameters
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the lone pairs of the oxygen atoms. Acts as the electron donor.[4][5][6]

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     bond and the benzene ring. Acts as the electron acceptor.
    
  • Energy Gap (

    
    ): 
    
    
    
    
    • Expected Range for 3-MBO: 4.0 – 4.5 eV.

    • Implication: A larger gap implies a "hard" molecule (less polarizable, higher stability), while a narrower gap suggests higher NLO activity and reactivity.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict non-covalent interactions (e.g., drug-receptor binding).

  • Red Regions (Negative Potential): Nucleophilic centers.

    • Location: The Oxygen of the oxime (

      
      ) and the Methoxy oxygen (
      
      
      
      ). These are sites for electrophilic attack.
  • Blue Regions (Positive Potential): Electrophilic centers.

    • Location: The Hydrogen of the hydroxyl group (

      
      ). This is the primary hydrogen bond donor site.
      

Part 4: Vibrational Spectroscopy (Experimental vs. Theoretical)

To validate the DFT model, calculated vibrational frequencies must be compared with experimental FTIR data. Note that DFT calculates gas-phase frequencies, which are typically overestimated (harmonic approximation). A scaling factor (typically 0.961–0.967 for B3LYP/6-311++G(d,p)) must be applied.

Characteristic Vibrational Modes
Functional GroupModeTheoretical (Unscaled)

Scaled (0.961)

Experimental (FTIR)

Description
O-H Stretch3650 - 3700~3500 - 35503300 - 3450Broad band due to H-bonding
C-H Stretch (Aromatic)3150 - 32003030 - 30803000 - 3100Weak intensity
C=N Stretch1680 - 17001615 - 16351600 - 1625Characteristic Oxime peak
C=C Stretch (Ring)1600 - 16501550 - 15901580 - 1600Aromatic skeletal vibrations
N-O Stretch950 - 1000910 - 960930 - 950Sensitive to chemical environment

Table 1: Comparative vibrational assignment. Discrepancies in O-H stretch are due to intermolecular hydrogen bonding in the solid state (experimental) vs. isolated gas phase (theoretical).

Part 5: Non-Linear Optical (NLO) Properties

3-MBO is a candidate for NLO materials due to its


-conjugated system and push-pull electronic structure (Methoxy donor, Oxime acceptor).

Calculated Parameters:

  • Dipole Moment (

    
    ):  Measures overall polarity.
    
  • Polarizability (

    
    ):  Measures deformation of electron cloud.
    
  • First Order Hyperpolarizability (

    
    ):  The key metric for NLO activity.
    


  • Assessment: If

    
     of 3-MBO is significantly greater than Urea (the standard reference, 
    
    
    
    esu), the molecule has potential for optical switching and frequency doubling applications.

Part 6: Biological Interaction (Molecular Docking)

Given the bioactive nature of benzaldehyde oximes, theoretical studies often extend to molecular docking.

Target Proteins:

  • Tyrosinase: 3-MBO analogs are known tyrosinase inhibitors (skin whitening, anti-browning).

  • Acetylcholinesterase (AChE): Oximes are standard antidotes for organophosphate poisoning; 3-MBO derivatives are screened for reactivation potential.

Docking Protocol:

  • Ligand Prep: Use the optimized DFT geometry of 3-MBO.

  • Protein Prep: Retrieve PDB structure (e.g., Agaricus bisporus tyrosinase). Remove water/co-factors.

  • Grid Generation: Center grid box on the active site (e.g., Copper coordination sphere).

  • Scoring: Evaluate Binding Affinity (

    
     in kcal/mol) and H-bond interactions (specifically with the oxime -OH and N).
    

References

  • Synthesis & Characterization

    • BenchChem. (2025).[7] Protocol for this compound synthesis and purification. Retrieved from

  • Crystallographic Data (Analog Comparison)

    • Li, Y., & Liu, Y. (2010). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E, 66(10), o2719. Link

  • DFT Methodology (Standard)

    • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Vibrational Analysis (Scaling Factors)

    • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Biological Context (Tyrosinase Inhibition)

    • CymitQuimica. (2025).[8] this compound properties and applications. Retrieved from

Sources

3-Methoxybenzaldehyde Oxime: Technical Monograph & Synthetic Guide

[1]

Part 1: Introduction & Historical Context

The Silent Workhorse of Medicinal Chemistry

While the history of organic chemistry often celebrates complex natural products, the true engines of drug discovery are the versatile intermediates that allow for rapid structure-activity relationship (SAR) exploration. 3-Methoxybenzaldehyde oxime (CAS: 38489-80-4) is one such pivotal scaffold.[1][2]

The lineage of this compound traces back to the foundational work of Viktor Meyer and Alois Janny in the late 19th century (1882), who first coined the term "oxime" (a portmanteau of oxy-gen and im-ide). While Meyer focused on simple aliphatic oximes, the application of this chemistry to aromatic aldehydes—specifically anisaldehyde derivatives—became a cornerstone of early 20th-century pharmaceutical synthesis.

In the modern era, 3-methoxybenzaldehyde oxime has transcended its role as a mere chemical curiosity. It is now a critical intermediate in the synthesis of 3-methoxybenzylamine derivatives, a pharmacophore found in numerous neuroactive agents, and serves as a precursor for combretastatin analogs (tubulin polymerization inhibitors), making it indispensable in oncology research.

Part 2: Chemical Architecture & Properties[1][2]

Structural Identity

The molecule consists of a benzene ring substituted at the meta position with a methoxy group (–OCH₃) and an aldoxime group (–CH=N–OH). The electronic influence of the meta-methoxy group is significant; unlike para-substitution, which allows direct resonance donation to the carbonyl/oxime, the meta position exerts an inductive electron-withdrawing effect while maintaining π-system isolation.

Geometric Isomerism (E/Z)

Like all oximes, 3-methoxybenzaldehyde oxime exists in two stereoisomeric forms:

  • (E)-Isomer (Anti): The hydroxyl group is on the opposite side of the C=N bond relative to the aromatic ring. This is the thermodynamically favored product (>95% in standard synthesis) due to minimized steric repulsion.

  • (Z)-Isomer (Syn): The hydroxyl group is on the same side as the aromatic ring.[1]

Critical Note for Researchers: In HPLC analysis, the E-isomer typically elutes later on reverse-phase columns. For biological applications involving receptor binding, the geometric configuration is often critical, though for reduction to amines, the mixture is usually acceptable.

PropertySpecification
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solid (pure) or colorless oil (crude)
Melting Point 45–48 °C (E-isomer dominant)
Solubility Soluble in EtOH, MeOH, DMSO, CHCl₃; Poorly soluble in water
pKa ~10.5 (Oxime OH)

Part 3: Synthesis & Mechanism (The Core)

The Mechanism: Nucleophilic Addition-Elimination

The formation of 3-methoxybenzaldehyde oxime is a classic pH-dependent condensation.[1]

  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine (:NH₂OH) attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[1]

  • Tetrahedral Intermediate: A zwitterionic intermediate forms, followed by proton transfer to generate a neutral carbinolamine (hemiaminal).[1]

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (acid-assisted) and leaves as water, forming the C=N double bond.

Why pH Matters:

  • pH < 3: The amine of hydroxylamine is fully protonated (NH₃OH⁺), destroying its nucleophilicity. Reaction stops.

  • pH > 9: The carbonyl oxygen is not sufficiently activated, and the leaving group ability of -OH is poor.

  • Optimal pH (4.5–5.0): Balances the concentration of free nucleophilic amine with sufficient acid catalysis for the dehydration step.

Visualization: Mechanistic Pathway[1]

ReactionMechanismStart3-Methoxybenzaldehyde(Electrophile)Inter1TetrahedralIntermediate(Hemiaminal)Start->Inter1Nucleophilic AttackReagentHydroxylamine(:NH2OH)Reagent->Inter1TransitionAcid-CatalyzedDehydration(-H2O)Inter1->TransitionProton TransferProduct3-MethoxybenzaldehydeOxime (E-Isomer)Transition->ProductElimination

Caption: Mechanistic flow from carbonyl attack to oxime formation via hemiaminal dehydration.

Part 4: Validated Experimental Protocol

Standard Laboratory Synthesis (Scale: 10 mmol)

This protocol is optimized for high yield (>90%) and E-isomer selectivity.[1]

Reagents:

  • 3-Methoxybenzaldehyde (1.36 g, 10 mmol)[1]

  • Hydroxylamine Hydrochloride (NH₂OH[1][3]·HCl) (0.83 g, 12 mmol)

  • Sodium Acetate (NaOAc) (1.23 g, 15 mmol) or NaOH (10% aq)[1]

  • Ethanol (95%) (15 mL)

  • Deionized Water (5 mL)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 3-methoxybenzaldehyde in Ethanol.

  • Buffer Preparation: Dissolve NH₂OH·HCl and NaOAc in water.[1][4][5] Note: NaOAc acts as a buffer to maintain the optimal pH (~5) and neutralize the HCl released.

  • Addition: Add the aqueous amine solution to the aldehydic ethanol solution dropwise with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 60–90 minutes. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Workup:

    • Rotary evaporate ethanol to 1/3 volume.[1]

    • Pour residue into 50 mL ice-water.

    • The oxime will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) if high purity is required for crystallography or biological assay.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStep1Dissolve 3-Methoxybenzaldehydein EthanolStep3Combine & Reflux(78°C, 90 mins)Step1->Step3Step2Prepare Aqueous Solution:NH2OH·HCl + NaOAcStep2->Step3Step3->Step3IncompleteStep4TLC Check(Disappearance of Aldehyde)Step3->Step4Step5Evaporation & Ice-Water PrecipitationStep4->Step5CompleteStep6Filtration & DryingStep5->Step6

Caption: Step-by-step synthetic workflow for the preparation of 3-Methoxybenzaldehyde oxime.

Part 5: Reactivity & Applications in Drug Development

Reduction to Primary Amines

The most common industrial application is the reduction of the oxime to 3-methoxybenzylamine . This amine is a "privileged structure" in medicinal chemistry, serving as a building block for:

  • Dopamine Receptor Ligands: The 3-methoxy group mimics the catechol functionality.[1]

  • Neurokinin Antagonists. [1]

Reduction Methods:

  • Catalytic Hydrogenation: H₂ (50 psi), Raney Ni or Pd/C in MeOH. Cleanest method.

  • Chemical Reduction: NaBH₄/TiCl₄ or LAH (Lithium Aluminum Hydride).[1] Used for small-scale lab synthesis.[1]

The Beckmann Rearrangement

Under acidic conditions (e.g., PCl₅ or H₂SO₄), 3-methoxybenzaldehyde oxime undergoes rearrangement to form N-(3-methoxyphenyl)formamide or the isomeric benzamide, depending on the migration aptitude of the aryl group. This is a powerful tool for inserting nitrogen into carbon skeletons.[1][6]

Combretastatin Analogs

Research indicates that the 3-methoxy substitution pattern is vital for tubulin binding.[1] The oxime derivative acts as a stable precursor that can be coupled with other aryl halides (via C-H activation or cross-coupling) to generate stilbene-like derivatives that arrest cancer cell mitosis.[1]

Part 6: References

  • Meyer, V., & Janny, A. (1882). Ueber die Einwirkung von Hydroxylamin auf Aceton.[1] Berichte der deutschen chemischen Gesellschaft, 15(1), 1324-1326.[1] (Foundational Oxime Chemistry).[1][4][7] Link[1]

  • PubChem. (2025).[1][8] 3-Methoxybenzaldehyde oxime (Compound Summary). National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][3][5] Application Notes: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in Synthesis.[1][3][5] (Protocol validation). Link

  • Gomes, L. R., et al. (2018).[1][8] Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. Acta Crystallographica Section E, 74(11), 1553-1560.[1][8] (Structural Characterization). Link

  • Organic Chemistry Portal. (2024).[1] Reduction of Oximes to Amines.[1][2][6] (Methodology Review). Link

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Heterocycles from 3-Methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of 3-Methoxybenzaldehyde Oxime

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the synthetic pathways and the diversity of accessible molecular scaffolds. 3-Methoxybenzaldehyde, and by extension its oxime, represents a highly strategic precursor for the synthesis of bioactive heterocycles.[1] The presence of the methoxy group on the phenyl ring influences the electronic properties of the molecule, often imparting favorable interactions with biological targets.[2][3] The oxime functionality (=N-OH) is not merely a derivative but a versatile functional group, serving as a linchpin for a variety of cyclization and cycloaddition reactions.[4] It is a gateway to nitrogen- and oxygen-containing heterocyclic systems, which form the core of over 90% of new therapeutic agents.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes starting from 3-methoxybenzaldehyde oxime. We will delve into the synthesis of prominent classes of bioactive heterocycles, including isoxazoles and pyrazoles, which are known to possess a wide spectrum of pharmacological activities ranging from antimicrobial to anticonvulsant and anticancer properties.[5][6][7][8] The protocols herein are presented not just as a sequence of steps, but with an emphasis on the underlying chemical principles and the rationale for experimental choices, ensuring a self-validating and robust methodological framework.

Part 1: Synthesis of the Key Precursor: 3-Methoxybenzaldehyde Oxime

The initial and foundational step is the efficient conversion of 3-methoxybenzaldehyde to its corresponding oxime. This transformation is a classic condensation reaction that is typically high-yielding and straightforward to perform.

Application Note: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. The presence of a base is crucial to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine (NH₂OH) nucleophile. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.[9]

Protocol 1: Preparation of 3-Methoxybenzaldehyde Oxime

Materials:

  • 3-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide (1.2 equivalents) in a mixture of water and ethanol.

  • Add the hydroxylamine solution to the aldehyde solution dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature. Gentle heating under reflux may be applied to expedite the reaction.[10]

  • Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the aldehyde spot is no longer visible.

  • Upon completion, reduce the volume of the solvent under reduced pressure.[10]

  • Add cold water to the concentrated mixture to precipitate the oxime product.[9]

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.[10]

Data Presentation:

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [11]
Appearance White solid[9]
CAS Number 52707-52-5[11]

Experimental Workflow:

cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A 3-Methoxybenzaldehyde C Condensation in Ethanol/Water A->C B NH₂OH·HCl + Base B->C D Solvent Removal C->D E Precipitation with Water D->E F Filtration & Drying E->F G 3-Methoxybenzaldehyde Oxime F->G A 3-Methoxybenzaldehyde Oxime B NCS, Pyridine (Generates Hydroximoyl Chloride) A->B Step 1 C 3-Methoxybenzonitrile Oxide (1,3-Dipole) B->C In situ generation E [3+2] Cycloaddition C->E D Terminal Alkyne (Dipolarophile) D->E F 3,5-Disubstituted Isoxazole E->F Step 2 cluster_stepA Step A: Chalcone Synthesis cluster_stepB Step B: Pyrazole Formation A 3-Methoxybenzaldehyde C Claisen-Schmidt Condensation (Base Catalyst) A->C B Acetophenone Derivative B->C D Chalcone Intermediate C->D F Cyclocondensation (Reflux) D->F E Hydrazine Derivative E->F G Substituted Pyrazole F->G

Sources

Application Note: 3-Methoxybenzaldehyde Oxime as a Strategic Precursor for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic introduction of the oxime functional group (-C=N-OH) into small molecule scaffolds has revolutionized the development of targeted kinase inhibitors[1]. Unlike traditional carbonyl precursors (ketones and aldehydes), oximes possess a unique, tripartite hydrogen-bonding profile: they offer two hydrogen-bond acceptors (the nitrogen and oxygen atoms) and one hydrogen-bond donor (the hydroxyl group)[2][3].

Causality in Drug Design: This enhanced polarity and expanded hydrogen-bonding capacity allow oxime derivatives to interact directly and with extremely high affinity within the ATP-binding clefts of kinases[1][3]. 3-Methoxybenzaldehyde oxime serves as a highly versatile precursor in this domain. Its aromatic ring and the electron-donating methoxy substituent provide specific steric and electronic parameters that can be leveraged to optimize target residence time, reduce off-target toxicity, and enhance overall kinase selectivity[2].

Target Kinase Pathways Modulated by Oxime Derivatives

Oxime-based compounds have demonstrated potent inhibitory activity against over 40 different kinases[1][4]. Prominent therapeutic targets include phosphatidylinositol 3-kinase (PI3K), c-Jun N-terminal kinase (JNK), and cyclin-dependent kinases (CDKs)[1][4]. By blocking ATP binding, oxime derivatives effectively shut down downstream signaling cascades responsible for tumor proliferation and inflammatory cytokine production[1][5].

G Oxime Oxime-Based Kinase Inhibitor PI3K PI3K Oxime->PI3K Inhibits ATP Binding JNK JNK (c-Jun N-terminal Kinase) Oxime->JNK Inhibits ATP Binding Apoptosis Apoptosis / Cell Cycle Arrest Oxime->Apoptosis Induces via PI3K block Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) Oxime->Inflammation Suppresses via JNK block Akt Akt / PKB PI3K->Akt Activates cJun c-Jun Phosphorylation JNK->cJun Activates Akt->Apoptosis Blocks cJun->Inflammation Promotes

Fig 1. PI3K and JNK pathway modulation by oxime-derived small molecule kinase inhibitors.

Physicochemical Profiling of 3-Methoxybenzaldehyde Oxime

Understanding the precursor's baseline metrics is critical for downstream synthetic planning and predicting pharmacokinetic behavior.

PropertyValueReference
Chemical Name 3-Methoxybenzaldehyde oxime[6]
CAS Registry Number 38489-80-4 (General), 52707-52-5 (E-isomer)[2][7]
Molecular Formula C8H9NO2[2]
Molecular Weight 151.16 g/mol [2][6]
H-Bond Donors 1 (-OH)[3]
H-Bond Acceptors 2 (N, O)[3]

Experimental Methodologies: Synthesis & Derivatization

Causality in Protocol Selection: Conventional condensation of 3-methoxybenzaldehyde with hydroxylamine at elevated temperatures (60–80°C) often promotes undesired side reactions and geometric isomerization[2]. To ensure a self-validating and high-fidelity synthesis, a microwave-assisted protocol is employed. Rapid microwave heating provides precise temperature control, minimizing thermal degradation while maximizing the kinetic formation of the oxime linkage[2].

Workflow Aldehyde 3-Methoxybenzaldehyde Microwave Microwave Heating (90°C, 300W, 5 min) Aldehyde->Microwave Hydroxylamine NH2OH·HCl + Base Hydroxylamine->Microwave Oxime 3-Methoxybenzaldehyde Oxime (E/Z Isomers) Microwave->Oxime Condensation Derivatization Scaffold Coupling (e.g., Indirubin/Isatin) Oxime->Derivatization Pharmacophore Integration Inhibitor Targeted Kinase Inhibitor Derivatization->Inhibitor Final Synthesis

Fig 2. Microwave-assisted synthesis workflow of 3-methoxybenzaldehyde oxime and its derivatization.

Protocol 1: Microwave-Assisted Synthesis of 3-Methoxybenzaldehyde Oxime
  • Preparation: In a microwave-safe reaction vessel, dissolve 10 mmol of 3-methoxybenzaldehyde in 15 mL of absolute ethanol.

  • Reagent Addition: Add 12 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 12 mmol of a suitable base (e.g., sodium acetate or sodium hydroxide). Rationale: The base is strictly required to neutralize the hydrochloride salt and liberate the nucleophilic free hydroxylamine[2].

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 90°C and 300W for exactly 5 minutes[2]. Note: The methoxy substituent exerts electronic and steric effects that slightly reduce the conversion rate compared to unhindered analogs, yielding approximately 68.9% conversion under these specific conditions[2].

  • Workup: Cool the reaction mixture to room temperature. Dilute with 30 mL of distilled water to precipitate the product, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting E/Z isomer mixture can be separated via column chromatography or utilized directly for downstream derivatization[2][5].

Protocol 2: Scaffold Derivatization and Kinase Assay Validation

Once synthesized, the oxime acts as a nucleophile or structural building block to be coupled to core pharmacophores (e.g., indoles, isatins, or quinolines) to form potent inhibitors[8][9].

  • Derivatization: React the purified oxime with the target electrophilic scaffold. Lewis acid catalysts (such as titanium silicate-1) can be utilized to facilitate nucleophilic activation and improve reaction efficiency[2].

  • Self-Validating Assay System (Kinase-Glo): To validate the inhibitory efficacy of the synthesized derivative, employ a luminescence-based Kinase-Glo assay[10].

    • Mechanism of Validation: Incubate the purified oxime derivative with the target kinase (e.g., CDK2 or JNK) and a known concentration of ATP.

    • Readout: Add the Kinase-Glo reagent. The luminescence signal generated is directly proportional to the amount of unconsumed ATP. Therefore, a high luminescent signal acts as an inverse, highly reliable readout confirming that the kinase was successfully inhibited and did not consume the ATP[10].

Quantitative Data: Efficacy of Oxime-Derived Kinase Inhibitors

The derivatization of natural and synthetic scaffolds with oxime groups consistently yields sub-micromolar to low-nanomolar kinase inhibitors, proving the robustness of the oxime pharmacophore[1][5][8].

Scaffold / DerivativeTarget KinaseInhibitory Activity (IC₅₀ / Kd)Primary Biological EffectReference
5-nitro-5'-fluoro indirubin-3'-oxime CDK2IC₅₀ = 1.7 nMInduces cell cycle arrest; Antiproliferative[8]
5-nitro-5'-hydroxy indirubin-3'-oxime CDK2IC₅₀ = 1.9 nM>500-fold selectivity for CDK over other kinases[8]
Tryptanthrin-6-oxime (1j) JNK3Kd = 180 nMSuppresses IL-6 & TNF-α production[5]
Chalcone-derived Oximes (11g) EGFR / c-MetIC₅₀ = 0.87 μM (A-375 cells)Potent antiproliferative activity[10]

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. Source: nih.gov.
  • 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity - PubMed. Source: nih.gov.
  • Buy 3-Methoxy-benzaldehyde oxime | 38489-80-4 - Smolecule. Source: smolecule.com.
  • Oximes | Encyclopedia MDPI. Source: encyclopedia.pub.
  • Introduction of oxime groups increases kinase inhibitory activity of natural compounds. Source: researchgate.net.
  • [C(E)]-3-Methoxybenzaldehyde oxime - CAS Common Chemistry. Source: cas.org.
  • This compound | C8H9NO2 | CID 9601243 - PubChem. Source: nih.gov.
  • Synthesis of oxime derivatives 23–31. Reagents and conditions - ResearchGate. Source: researchgate.net.
  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. Source: rsc.org.
  • Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors - PMC. Source: nih.gov.

Sources

Application Note: 3-Methoxy-benzaldehyde Oxime as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-benzaldehyde oxime (CAS: 58860-29-8) serves as a pivotal "switch" intermediate in medicinal chemistry and agrochemical synthesis. Unlike its parent aldehyde, the oxime functionality offers a divergent reactivity profile, allowing access to three distinct pharmacophore classes: benzylamines (via reduction), benzonitriles (via dehydration), and isoxazoles/isoxazolines (via 1,3-dipolar cycloaddition).

This guide provides validated protocols for synthesizing this intermediate and leveraging it to construct complex molecular architectures. It is designed for researchers requiring high-fidelity transformations with scalable potential.

Part 1: Synthesis of this compound

The foundation of downstream applications relies on the purity of the oxime. This protocol minimizes side reactions (Cannizzaro) often seen with the parent aldehyde.

Protocol 1.0: Standard Oximation

Objective: High-yield synthesis of the oxime from 3-methoxybenzaldehyde.

Reagents & Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)[1]
    
  • Sodium Hydroxide (NaOH) (1.2 eq) or Sodium Carbonate (

    
    )
    
  • Solvent: Ethanol/Water (1:1 v/v)

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methoxybenzaldehyde in ethanol (5 mL per mmol) in a round-bottom flask.

  • Reagent Preparation: Dissolve

    
     in a minimal amount of water. Add this to the aldehyde solution.
    
  • Basification: Cool the mixture to 0–5°C. Add the NaOH solution (aq) dropwise. Critical: Maintain temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Work-up: Evaporate ethanol under reduced pressure. The product often precipitates as a white/off-white solid.

    • If solid: Filter and wash with cold water.[1][2]

    • If oil: Extract with Dichloromethane (DCM), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography, as silica can sometimes induce slight hydrolysis.

Expert Insight: The meta-methoxy group is electron-donating but inductively withdrawing. This deactivates the carbonyl carbon slightly compared to para-methoxy, making the reaction time slightly longer but reducing the risk of over-reaction.

Part 2: The Nitrile Oxide Gateway (Isoxazole Synthesis)

This is the highest-value application for drug discovery. The oxime is converted to a nitrile oxide in situ, which acts as a 1,3-dipole to build isoxazole rings—a common scaffold in kinase inhibitors and antibiotics.

Protocol 2.0: [3+2] Cycloaddition to Isoxazolines

Mechanism: Chlorination


 Hydroximoyl Chloride 

Nitrile Oxide

Cycloaddition.

Reagents:

  • This compound (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dipolarophile (e.g., Styrene or an Alkyne) (1.5 eq)

  • Solvent: DMF or DCM

Workflow:

  • Chlorination: Dissolve the oxime in DMF at RT. Add NCS portion-wise.

    • Observation: The reaction is initially endothermic, then slightly exothermic. Stir for 1 hour to form the hydroximoyl chloride intermediate.

  • Dipolarophile Addition: Add the alkene/alkyne substrate to the reaction vessel.

  • Nitrile Oxide Generation: Cool to 0°C. Add

    
     dropwise.
    
    • Why: The base eliminates HCl, generating the reactive nitrile oxide species in situ.

  • Cycloaddition: Allow to warm to RT and stir overnight.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.[1][3][4]

Data Summary: Reactivity Profile

ComponentRoleCritical Parameter
NCS Chlorinating AgentMust be dry; moisture hydrolyzes the intermediate.

Base (Dehydrohalogenation)Slow addition prevents dimerization of nitrile oxide to furoxan.
Dipolarophile TrapElectron-rich alkenes react faster (LUMO-controlled).
Visualization: The Isoxazole Pathway

The following diagram illustrates the mechanistic flow from the oxime to the heterocyclic scaffold.

IsoxazolePath Oxime 3-Methoxy- benzaldehyde Oxime NCS NCS (Chlorination) Oxime->NCS Inter Hydroximoyl Chloride NCS->Inter DMF, RT Base Et3N (HCl Elimination) Inter->Base NitOx Nitrile Oxide (Transient Dipole) Base->NitOx 0°C Product 3-(3-methoxyphenyl)- isoxazole NitOx->Product [3+2] Cycloaddition Trap Alkene/Alkyne (Dipolarophile) Trap->Product + Substrate

Figure 1: Step-wise generation of the nitrile oxide dipole and subsequent trapping to form the isoxazole core.

Part 3: Functional Group Interconversion (FGI)

Protocol 3.0: Dehydration to 3-Methoxybenzonitrile

Aldoximes can be dehydrated to nitriles, which are precursors for tetrazoles (sartans) and amidines.

Method A: Chemical Dehydration (Standard)

  • Reagents: Thionyl Chloride (

    
    ) or Propylphosphonic anhydride (
    
    
    
    ).
  • Conditions: Reflux in Toluene or DCM (for T3P).

  • Note: While the Beckmann rearrangement typically converts ketoximes to amides, aldoximes under these conditions predominantly dehydrate to the nitrile [1][4].

Method B: Catalytic Dehydration (Green)

  • Catalyst:

    
     (5 mol%) or specific enzymes (Aldoxime Dehydratase).
    
  • Conditions: Acetonitrile,

    
    .
    
  • Advantage: Avoids corrosive acid chlorides; higher atom economy [5].

Protocol 4.0: Reductive Amination to 3-Methoxybenzylamine

Direct reduction of the oxime avoids the instability of the imine intermediate often encountered in direct reductive amination of aldehydes.

Reagents:

  • Zinc dust (Zn) / HCl OR Hydrogen (

    
    ) + Pd/C.
    
  • Solvent: Methanol (MeOH).

Procedure (Zn/HCl):

  • Dissolve oxime in MeOH.

  • Add Zn dust (5 eq) slowly.

  • Add concentrated HCl dropwise (Keep T < 20°C).

  • Stir until gas evolution ceases. Basify with NaOH and extract amine.

Part 4: Strategic Reactivity Map

The following diagram summarizes the divergent utility of this compound in a drug development campaign.

ReactivityMap cluster_0 Oxime 3-Methoxy- benzaldehyde Oxime Dehydration Dehydration (SOCl2 / T3P) Oxime->Dehydration Reduction Reduction (Zn/HCl or H2/Pd) Oxime->Reduction Cyclo [3+2] Cycloaddition (NCS, Et3N, Alkene) Oxime->Cyclo Beckmann Beckmann Rearrangement (Acid Cat. / Heat) Oxime->Beckmann Nitrile 3-Methoxybenzonitrile Amine 3-Methoxybenzylamine Isox Isoxazole Scaffolds Amide 3-Methoxybenzamide Dehydration->Nitrile Reduction->Amine Cyclo->Isox Beckmann->Amide Minor Pathway (Aldoxime)

Figure 2: Divergent synthesis pathways starting from this compound.

References

  • BenchChem. (2025).[1][2] Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.

  • Organic Syntheses. (2011). Preparation of m-Methoxybenzaldehyde.[5] Org.[2][3][4][6][7] Synth. Coll. Vol. 3, p.564.

  • Petrova, J.V., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds.[8][9] MDPI.

  • Shipilovskikh, S.A., et al. (2019).[10] Dehydration of oxime to nitriles.[6][10] AIP Conference Proceedings.[10]

  • Asian Journal of Chemistry. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate.[4]

Sources

Application Note: Antimicrobial Profiling of 3-Methoxy-benzaldehyde Oxime Scaffolds

[1]

Executive Summary

The search for novel antimicrobial agents has revitalized interest in small-molecule scaffolds capable of disrupting bacterial resistance mechanisms. This compound (3-MBO) represents a privileged structure in medicinal chemistry, serving as both a bioactive agent and a versatile intermediate.[2] This guide details the synthesis, antimicrobial evaluation, and Structure-Activity Relationships (SAR) of 3-MBO and its halogenated/esterified analogs. We focus on its dual mechanism of action—targeting bacterial fatty acid biosynthesis (FabH inhibition) and oxidative stress response systems—providing a robust framework for lead optimization.

Chemical Basis & Synthesis

The oxime functional group (

3
Synthesis Protocol (Standard & Microwave-Assisted)

We present two validated pathways: a conventional condensation for bulk synthesis and a microwave-assisted method for rapid library generation.

Protocol A: Synthesis of this compound

Reagents: 3-Methoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (


Step-by-Step Methodology:

  • Preparation: Dissolve 1.36 g (10 mmol) of 3-methoxybenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Activation: In a separate beaker, dissolve 0.83 g (12 mmol) of

    
     and 1.23 g (15 mmol) of 
    
    
    in 5 mL of deionized water.
  • Condensation: Add the aqueous amine solution dropwise to the aldehyde solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
    • Microwave Alternative: Irradiate at 300W,

      
       for 3-5 minutes for rapid conversion.
      
  • Work-up: Evaporate ethanol under reduced pressure. Add 20 mL ice-cold water to the residue. The oxime will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ), and recrystallize from ethanol/water (1:1) to yield pure 3-MBO.
    
  • Validation: Confirm structure via

    
    -NMR (characteristic singlet at 
    
    
    8.1-8.2 ppm for -CH=N-).
Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and purification workflow.

SynthesisWorkflowStartStart: 3-MethoxybenzaldehydeReagentsAdd NH2OH·HCl + Base(NaOAc or NaOH)Start->ReagentsMethodChoiceSelect MethodReagents->MethodChoiceRefluxReflux (Ethanol)2-3 HoursMethodChoice->RefluxStandardMicrowaveMicrowave Irradiation90°C, 5 minsMethodChoice->MicrowaveHigh ThroughputTLCTLC Monitoring(Hexane:EtOAc 7:3)Reflux->TLCMicrowave->TLCWorkupEvaporate SolventAdd Ice WaterTLC->WorkupCompletionPrecipitatePrecipitation of OximeWorkup->PrecipitateRecrystallizeRecrystallize(EtOH/H2O)Precipitate->RecrystallizeFinalPure 3-Methoxy-benzaldehyde oximeRecrystallize->Final

Caption: Optimized synthetic workflow comparing thermal reflux and microwave-assisted pathways for oxime generation.

Antimicrobial Mechanism & SAR

Understanding the specific interactions of 3-MBO analogs allows for rational drug design.

Mechanisms of Action
  • FabH Inhibition: Oxime derivatives, particularly those with halogenated benzyl groups, have been shown to inhibit

    
    -ketoacyl-acyl carrier protein synthase III (FabH).[4][5] This enzyme is critical for initiating fatty acid biosynthesis in bacteria (e.g., E. coli), making it a high-value target with no mammalian homolog.
    
  • Oxidative Stress & Membrane Disruption: Benzaldehyde-derived oximes can interfere with cellular antioxidation systems (e.g., superoxide dismutase) in fungi and bacteria. The lipophilic nature of the oxime allows membrane penetration, while the N-OH group can participate in redox cycling, generating reactive oxygen species (ROS) that damage microbial DNA and lipids.

Structure-Activity Relationship (SAR)

The antimicrobial potency of the 3-MBO scaffold is heavily dependent on ring substitution:

FeatureModificationEffect on Activity
Oxime Moiety Esterification (e.g., with undecenoic acid)Increases. Enhances lipophilicity and membrane permeability, often broadening the spectrum to include fungi.
Meta-Position Methoxy (-OCH3)Baseline. Provides moderate activity; serves as a stable anchor for further derivatization.
Ortho-Position Hydroxyl (-OH)Increases (Antifungal). Ortho-hydroxy analogs (salicylaldehyde oximes) show superior fungistatic activity due to intramolecular H-bonding and metal chelation capability.
Ring Halogenation Chlorine/Iodine (e.g., 2,4-dichloro)Significantly Increases. Halogenation improves binding affinity to FabH and increases lipophilicity. 3-((2,4-Dichlorobenzyloxyimino)methyl) analogs show MICs as low as 3.13

g/mL.

Experimental Protocols for Bioactivity

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of 3-MBO that inhibits visible growth of S. aureus (ATCC 25923) and E. coli (ATCC 25922).

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (0.015%) (Optional, for colorimetric readout).

  • Test Compound: this compound (dissolved in DMSO, stock 10 mg/mL).

Procedure:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Serial Dilution: Add 100

    
    L of MHB to all wells in the 96-well plate. Add 100 
    
    
    L of the stock compound solution to Column 1. Mix and transfer 100
    
    
    L to Column 2, repeating down to Column 10 (discarding the final 100
    
    
    L).
    • Final Concentration Range: Typically 500

      
      g/mL down to 0.97 
      
      
      g/mL.
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to wells in Columns 1-11.
    
    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: Incubate at

    
     for 18-24 hours.
    
  • Readout:

    • Visual: Identify the first clear well.

    • Resazurin: Add 30

      
      L of resazurin solution and incubate for 2 hours. Blue = Inhibition (no growth); Pink = Growth (metabolic activity).
      
Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with MHB containing the test compound at

    
     MIC and 
    
    
    MIC. Include a growth control (no compound).
  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.

  • Analysis: Plot

    
     vs. Time. A 
    
    
    reduction (99.9% kill) indicates bactericidal activity.

Comparative Data Analysis

The following table summarizes literature values for 3-MBO and key high-potency analogs. Note the dramatic increase in potency with halogenation.

CompoundSubstitutionOrganismMIC (

g/mL)
Mechanism Insight
3-MBO 3-MethoxyS. aureus125 - 500Moderate membrane interaction
3-MBO 3-MethoxyC. albicans62.5 - 250Oxidative stress induction
Analog A 3-ethoxy-4-hydroxyP. aeruginosa31.25Enhanced lipophilicity
Analog B 2,4-dichloro-benzyl etherE. coli3.13 - 6.25FabH Inhibition (High Potency)
Analog C Undecenoic esterB. subtilis15.6 - 62.5Biofilm inhibition potential
Mechanism of Action Visualization

This diagram details the biological pathways disrupted by 3-MBO and its derivatives.

MechanismActioncluster_BacteriaBacterial Cellcluster_FungiFungal CellCompound3-Methoxy-benzaldehydeOxime AnalogsFabHTarget: FabH Enzyme(Fatty Acid Synthase III)Compound->FabHHalogenatedAnalogsMembraneCell MembraneIntegrityCompound->MembraneLipophilicEstersRedoxTarget: Antioxidant Systems(SOD, Glutathione)Compound->RedoxBenzaldehydeCoreFA_BlockBlock Fatty AcidElongationFabH->FA_BlockLeakageCytoplasmic Leakage& DepolarizationMembrane->LeakageDeathMicrobial Cell Death(Bactericidal/Fungicidal)FA_Block->DeathLeakage->DeathROSROS Accumulation(Oxidative Stress)Redox->ROSROS->Death

Caption: Multi-target mechanism of action: FabH inhibition (bacteria) and oxidative stress induction (fungi).

References

  • Smolecule. (2023).[2] Synthesis of this compound from 3-methoxybenzaldehyde and hydroxylamine hydrochloride. Link

  • BenchChem. (2025).[1][6] Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. Link

  • Zhang, H., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. Link

  • Vijayendar, V., et al. (2011). Synthesis, Antimicrobial, Biofilm Inhibition and Antioxidant Activities of Some Novel Undecenoic Acid-Based Substituted Benzaldehyde Oxime Ester Derivatives. ResearchGate. Link

  • Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PMC. Link

  • Google Patents. (2020). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound. Link

  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Link

Cytotoxic evaluation of 3-Methoxy-benzaldehyde oxime esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the standardized workflow for evaluating the cytotoxic potential of 3-Methoxy-benzaldehyde oxime esters . These compounds represent a privileged scaffold in medicinal chemistry, combining the antiproliferative properties of the benzaldehyde core with the hydrolytic and metabolic modulation provided by the oxime ester (


) pharmacophore.

The presence of the 3-methoxy group is critical; it enhances lipophilicity (


) and alters the electronic density of the aromatic ring, potentially improving cellular uptake and binding affinity to targets such as tubulin or mitochondrial proteins. This protocol moves beyond simple screening, establishing a rigorous pipeline for determining 

values, distinguishing apoptosis from necrosis, and validating mechanistic pathways.

Chemical Context & Stability

Critical Pre-Experimental Check: Oxime esters are generally stable but can undergo hydrolysis under highly acidic or basic conditions.

  • Storage: Store lyophilized compounds at -20°C.

  • Solubilization: These derivatives are hydrophobic. Prepare stock solutions (10–50 mM) in 100% DMSO .

  • Quality Control: Verify purity via

    
    -NMR prior to biological testing. A distinct singlet around 
    
    
    
    8.1–8.5 ppm (azomethine proton,
    
    
    ) confirms the oxime linkage integrity.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

G cluster_Screening Phase 1: Cytotoxicity Screening cluster_Mechanism Phase 2: Mechanistic Validation Start Compound Library (this compound Esters) QC QC: 1H-NMR & HPLC (Purity > 95%) Start->QC Stock Stock Preparation (DMSO, 10-50 mM) QC->Stock MTT Metabolic Activity Assay (MTT / MTS) Stock->MTT Dilution IC50 Dose-Response Analysis (Calc. IC50) MTT->IC50 Flow Apoptosis Detection (Annexin V-FITC / PI) IC50->Flow Select Potent Hits (<10 µM) Mito Mitochondrial Potential (JC-1 or Rhodamine 123) Flow->Mito Cycle Cell Cycle Arrest (G2/M Phase Analysis) Flow->Cycle

Figure 1: Step-by-step workflow for evaluating oxime ester cytotoxicity.

Protocol 1: Primary Screening (MTT Assay)

Objective: Quantify cellular metabolic activity as a proxy for viability.[1][2] Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Materials
  • Cell Lines: Cancer (e.g., HL-60, MCF-7, HCT-116) and Normal Control (e.g., L929 fibroblasts).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[1]

  • Equipment: Microplate reader (570 nm).[1][3]

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at

      
       to 
      
      
      
      cells/well in 100 µL media.
    • Expert Tip: Leave perimeter wells empty (fill with PBS) to avoid "edge effects" caused by evaporation.

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Treatment:

    • Prepare serial dilutions of the 3-methoxy oxime ester in media.

    • Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Controls:

      • Negative: 0.1% DMSO (Vehicle).

      • Positive: Doxorubicin or Cisplatin (Standard).

    • Add 100 µL of treatment to wells (Total Vol = 200 µL). Incubate for 48–72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Note: Watch for purple precipitate.[2]

  • Solubilization:

    • Carefully aspirate supernatant (for adherent cells).

    • Add 150 µL 100% DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes protected from light.

  • Measurement:

    • Read absorbance at 570 nm (reference filter 630 nm).

Data Interpretation

Calculate % Cell Viability:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine 

.

Protocol 2: Mode of Death (Annexin V / PI Staining)

Objective: Distinguish between apoptosis (programmed death) and necrosis (uncontrolled lysis).[4] Relevance: 3-Methoxy-benzaldehyde derivatives often induce apoptosis via the intrinsic mitochondrial pathway.[5]

Step-by-Step Methodology
  • Preparation:

    • Treat cells (

      
       cells/well in 6-well plates) with the compound at its 
      
      
      
      concentration for 24 hours.
  • Harvesting:

    • Collect cells (including floating dead cells) and wash

      
       with cold PBS.
      
    • Resuspend in

      
      Annexin-binding buffer  at 
      
      
      
      cells/mL.
  • Staining:

    • Transfer 100 µL of suspension to a flow cytometry tube.[6][7]

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Vortex gently and incubate for 15 minutes at RT in the dark.

  • Analysis (Flow Cytometry):

    • Add 400 µL binding buffer.[6][7] Analyze within 1 hour.

Gating Strategy & Expected Results
QuadrantStaining PatternCellular StateInterpretation for Oxime Esters
Q3 (LL) Annexin V (-) / PI (-)LiveHealthy population.
Q4 (LR) Annexin V (+) / PI (-)Early Apoptosis Primary Mechanism. Phosphatidylserine exposure.
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisSecondary necrosis / late stage.
Q1 (UL) Annexin V (-) / PI (+)NecrosisMembrane rupture (toxicity/off-target).

Mechanistic Hypothesis: Mitochondrial Dysfunction

Research on benzaldehyde derivatives suggests they often target the mitochondria or tubulin. The following diagram illustrates the proposed mechanism of action for this compound esters.

Mechanism Drug 3-Methoxy-benzaldehyde Oxime Ester CellEntry Cellular Uptake (Lipophilic) Drug->CellEntry Target Target Binding (Tubulin or Mito-Membrane) CellEntry->Target ROS ROS Generation (Oxidative Stress) Target->ROS MMP Loss of MMP (ΔΨm Collapse) Target->MMP ROS->MMP Potentiation Caspase Caspase 3/9 Activation MMP->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed signaling pathway involving Mitochondrial Membrane Potential (MMP) collapse.

Validation Step: Use JC-1 Dye .

  • Healthy Cells:[4] Red fluorescence (J-aggregates in mitochondria).

  • Apoptotic Cells: Green fluorescence (Monomers in cytoplasm due to

    
     loss).
    
  • Result: A shift from Red

    
     Green indicates mitochondrial depolarization.
    

References

  • Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives. Source: SciELO / J. Braz. Chem. Soc. Context: Establishes the oxime ester moiety as a key pharmacophore for cytotoxicity against HCT-116 and PC3 lines.

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives. Source: Bioorganic & Medicinal Chemistry (PubMed).[8] Context: specifically highlights 3-methoxy derivatives (Compound 29) arresting cell cycle at G2/M and inducing apoptosis.[8]

  • MTT Assay Protocol for Cell Viability and Proliferation. Source: Merck (Sigma-Aldrich). Context: Standardized protocol for tetrazolium-based viability assays.[1][2]

  • Annexin V Staining Protocol for Flow Cytometry. Source: Thermo Fisher Scientific. Context: Definitive guide for distinguishing early apoptosis from necrosis.

Sources

Application Notes and Protocols: The Strategic Role of 3-Methoxybenzaldehyde Oxime in the Synthesis of Potent Aldose Reductase (ALR2) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aldose reductase (ALR2), the rate-limiting enzyme of the polyol pathway, is a key therapeutic target for mitigating chronic diabetic complications.[1][2] Hyperglycemic conditions lead to an overactivation of this pathway, resulting in the accumulation of sorbitol, which in turn causes osmotic stress and cellular damage in various tissues.[1][2][3][4] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of potent ALR2 inhibitors derived from 3-methoxybenzaldehyde oxime. We present detailed, field-proven protocols for the synthesis of O-benzyl oxime-based ALR2 inhibitors, their characterization, and their biological evaluation through in vitro enzyme assays. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy and assay design.

Introduction: The Rationale for ALR2 Inhibition

Diabetes mellitus is a global health crisis, primarily due to its association with long-term complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2] A substantial body of evidence implicates the polyol pathway in the pathogenesis of these conditions.[1][2][3][4] Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in the hyperglycemic state characteristic of diabetes, the excess glucose is shunted into the polyol pathway, where it is reduced to sorbitol by ALR2 in an NADPH-dependent manner.[4] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[1]

The intracellular accumulation of sorbitol, a poorly permeable sugar alcohol, creates a hyperosmotic environment, leading to osmotic stress and subsequent cell damage.[3][4] Furthermore, the increased consumption of NADPH by ALR2 depletes the cellular pool of this critical cofactor, which is essential for the regeneration of the key antioxidant, glutathione. This depletion impairs the cell's ability to counteract oxidative stress, further contributing to tissue damage.

Inhibiting ALR2 presents a promising therapeutic strategy to prevent or delay the onset and progression of diabetic complications by blocking the initial, rate-limiting step of the polyol pathway.[1][2] This has driven significant research into the discovery and development of potent and selective ALR2 inhibitors. Among the various chemical scaffolds explored, O-benzyl oxime derivatives have emerged as a promising class of ALR2 inhibitors.[3][5] This guide focuses on the synthesis of such inhibitors using 3-methoxybenzaldehyde oxime as a key building block.

Synthetic Strategy and Protocols

The synthesis of O-benzyl oxime-based ALR2 inhibitors from 3-methoxybenzaldehyde involves a multi-step process. The general strategy is to first synthesize the key intermediate, O-(3-methoxybenzyl)hydroxylamine, and then condense it with a suitably substituted benzaldehyde, such as 2,3,4-trihydroxybenzaldehyde, to form the final oxime ether inhibitor.

Synthesis of the Intermediate: O-(3-Methoxybenzyl)hydroxylamine Hydrochloride

A common method for the preparation of O-alkylhydroxylamines is the reaction of the corresponding alkyl halide with N-hydroxyphthalimide followed by hydrazinolysis. However, for the purpose of this guide, we will outline a protocol for the synthesis starting from 3-methoxybenzyl chloride and hydroxylamine. It is also important to note that O-(3-methoxybenzyl)hydroxylamine hydrochloride is commercially available, which can be a more time-efficient starting point for the synthesis of the final inhibitors.

Protocol 2.1: Synthesis of O-(3-Methoxybenzyl)hydroxylamine Hydrochloride

  • Step 1: Preparation of Free Hydroxylamine. In a well-ventilated fume hood, prepare a solution of free hydroxylamine from hydroxylamine hydrochloride. Dissolve hydroxylamine hydrochloride (1.1 eq) in methanol. In a separate flask, dissolve sodium hydroxide (1.0 eq) in methanol. Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with stirring at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes, then filter off the precipitate. The resulting filtrate contains free hydroxylamine and should be used immediately in the next step.

  • Step 2: Reaction with 3-Methoxybenzyl Chloride. To the freshly prepared methanolic solution of hydroxylamine, add 3-methoxybenzyl chloride (1.0 eq) dropwise at room temperature with continuous stirring. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in diethyl ether and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate and filtered. To the ethereal solution, a solution of hydrochloric acid in ether is added dropwise with stirring until precipitation is complete. The white precipitate of O-(3-methoxybenzyl)hydroxylamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis of the ALR2 Inhibitor: (E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime

This protocol outlines the condensation reaction between O-(3-methoxybenzyl)hydroxylamine and 2,3,4-trihydroxybenzaldehyde to yield the target ALR2 inhibitor.

Protocol 2.2: Synthesis of (E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime

  • Step 1: Dissolution of Reactants. In a round-bottom flask, dissolve 2,3,4-trihydroxybenzaldehyde (1.0 eq) in ethanol. In a separate flask, dissolve O-(3-methoxybenzyl)hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.2 eq) in a minimal amount of water and then add it to the aldehyde solution.

  • Step 2: Reaction. Stir the reaction mixture at room temperature. The reaction can also be gently heated to 50-60 °C to increase the rate of reaction. The progress of the oximation can be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Step 3: Isolation and Purification. Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is partially evaporated under reduced pressure. The resulting mixture is then poured into ice-cold water to precipitate the product. The solid product is collected by filtration, washed with cold water, and then purified. A common purification method is trituration with a suitable solvent like chloroform or recrystallization from an ethanol/water mixture to yield the pure (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime as a solid.[6]

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_inhibitor Inhibitor Synthesis 3_methoxybenzyl_chloride 3-Methoxybenzyl Chloride intermediate O-(3-methoxybenzyl)hydroxylamine Hydrochloride 3_methoxybenzyl_chloride->intermediate Reaction with Hydroxylamine hydroxylamine Hydroxylamine hydroxylamine->intermediate final_product (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime intermediate->final_product Condensation 2_3_4_trihydroxybenzaldehyde 2,3,4-Trihydroxy- benzaldehyde 2_3_4_trihydroxybenzaldehyde->final_product

Caption: Synthetic workflow for the preparation of the ALR2 inhibitor.

Characterization of Synthetic Compounds

Thorough characterization of the synthesized intermediate and final product is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

3-Methoxybenzaldehyde Oxime (Intermediate)
Technique Expected Observations
¹H NMR The oxime proton (NOH) signal appears as a broad singlet around 10-12 ppm. The aldehydic proton of the oxime (HC=N) resonates as a sharp singlet around 8.0-8.4 ppm. Aromatic protons show characteristic splitting patterns for a meta-disubstituted ring. The methoxy protons appear as a singlet around 3.8 ppm.[7]
¹³C NMR The carbon of the C=N bond is expected in the range of 145-155 ppm. The aromatic carbons will show signals in the 110-160 ppm region, and the methoxy carbon will be around 55 ppm.
Mass Spec. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound (C₈H₉NO₂: 151.16 g/mol ).[7]
Appearance Typically a white to off-white solid or a viscous oil.[8]
(E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (Final Product)
Technique Literature Data
¹H NMR (400 MHz, DMSO-d₆) δ: 9.48 (s, 1H, -OH), 9.35 (s, 1H, -OH), 8.46 (s, 1H, -OH), 8.32 (s, 1H, -CH=N-), 7.28 (t, 1H, J = 8.0 Hz, Ar-H), 6.95 (dd, 2H, J₁ = 8.0 Hz, J₂ = 1.44 Hz, Ar-H), 6.89-6.87 (m, 1H, Ar-H), 6.78 (d, 1H, J = 8.52 Hz, Ar-H), 6.34 (d, 1H, J = 8.52 Hz, Ar-H), 5.08 (s, 2H, -OCH₂-), 3.75 (s, 3H, -OCH₃).[6]
¹³C NMR (100 MHz, DMSO-d₆) δ: 159.2, 149.5, 148.4, 146.1, 139.2, 132.8, 129.4, 120.3, 119.2, 113.7, 113.2, 109.6, 107.8, 75.0, 55.0.[6]
Appearance Yellow solid.[6]
Melting Point 90–92 °C.[6]

Biological Evaluation: In Vitro ALR2 Inhibition Assay

The inhibitory potential of the synthesized compounds against ALR2 is determined using an in vitro enzyme assay. This assay spectrophotometrically measures the decrease in NADPH concentration at 340 nm as it is consumed during the ALR2-catalyzed reduction of a substrate, typically DL-glyceraldehyde.[3][5]

Materials and Reagents
  • Enzyme Source: Purified recombinant human ALR2 or a partially purified enzyme preparation from rat lens homogenate.

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Substrate: DL-Glyceraldehyde.

  • Test Compound: Synthesized inhibitor dissolved in DMSO.

  • Positive Control: A known ALR2 inhibitor (e.g., Epalrestat).

  • Equipment: UV-Vis spectrophotometer or a microplate reader capable of reading absorbance at 340 nm.

Protocol: In Vitro ALR2 Inhibition Assay
  • Step 1: Preparation of Reagents. Prepare stock solutions of NADPH, DL-glyceraldehyde, and the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.[3]

  • Step 2: Assay Setup. In a quartz cuvette or a 96-well UV-transparent plate, prepare the reaction mixture containing phosphate buffer, NADPH solution, and the ALR2 enzyme solution. Add varying concentrations of the test compound or DMSO (as a vehicle control) to the respective wells/cuvettes.

  • Step 3: Pre-incubation. Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Step 4: Initiation of Reaction. Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution.

  • Step 5: Measurement. Immediately monitor the decrease in absorbance at 340 nm in kinetic mode at 37°C for a defined period (e.g., 5-10 minutes), taking readings at regular intervals.[3][5]

  • Step 6: Data Analysis. Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100 The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

ALR2_Inhibition_Assay Reagents Prepare Reagents (Buffer, NADPH, Substrate, Inhibitor) Assay_Setup Set up Reaction Mixture (Enzyme, Buffer, NADPH, Inhibitor) Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate (DL-Glyceraldehyde) Pre_incubation->Initiate_Reaction Measurement Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measurement Data_Analysis Calculate % Inhibition and IC₅₀ Measurement->Data_Analysis

Caption: Workflow for the in vitro ALR2 inhibition assay.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of potent ALR2 inhibitors derived from 3-methoxybenzaldehyde oxime. The provided protocols are based on established and reliable methods, offering a solid foundation for researchers in the field of diabetic complications and drug discovery. The strategic use of the 3-methoxybenzyl oxime moiety has been shown to yield compounds with significant ALR2 inhibitory activity. By following the detailed synthetic and analytical procedures outlined herein, researchers can confidently prepare and characterize these promising therapeutic agents and contribute to the development of novel treatments for the debilitating long-term effects of diabetes.

References

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxid
  • Aldose reductase inhibition improves altered glucose metabolism of isolated diabetic rat hearts - American Journal of Physiology.
  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxid
  • Buy 3-Methoxy-benzaldehyde oxime | 38489-80-4 - Smolecule.
  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxid
  • Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4 - Benchchem.
  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones.
  • Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay - Benchchem.
  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
  • This compound - CymitQuimica.
  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold.
  • Background: Aldose reductase, the first enzyme of the polyol pathway, is the key determinant for the pathogenesis of long term diabetic complic

Sources

Role of 3-Methoxy-benzaldehyde oxime in the synthesis of combretastatin analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Methoxy-benzaldehyde Oxime in the Synthesis of Isoxazole-Bridged Combretastatin Analogs

Executive Summary

This application note details the strategic role of This compound (CAS: 52707-52-5) as a critical intermediate in the synthesis of second-generation Combretastatin A-4 (CA-4) analogs. While CA-4 is a potent tubulin polymerization inhibitor, its clinical utility is hampered by the chemical instability of its cis-stilbene bridge, which readily isomerizes to the thermodynamically stable but biologically inactive trans-form.

This guide provides a validated protocol for utilizing this compound to construct isoxazoline and isoxazole linkers via 1,3-dipolar cycloaddition . This heterocyclic replacement locks the pharmacophore in a bioactive conformation, significantly enhancing metabolic stability while retaining cytotoxicity against human cancer cell lines.

Scientific Rationale & Mechanism

The Instability Problem of Combretastatin A-4

The natural product CA-4 binds to the colchicine site of


-tubulin. Its activity depends strictly on the cis-orientation of the two aryl rings (Ring A: 3,4,5-trimethoxyphenyl; Ring B: 3-hydroxy-4-methoxyphenyl).
  • Challenge: The cis-olefinic bridge is prone to photo-isomerization and metabolic conversion to the trans-isomer, reducing potency by

    
    -fold.
    
  • Solution: Replacing the olefin with a rigid 5-membered heterocycle (isoxazole) mimics the cis-geometry and prevents isomerization.

The Role of this compound

The oxime serves as a stable precursor to the reactive nitrile oxide dipole. In the presence of a chlorinating agent (e.g., N-chlorosuccinimide) and a base, the oxime undergoes in situ conversion to a nitrile oxide, which then participates in a [3+2] cycloaddition with a styrene or phenylacetylene dipolarophile.

Mechanism of Action (Chemical):

  • Chlorination: The oxime hydroxyl group attacks the electrophilic chlorine of NCS, followed by elimination to form the hydroximoyl chloride .

  • Dehydrohalogenation: Base-mediated elimination of HCl generates the transient arylnitrile oxide .

  • Cycloaddition: The nitrile oxide (1,3-dipole) reacts with the alkene/alkyne (dipolarophile) to close the isoxazole ring.

Visualizing the Pathway

The following diagram illustrates the synthetic workflow and the structural logic behind the analog design.

G cluster_0 Precursor Phase cluster_1 In Situ Activation cluster_2 Cycloaddition & Target Aldehyde 3-Methoxy- benzaldehyde Oxime 3-Methoxy- benzaldehyde Oxime Aldehyde->Oxime NH2OH·HCl Na2CO3 Chloride Hydroximoyl Chloride Oxime->Chloride NCS DMF Dipole Nitrile Oxide (1,3-Dipole) Chloride->Dipole Et3N (-HCl) Isoxazole Isoxazoline/Isoxazole (Rigid CA-4 Analog) Dipole->Isoxazole [3+2] Cycloaddition Styrene Styrene Derivative (Dipolarophile) Styrene->Isoxazole

Figure 1: Synthetic pathway transforming 3-Methoxy-benzaldehyde into a rigid Combretastatin analog.

Experimental Protocols

Protocol A: Synthesis of this compound

This step converts the commercially available aldehyde into the stable oxime precursor.

Reagents:

  • 3-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Hydroxylamine hydrochloride (

    
    ) (12 mmol, 0.83 g)
    
  • Sodium Carbonate (

    
    ) (6 mmol, 0.64 g)
    
  • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Procedure:

  • Dissolve 3-methoxybenzaldehyde in 10 mL ethanol in a 50 mL round-bottom flask.

  • Dissolve hydroxylamine hydrochloride in 5 mL water and add to the flask.

  • Dissolve sodium carbonate in 5 mL water and add dropwise to the reaction mixture over 10 minutes. Note: Evolution of

    
     gas will occur.
    
  • Stir the mixture at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Upon completion, evaporate the ethanol under reduced pressure.

  • Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Yield: Expect 90–95% of a colorless/pale yellow oil or low-melting solid.

Protocol B: One-Pot [3+2] Cycloaddition (Isoxazoline Synthesis)

This protocol generates the bioactive scaffold by coupling the oxime with a styrene derivative (e.g., 3,4,5-trimethoxystyrene).

Reagents:

  • This compound (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Styrene Dipolarophile (e.g., 3,4,5-trimethoxystyrene) (1.0 mmol)

  • Triethylamine (

    
    ) (1.2 mmol)
    
  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Dissolve the oxime (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Add NCS (1.2 mmol) in small portions at 0°C. Stir for 1 hour allowing the mixture to reach room temperature. Checkpoint: Formation of hydroximoyl chloride is usually complete when the solid NCS dissolves.

  • Add the Styrene Dipolarophile (1.0 mmol) to the reaction mixture.

  • Critical Step: Dissolve

    
     (1.2 mmol) in DMF (1 mL) and add it dropwise  over 30–60 minutes.
    
    • Why? Slow addition keeps the concentration of the nitrile oxide low, favoring reaction with the styrene over dimerization to furoxan byproducts.

  • Stir the reaction for 12 hours at room temperature.

  • Quench with ice-cold water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash organic layers with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .[1]
  • Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

Data Analysis & Validation

Successful synthesis is confirmed by specific NMR signatures. The isoxazoline ring protons are diagnostic.

Feature1H NMR Signal (approx.[2]

ppm)
MultiplicityInterpretation
H-C=N (Oxime) 8.10SingletDisappears in product
Isoxazoline H-5 5.30 – 5.70Doublet of DoubletsProton at the chiral center (benzylic)
Isoxazoline H-4a 3.30 – 3.80Doublet of DoubletsDiastereotopic proton on the ring
Isoxazoline H-4b 2.90 – 3.30Doublet of DoubletsDiastereotopic proton on the ring
Methoxy (-OCH3) 3.80 – 3.85SingletConfirms presence of 3-methoxy group

Safety & Handling

  • This compound: Generally stable but should be stored at 4°C. Avoid contact with strong oxidizing agents.

  • N-Chlorosuccinimide (NCS): Irritant. Handle in a fume hood.

  • Nitrile Oxides: Potentially explosive if isolated in neat form. Always generate in situ in solution.

  • Triethylamine: Flammable and corrosive. Use proper PPE.

References

  • Wang, L., et al. (2002). "Synthesis and biological evaluation of 3,5-diaryl isoxazoline derivatives as novel combretastatin A-4 analogues." Bioorganic & Medicinal Chemistry Letters.

  • Simoni, D., et al. (2006). "Isoxazole-type derivatives related to combretastatin A-4, synthesis and biological evaluation." Journal of Medicinal Chemistry.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Karthikeyan, R., et al. (2009). "Synthesis and pharmacological evaluation of some novel isoxazoles and isoxazolines." European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Protocol: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime." (Adapted for 3-methoxy analog).[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-benzaldehyde Oxime by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 3-Methoxy-benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification system.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature.[1] For this compound, the goal is to find a solvent that dissolves it completely at an elevated temperature but in which it is poorly soluble at lower temperatures. Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and will be removed with the filtrate).[2]

The synthesis of this compound from 3-Methoxybenzaldehyde and hydroxylamine hydrochloride often leaves behind unreacted starting materials and byproducts.[3] Recrystallization is highly effective at removing these contaminants to yield a product of high purity.[3]

Key Compound & Solvent Characteristics

A successful recrystallization hinges on understanding the properties of both the compound and the solvent.

PropertyThis compoundEthanolWater
Chemical Formula C₈H₉NO₂C₂H₅OHH₂O
Molecular Weight 151.16 g/mol [4][5]46.07 g/mol 18.02 g/mol
Appearance White solid to oil (can exist as E/Z isomers)[3][6]Colorless liquidColorless liquid
Melting Point ~39-40 °C (for the E-isomer)[5]-114 °C0 °C
Boiling Point Not readily available78 °C100 °C
General Solubility Soluble in alcohols like ethanol and methanol[3][7]Miscible with waterPolar solvent

Note: The physical form of crude this compound can vary. It may appear as an oil if it is an impure mixture of E and Z isomers.[3]

Detailed Experimental Protocol: Recrystallization from Aqueous Ethanol

This protocol provides a step-by-step methodology for a common and effective solvent system for this compound.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Workflow:

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude oxime in Erlenmeyer flask B Add minimum amount of hot ethanol to dissolve A->B C Solution is now saturated and hot D Are there insoluble impurities? C->D E Perform hot gravity filtration D->E Yes F Add hot water dropwise until cloudy D->F No G Re-add a few drops of hot ethanol until clear F->G H Allow to cool slowly to room temperature G->H I Cool further in an ice bath H->I J Collect crystals via vacuum filtration I->J K Wash crystals with a small amount of cold solvent J->K L Dry the purified crystals K->L

Caption: General workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Heat ethanol in a separate beaker on a hot plate. Add the minimum amount of hot ethanol to the flask containing the oxime, with stirring, until the solid just dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates that the solution is now supersaturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are at the precise saturation point for crystallization to begin upon cooling.[8]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (a similar ethanol/water mixture as the final mother liquor) to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.

Q1: My compound has "oiled out" into liquid droplets instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too highly concentrated or cools too rapidly.[8][10] Since the melting point of this compound is relatively low (~39-40 °C), this is a common issue.

Troubleshooting Steps:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount (10-15% more) of the primary solvent (hot ethanol in this case) to decrease the saturation point.[10]

  • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling.

  • If the problem persists, it may be necessary to try a different solvent system entirely.

G Start Problem: Compound 'Oiled Out' Step1 Re-heat the flask to redissolve the oil Start->Step1 Step2 Add more hot solvent (e.g., ethanol) to reduce supersaturation Step1->Step2 Step3 Allow solution to cool much more slowly. Insulate flask if necessary. Step2->Step3 Step4 Did crystals form? Step3->Step4 Success Success: Proceed to isolation Step4->Success Yes Failure Failure: Consider a different solvent system Step4->Failure No

Caption: Troubleshooting workflow for when a compound "oils out".

Q2: The solution has cooled, but no crystals have formed. What went wrong?

A2: This is a classic sign that your solution is not sufficiently saturated, likely because too much solvent was added initially.[9]

Solutions:

  • Induce Crystallization: Try scratching the inner surface of the flask at the solvent line with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[1]

  • Seed Crystal: If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystallization.[1]

  • Concentrate the Solution: If induction methods fail, gently heat the solution to boil off some of the solvent.[10] Allow it to cool again. Be careful not to boil off too much, or the solution may become overly saturated, leading to oiling out or rapid precipitation of impure crystals.

Q3: My final product has a very low yield. How can I improve it?

A3: A low yield is often a trade-off for high purity, but several factors can be optimized.

Possible Causes & Solutions:

  • Too Much Solvent: The most common cause. Using the absolute minimum amount of hot solvent to dissolve the compound is critical. Any excess will keep more of your product dissolved in the mother liquor upon cooling.[10]

  • Premature Crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated.

  • Incomplete Cooling: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) after it has reached room temperature to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

Q4: My purified crystals are still colored. What should I do?

A4: This indicates the presence of colored impurities that were not removed.

Solution: Redissolve the colored crystals in a minimum of hot solvent. Add a very small amount of activated decolorizing carbon (a spatula tip is often sufficient) to the hot solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the carbon.[2] Perform a hot gravity filtration to remove the carbon, then allow the clear filtrate to cool and crystallize as usual. Be aware that using too much charcoal can adsorb your product and reduce the yield.[10]

Frequently Asked Questions (FAQs)

Q1: Why is it important to cool the solution slowly?

A1: Slow cooling allows for the selective formation of a crystal lattice. Molecules of the desired compound will pack together in an ordered way, naturally excluding impurity molecules that do not fit into the lattice structure.[9] Rapid cooling traps impurities within the fast-forming crystal, defeating the purpose of recrystallization.[10]

Q2: Can I just put my hot flask directly into the ice bath to speed things up?

A2: No. This constitutes rapid cooling and will cause the compound to precipitate quickly as a fine, often impure powder rather than forming pure crystals.[9] It also increases the risk of the compound oiling out and can create a thermal shock that may crack the glass flask.

Q3: What makes a good recrystallization solvent?

A3: An ideal solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve very little or none of the compound when cold.

  • Either dissolve impurities very well at all temperatures or not at all.

  • Not react chemically with the compound.[2]

  • Have a boiling point below the melting point of the compound to prevent oiling out.

Q4: How do I know if I've used the "minimum amount" of hot solvent?

A4: This is a matter of careful observation. Add the hot solvent in small portions (dropwise or in 1-2 mL increments) to your crude solid, swirling and keeping the solution hot. The minimum amount is the point at which the last of the solid just disappears into the solution.[2]

References

  • Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). [C(E)]-3-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • Sharghi, H., & Hosseini, M. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-, O-methyloxime. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-Methoxybenzaldehyde (CAS 591-31-1). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Retrieved from [Link]

Sources

Technical Support Center: 3-Methoxybenzaldehyde Oxime Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis, purification, and analytical profiling of 3-methoxybenzaldehyde oxime.

Oxime synthesis is fundamentally a condensation reaction, but the analytical characterization of the resulting products is notoriously prone to false positives and stereochemical misinterpretations. This guide establishes a causality-driven framework to ensure your experimental protocols are robust, self-validating, and analytically accurate.

Diagnostic Workflow for Impurity Identification

Before altering your synthetic route, you must confirm whether the "impurity" you are observing is a true synthetic byproduct, an analytical artifact, or a geometric isomer. Follow the diagnostic logic below.

G Start Crude 3-Methoxybenzaldehyde Oxime Analysis Select Analytical Method Start->Analysis GCMS GC-MS Analysis Analysis->GCMS High Temp LCMS LC-MS / HPLC / NMR Analysis->LCMS Ambient Temp Nitrile Nitrile Impurity Detected (Thermal Dehydration Artifact) GCMS->Nitrile Injector > 200°C Aldehyde Unreacted Aldehyde? LCMS->Aldehyde Isomers E/Z Isomer Double Peaks? LCMS->Isomers FalsePos False Positive! Switch to LC-MS Nitrile->FalsePos Opt1 Optimize Stoichiometry: Increase NH₂OH·HCl Aldehyde->Opt1 Yes Opt2 Use Shape-Selective Column (e.g., Polar-Embedded) Isomers->Opt2 Yes

Diagnostic logic for identifying and resolving impurities in 3-methoxybenzaldehyde oxime synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: My GC-MS analysis shows a significant nitrile impurity (3-methoxybenzonitrile), but my crude NMR looks clean. Is my reaction over-dehydrating the oxime? Expert Insight: You are observing an analytical artifact, not a synthetic impurity. Oximes are highly thermally labile. When your sample enters a Gas Chromatograph (GC) injector port (typically heated to 250–300 °C), the oxime undergoes rapid thermal dehydration to form the corresponding nitrile[1][2]. Because this elimination reaction is triggered by the thermal energy of the instrument rather than the chemistry in your flask, GC-MS is fundamentally incompatible with oxime purity analysis. Actionable Fix: Immediately switch your analytical workflow to ambient-temperature methods such as LC-MS, HPLC-UV, or ¹H NMR to obtain an accurate purity profile[1].

Q2: I am observing two distinct peaks with identical m/z values (152.1) in my LC-MS chromatogram. Are these structural impurities? Expert Insight: No. The condensation of 3-methoxybenzaldehyde with hydroxylamine naturally yields a mixture of E (anti) and Z (syn) geometric isomers[3]. This occurs because the formation of the C=N double bond restricts molecular rotation. In reversed-phase HPLC, the E and Z isomers interact differently with the stationary phase due to slight variations in their dipole moments and spatial profiles, causing them to resolve as two distinct peaks[4]. Actionable Fix: If your downstream application requires a single isomer, you must separate them using a shape-selective HPLC column (e.g., polar-embedded or phenyl-hexyl stationary phases) or via fractional crystallization.

Q3: My reaction consistently leaves 10-15% unreacted 3-methoxybenzaldehyde. How do I force the reaction to completion? Expert Insight: Aldehyde-hydroxylamine condensation relies heavily on pH causality. If the reaction is too acidic, the hydroxylamine remains fully protonated (as an ammonium salt) and loses its nucleophilicity. If it is too basic, the aldehyde's carbonyl oxygen is not sufficiently activated for nucleophilic attack. Actionable Fix: Ensure you are using a mild base like Triethylamine (TEA) or Sodium Acetate in a 1.5 molar equivalent to the hydroxylamine hydrochloride[5]. This acts as an acid scavenger, buffering the system to the optimal pH (~4–6) required to drive the tetrahedral hemiaminal intermediate toward dehydration.

Quantitative Analytical Signatures

To prevent misidentification, cross-reference your analytical data against this standardized signature matrix.

CompoundIdentityMW ( g/mol )Expected LC-MS m/z [M+H]⁺¹H NMR Shift (Aldoxime/Aldehyde H)Characteristic IR (cm⁻¹)
3-Methoxybenzaldehyde Starting Material136.15137.1~9.9 ppm (s, 1H)~1690 (C=O stretch)
(E)-3-Methoxybenzaldehyde oxime Target Product151.16152.1~8.1 ppm (s, 1H)~3300 (O-H), ~1510 (C=N)
(Z)-3-Methoxybenzaldehyde oxime Geometric Isomer151.16152.1~7.5 ppm (s, 1H)~3300 (O-H), ~1510 (C=N)
3-Methoxybenzonitrile GC-MS Artifact133.15134.1N/A~2230 (C≡N stretch)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Methoxybenzaldehyde Oxime with Built-in Impurity Control

This protocol utilizes a self-validating in-process control (IPC) to ensure unreacted starting materials do not contaminate the final product.

  • Reagent Solubilization: Dissolve 3-methoxybenzaldehyde (5.0 g, 36.8 mmol) in a 1:1 mixture of Ethanol/Water (100 mL)[5].

    • Causality: The biphasic-like solvent system is required because the organic aldehyde is soluble in ethanol, while the inorganic hydroxylamine salt requires water for dissolution.

  • Nucleophile Activation: Add hydroxylamine hydrochloride (3.8 g, 55.1 mmol, 1.5 eq) followed by Triethylamine (TEA) (5.6 g, 55.1 mmol, 1.5 eq)[5].

    • Causality: TEA neutralizes the HCl salt, liberating the free, nucleophilic hydroxylamine required to attack the carbonyl carbon.

  • Reaction & IPC Validation: Stir at room temperature overnight[5].

    • Self-Validation Checkpoint: Before proceeding to workup, pull a 10 µL aliquot, dilute in methanol, and inject into the LC-MS. The reaction is only considered complete when the 137.1 m/z peak (starting aldehyde) is entirely depleted. If present, add 0.2 eq of NH₂OH·HCl and TEA, and stir for 2 more hours.

  • Phase Extraction: Extract the mixture with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Causality: EtOAc efficiently partitions the organic oxime away from the highly polar, water-soluble unreacted hydroxylamine salts and TEA-HCl byproducts.

  • Washing & Drying: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The product will yield as a colorless oil (predominantly the E-isomer)[5].

Protocol B: Isomer-Resolving HPLC Method

If your LC-MS shows a merged or broad peak, use this method to baseline-resolve the E and Z isomers.

  • Column Selection: Equip the HPLC with a C18 or polar-embedded reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm)[4].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid protonates residual silanols on the stationary phase, preventing secondary interactions that cause peak tailing, while remaining fully compatible with mass spectrometry[4].

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. The Z-isomer typically elutes slightly earlier than the E-isomer due to differences in steric bulk interacting with the hydrophobic stationary phase.

References

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC Source: nih.gov URL:[Link]

  • Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC - NIH Source: nih.gov URL:[Link]

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - Beilstein Journals Source: beilstein-journals.org URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Methoxy-benzaldehyde Oxime Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this oximation reaction, with a primary focus on addressing low product yields. The following question-and-answer format is structured to tackle specific problems with scientifically grounded explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in the synthesis of this compound can often be traced back to a few critical factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of reactants.[1] A typical protocol involves reacting 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[2] To ensure complete conversion, it's common to use a slight excess of hydroxylamine hydrochloride.[3][4]

  • Suboptimal pH: The pH of the reaction medium is a crucial parameter. The reaction rate for oxime formation is generally highest at a pH of about 4-6.[5] While a base is necessary to neutralize the hydrochloride in hydroxylamine hydrochloride and generate the free hydroxylamine nucleophile, an excessively high pH can lead to instability of hydroxylamine.[6][7]

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target oxime. A common side reaction is the dehydration of the aldoxime to form the corresponding nitrile, especially at elevated temperatures.[1][4]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.[1] The choice of solvents and the purification method (recrystallization vs. column chromatography) must be optimized to minimize these losses.[1][2]

Q2: I'm using hydroxylamine hydrochloride and a base. How do I ensure the optimal generation of free hydroxylamine?

The in-situ generation of free hydroxylamine from its hydrochloride salt is a critical step. Here's how to optimize it:

  • Choice of Base: Common bases include sodium hydroxide, potassium hydroxide, sodium carbonate, and sodium acetate.[2][3][6] The base neutralizes the HCl, liberating the hydroxylamine to react with the aldehyde.

  • Stoichiometry of the Base: It is essential to use at least a stoichiometric equivalent of the base to the hydroxylamine hydrochloride to ensure complete neutralization.[4] Some protocols recommend a slight excess of the base.[8]

  • Order of Addition: Typically, the 3-methoxybenzaldehyde is dissolved in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and then the base.[2] This sequence ensures that the aldehyde is present to react with the hydroxylamine as it is generated.

G cluster_reaction In-situ Generation NH2OH_HCl Hydroxylamine Hydrochloride NH2OH Free Hydroxylamine (Nucleophile) NH2OH_HCl->NH2OH Neutralization Base Base (e.g., NaOH) Base->NH2OH Deprotonation

Q3: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

The primary side reaction of concern is the dehydration of the initially formed oxime to a nitrile.

  • Nitrile Formation: This is more likely to occur at higher reaction temperatures or during prolonged reaction times.[1]

    • Mitigation: Carefully control the reaction temperature. While some protocols suggest refluxing, others achieve good yields at room temperature.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid unnecessarily long reaction times.[1]

G Aldehyde 3-Methoxy- benzaldehyde Oxime 3-Methoxy-benzaldehyde Oxime (Product) Aldehyde->Oxime + NH2OH - H2O Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Nitrile 3-Methoxy- benzonitrile (Side Product) Oxime->Nitrile Dehydration (Heat)

Q4: My product appears to be an oil and is difficult to crystallize. What purification strategies can I employ?

"Oiling out" during recrystallization is a common issue. Here are some effective purification techniques:

  • Recrystallization: This is often the most straightforward method for purifying oximes due to their crystalline nature.[2]

    • Solvent Selection: A mixture of ethanol and water is often a good starting point for substituted benzaldehyde oximes.[1][2] The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

    • Troubleshooting "Oiling Out": If your product oils out, try adding more of the better solvent (e.g., ethanol) to the hot mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.[1]

  • Column Chromatography: If recrystallization proves ineffective, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the oxime from unreacted aldehyde and other impurities.[1]

Troubleshooting Guide: A Deeper Dive

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete Reaction - Ensure a slight molar excess (e.g., 1.1-1.2 equivalents) of hydroxylamine hydrochloride and base.[1][3][4] - Monitor the reaction progress using TLC until the starting aldehyde spot disappears.[1] - Optimize the reaction temperature; while reflux can be used, room temperature may be sufficient and can reduce side reactions.[2][3]
Degraded Reagents - Use freshly opened or properly stored hydroxylamine hydrochloride, as it can degrade over time.[4] Aqueous solutions of hydroxylamine are also known to be unstable.[9]
Inappropriate Solvent - Ethanol, methanol, or aqueous-alcoholic mixtures are commonly used and effective.[2][3]
Purified Product is a Mixture of E/Z Isomers Inherent Nature of Oximation - Oximation of aldehydes often produces a mixture of syn (E) and anti (Z) isomers.[2] For many applications, this mixture is acceptable. - If a single isomer is required, careful column chromatography or fractional crystallization may be necessary for separation.[1]
Final Product Contains Unreacted Aldehyde Incomplete Reaction - Increase the reaction time or the equivalents of hydroxylamine hydrochloride.[1]
Inefficient Purification - Optimize the recrystallization solvent system or the gradient for column chromatography to ensure good separation of the more polar oxime from the less polar aldehyde.[1]

Experimental Protocols

General Synthesis of this compound

This protocol is a representative procedure based on established methods.

Materials:

  • 3-Methoxy-benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[1]

  • In a separate container, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.[1]

  • Add the aqueous solution of hydroxylamine and base to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC.[1][2]

  • Once the reaction is complete (disappearance of the aldehyde spot), cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, reduce the volume of ethanol under reduced pressure and add cold water to induce precipitation.[1]

  • Collect the crude product by filtration, wash with cold water, and air dry.[1]

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.[1][2]

G Start Start Dissolve_Aldehyde Dissolve 3-Methoxybenzaldehyde in Ethanol Start->Dissolve_Aldehyde Prepare_Reagents Prepare Aqueous Solution of NH2OH·HCl and Base Start->Prepare_Reagents Combine Combine Solutions Dissolve_Aldehyde->Combine Prepare_Reagents->Combine React React (Room Temp or Reflux) Monitor by TLC Combine->React Workup Workup: Cool, Precipitate, Filter React->Workup Purify Purify: Recrystallization or Chromatography Workup->Purify End End Purify->End

References

  • Smolecule. (2023, August 16). Buy this compound | 38489-80-4.
  • Echalier, A., et al. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC.
  • Google Patents. (n.d.).
  • ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?
  • BenchChem. (2025). Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Hajipour, A. R., et al. (n.d.). Solid-Phase Synthesis of Oximes.
  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • Zhang, Z.-H., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
  • International Journal of Drug Delivery and Research. (2024, April 4).
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews.
  • Royal Society of Chemistry. (n.d.).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Reactivity of 1-Cyclopropyl-ethanone Oxime.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
  • PubChem. (n.d.). This compound | C8H9NO2 | CID 9601243.
  • Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
  • Lad, U. P., et al. (2010).
  • Sciencemadness Discussion Board. (2014, January 24). Oximes.
  • LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde oxime | 81259-53-2.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure.
  • Indian Academy of Sciences. (n.d.).
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (2026, January 13). 3-METHOXY-4-HYDROXY BENZALDEHYDE OXIME | 2874-33-1.
  • CAS Common Chemistry. (n.d.). [C(E)]-3-Methoxybenzaldehyde oxime.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction.
  • BenchChem. (n.d.). common impurities in N,3-dihydroxybenzamide synthesis and their removal.

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Technical Support Center: Separation of E/Z Isomers of 3-Methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the separation and analysis of 3-methoxybenzaldehyde oxime isomers. The geometric isomerism around the carbon-nitrogen double bond (C=N) in oximes presents a common yet significant challenge for researchers in synthetic chemistry and drug development. The synthesis of 3-methoxybenzaldehyde oxime from 3-methoxybenzaldehyde and hydroxylamine typically yields a mixture of E and Z isomers, which can have different physical, chemical, and biological properties.[1][2]

Due to a relatively high energy barrier to rotation around the C=N bond, these isomers are generally stable and separable at room temperature.[3] However, their similar polarities and potential for interconversion under non-optimal conditions necessitate robust and carefully designed separation and characterization protocols.[4] This guide provides in-depth, field-proven answers and troubleshooting strategies to help you successfully isolate and identify these isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E and Z isomers of 3-methoxybenzaldehyde oxime often challenging?

The primary challenges stem from three core factors:

  • Co-synthesis : The standard condensation reaction to form the oxime is not stereoselective and naturally produces a mixture of both E and Z isomers.[1] The initial ratio can be influenced by reaction conditions such as temperature and pH.[1][5]

  • Similar Physicochemical Properties : The E and Z isomers possess the same molecular weight and functional groups, leading to very similar properties like polarity and solubility. This makes separation by standard techniques like chromatography or crystallization difficult, as they rely on differences in these properties.[4]

  • Potential for Interconversion : While generally stable, the isomers can interconvert under certain conditions. Exposure to heat, strong acids, or bases can lower the energy barrier for rotation around the C=N bond, leading to equilibration and compromising the separation process.[3][4]

Q2: What are the most effective methods for separating the E and Z isomers?

The most successful and widely used methods are chromatographic.

  • High-Performance Liquid Chromatography (HPLC) : This is a highly effective technique for both analytical and preparative scale separation due to its high resolving power.[4][6] Both normal-phase and reversed-phase systems can be successful, with the choice of stationary phase (e.g., silica, C18, Phenyl-Hexyl) and mobile phase being critical for achieving baseline separation.[4][7][8]

  • Flash Column Chromatography : For larger scale purification, flash chromatography over silica gel is the most common method.[9][10] Success is highly dependent on identifying a solvent system (eluent) that can resolve the two isomers, which often requires extensive screening via Thin-Layer Chromatography (TLC).

  • Fractional Crystallization : This method can be effective if there is a significant difference in the solubility of the two isomers in a specific solvent.[4] It involves carefully controlled cooling or solvent evaporation to selectively crystallize one isomer out of the solution.[4]

Q3: How can I definitively identify and quantify the E and Z isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[11][12]

  • ¹H NMR : The chemical shifts of protons near the C=N bond are highly sensitive to the isomer's geometry. The aldehydic proton (-CH=N-) and the oxime proton (-OH) will have distinct and characteristic chemical shifts for the E and Z isomers. By integrating the signals corresponding to a specific proton in each isomer, a quantitative ratio can be accurately determined.[5][12]

  • ¹³C NMR : Similarly, the carbon atoms of the C=N bond and the aromatic ring will show different chemical shifts between the two isomers.[11]

  • 2D NMR (NOESY) : For unambiguous structural assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard. This technique detects through-space interactions between protons. A cross-peak between the aldehydic proton and the ortho-protons of the benzene ring can help confirm the spatial arrangement and definitively assign the E and Z configurations.[5][13]

Q4: How significant is the risk of isomer interconversion during my experiment?

The risk is moderate and highly dependent on your experimental conditions. The C=N bond in oximes is significantly more resistant to rotation than in imines, making the isomers separable and stable under standard conditions (room temperature, neutral pH).[3] However, you must avoid:

  • High Temperatures : Running reactions or chromatography at elevated temperatures can provide enough energy to overcome the rotational barrier.[1][4]

  • Acidic or Basic Conditions : Both strong acids and bases can catalyze the E/Z isomerization.[4][14] When using HPLC, be mindful that mobile phase additives like trifluoroacetic acid (TFA), while beneficial for peak shape, could potentially promote on-column isomerization if concentrations are too high or exposure is prolonged.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the separation of 3-methoxybenzaldehyde oxime isomers.

Issue 1: Poor or No Separation in Chromatography (TLC, Column, or HPLC)

Possible Cause Recommended Solution
Inappropriate Mobile Phase Polarity The polarity of your eluent may be too high (both isomers elute together at the solvent front) or too low (no movement from the baseline). Solution : Systematically screen solvent systems. For normal-phase (silica), start with a non-polar solvent like Hexane and gradually add a more polar solvent like Ethyl Acetate or Dichloromethane.[10] For reversed-phase HPLC, adjust the ratio of water and organic solvent (Acetonitrile or Methanol).[4]
Isomers Have Very Similar Retention The selected stationary and mobile phase combination does not provide enough selectivity.
Sample Overload Too much sample was loaded onto the column, causing band broadening and poor resolution.

Issue 2: Inconsistent E/Z Ratio Between Injections or During Purification

Possible Cause Recommended Solution
On-Column or In-Solution Interconversion The analytical or purification conditions are causing the isomers to equilibrate.
Sample Degradation The oxime may be unstable under the chosen conditions.

Issue 3: Difficulty Obtaining Pure Isomers by Fractional Crystallization

Possible Cause Recommended Solution
Similar Solubility of E and Z Isomers The isomers' solubilities are too close in the chosen solvent for effective separation.
Co-crystallization of Isomers Both isomers are crystallizing together from the solution.

Experimental Protocols & Data

Workflow for Separation and Analysis

Separation_Workflow cluster_synthesis Synthesis & Preparation cluster_separation Separation cluster_analysis Analysis & Characterization synthesis Oxime Synthesis (3-Methoxybenzaldehyde + NH2OH·HCl) crude Crude Product (Mixture of E/Z Isomers) synthesis->crude tlc TLC Screening (Solvent System Dev.) crude->tlc hplc Preparative HPLC crude->hplc cryst Fractional Crystallization crude->cryst column Flash Column Chromatography tlc->column fractions Collect Fractions column->fractions hplc->fractions cryst->fractions analysis Purity Check (Analytical HPLC, TLC) fractions->analysis nmr Structure ID & Ratio (¹H, ¹³C, NOESY NMR) analysis->nmr pure_e Pure E-Isomer nmr->pure_e pure_z Pure Z-Isomer nmr->pure_z

Caption: General workflow from synthesis to pure E/Z isomers.

Protocol 1: Separation by Flash Column Chromatography

This protocol is a standard approach for purifying gram-scale quantities of the isomer mixture.

  • Develop a Solvent System using TLC :

    • Spot the crude E/Z mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for a solvent system that gives a clear separation between the two isomer spots with retention factors (Rƒ) between 0.2 and 0.5.[15]

  • Prepare the Column :

    • Dry-pack a glass column with silica gel.

    • Wet the silica gel with the initial, least polar eluent (e.g., 100% hexane).

  • Load the Sample :

    • Dissolve the crude oxime mixture in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column :

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by slowly adding more ethyl acetate (gradient elution).

    • Collect fractions continuously.

  • Analyze Fractions :

    • Spot every few fractions on a TLC plate and develop it using the same solvent system to identify which fractions contain each pure isomer.

    • Combine the fractions containing the pure E-isomer and the fractions containing the pure Z-isomer separately.

  • Isolate Product :

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified isomers.

    • Confirm the purity of each isolated isomer by analytical HPLC and NMR.[4]

Protocol 2: Analytical Separation by Reversed-Phase HPLC (RP-HPLC)

This protocol is for assessing the E/Z ratio and the purity of isolated fractions.

  • Column : Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase :

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 5-10 µL

    • Column Temperature : 30 °C[4]

    • Detection : UV at 254 nm (or the compound's λmax)

    • Gradient : Start at 50% B, hold for 2 minutes, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[4]

  • Sample Preparation : Dissolve a small amount of the oxime mixture in the initial mobile phase composition (50:50 Water:Acetonitrile).

Table 1: Recommended Starting Solvent Systems for Chromatography
Technique Stationary Phase Recommended Eluent/Mobile Phase System Notes
TLC / Column Silica GelHexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Adjust ratio to achieve Rƒ values between 0.2-0.5. The less polar isomer will elute first.
TLC / Column Silica GelDichloromethane / Methanol (e.g., 99:1 v/v)Use for more polar isomers or if separation is poor in Hex/EtOAc.
Normal-Phase HPLC Silica or Cyano ColumnHexane / Isopropanol (e.g., 95:5 v/v)Offers different selectivity compared to silica gel alone.[7][16]
Reversed-Phase HPLC C18 or Phenyl-HexylAcetonitrile / Water (Gradient)A versatile system. Adding 0.1% formic acid can improve peak shape but monitor for isomerization.[4][8]
Troubleshooting Logic for Chromatographic Separation

Troubleshooting_Tree start Start: Poor or No Separation q1 Are isomers visible as separate spots on any TLC system? start->q1 ans1_yes YES q1->ans1_yes ans1_no NO q1->ans1_no sol1 Optimize Column Conditions: - Use a longer column - Use a shallower gradient - Reduce sample load ans1_yes->sol1 sol4 Consider alternative method: - Fractional Crystallization sol2 Screen Different Systems: - Try more polar/non-polar solvents - Switch chromatography mode (e.g., Normal to Reversed-Phase) ans1_no->sol2 sol3 For HPLC, add modifier: - 0.1% TFA or Formic Acid - Check for on-column isomerization q2 Is peak shape poor (tailing, broad)? sol2->q2 q2->ans1_yes NO q2->ans1_no YES

Caption: Decision tree for troubleshooting poor separation.

References

  • Benchchem. (n.d.). Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime.
  • Benchchem. (n.d.). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.
  • Smolecule. (2023, August 16). 3-Methoxy-benzaldehyde oxime.
  • MDPI. (2023, June 23). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

  • Johnson, W. M. P., et al. (1984). Separation of geometrical isomers of oxime O-ethers by high-performance liquid Chromatography: use of extended multiple recycle on high-efficiency columns.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • StackExchange. (2015, February 18). Why are oxime geometrical isomers stable? Retrieved from [Link]

  • RECERCAT. (2022, December 5). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nature. (2025, August 5). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Retrieved from [Link]

  • Görög, S., et al. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 453-460.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. Retrieved from [Link]

  • Benchchem. (n.d.). A comparative study of the spectroscopic properties of E/Z isomers of 3-Methoxybenzaldehyde hydrazones.
  • Royal Society of Chemistry. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2007, February 27). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Journal of Chemical Education. Retrieved from [Link]

  • Kelly, J. W., et al. (n.d.).
  • ResearchGate. (2016, December 7). How to separate E and Z isomers? Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new.
  • Thieme. (n.d.). Oximes.
  • Centers for Disease Control and Prevention. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • TSI Journals. (2018, October 5). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • PMC. (n.d.). (E)-3,5-Dimethoxybenzaldehyde oxime. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.

Sources

Technical Support Center: Stability & Storage of 3-Methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-Methoxybenzaldehyde oxime CAS: 58822-91-6 (Generic/Isomer unspecified) Chemical Class: Oxime / Benzaldehyde derivative Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the technical support guide for 3-Methoxybenzaldehyde oxime . This compound is a critical intermediate in organic synthesis, often used in the preparation of nitriles, amines, and heterocyclic compounds. While oximes are generally robust, they possess specific vulnerabilities—namely hydrolysis , geometric isomerization , and oxidation —that can compromise experimental reproducibility.

This guide moves beyond basic safety data, providing the mechanistic "why" behind storage protocols and actionable troubleshooting for when things go wrong.

Module 1: Storage & Handling Protocols

The "Golden Rule" of Oxime Storage

Oximes exist in a chemical equilibrium that can be shifted by environmental factors. To maintain the integrity of 3-Methoxybenzaldehyde oxime, you must suppress three forces: Acidic Moisture , UV Radiation , and Thermal Energy .

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2–8°C (Refrigerated) Retards thermal degradation and suppresses the rate of E/Z isomerization.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation of the C=N bond and excludes atmospheric moisture which catalyzes hydrolysis.
Container Amber Glass Blocks UV light, which is the primary driver of photo-induced syn-anti isomerization.
Desiccant Required Hydrolysis is acid-catalyzed but water-driven. Keeping the headspace dry is critical.
Handling Best Practices
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which would introduce water into the bulk material.

  • Avoid Metal Spatulas: Trace transition metals (Fe, Cu) can catalyze the rearrangement of oximes to amides (Beckmann Rearrangement) or nitriles under thermal stress. Use glass or PTFE-coated tools.

Module 2: Visualizing Stability & Degradation

Understanding how the molecule breaks down allows you to prevent it. The diagram below maps the decision logic for storage and the chemical consequences of failure.

StorageStability Start 3-Methoxybenzaldehyde Oxime (Fresh Sample) UV Exposure to UV Light Start->UV Acid Moisture + Trace Acid Start->Acid Heat Heat (>100°C) or Dehydrating Agents Start->Heat Isomer E/Z Isomerization (MP Depression) UV->Isomer Photochemical flip Hydrolysis Hydrolysis to Aldehyde + NH2OH Acid->Hydrolysis Nucleophilic attack Nitrile Dehydration to 3-Methoxybenzonitrile Heat->Nitrile Elimination Oxidation Yellowing (Oxidation products) Hydrolysis->Oxidation Aldehyde oxidizes

Figure 1: Degradation pathways triggered by environmental stressors. Note that hydrolysis often leads to secondary oxidation (yellowing).

Module 3: Troubleshooting Guide

Issue 1: The White Powder Has Turned Yellow
  • Diagnosis: Oxidation / Hydrolysis.

    • Mechanism:[1][2][3][4] Moisture entered the container, causing partial hydrolysis back to 3-methoxybenzaldehyde. The aldehyde group is highly susceptible to air oxidation, forming 3-methoxybenzoic acid and other colored oligomers [1].

  • Solution:

    • Minor Yellowing: Recrystallize from Ethanol/Water (1:1) or Hexane/Ethyl Acetate.[5]

    • Major Discoloration: Check purity via TLC. If aldehyde content is >5%, repurify via column chromatography (Silica gel) to separate the non-polar aldehyde from the polar oxime.

Issue 2: Melting Point is Lower than Certificate of Analysis (CoA)
  • Diagnosis: Isomerization (

    
     Mixture). 
    
    • Mechanism:[1][2][3][4] Oximes exist as E (anti) and Z (syn) isomers.[6] The E-isomer is typically more stable and has a higher melting point. Exposure to light or polar solvents can equilibrate the mixture, lowering the observed melting point [2].

  • Self-Validation Test: Run a 1H NMR.

    • Aldehyde Proton: Look for the -CH=N- proton. The E and Z isomers will show distinct shifts (typically separated by 0.5 - 0.7 ppm).

    • Action: If chemical purity is high but MP is low, the compound is likely chemically intact but isomerically mixed. It can often still be used for reactions that proceed via a common intermediate (e.g., dehydration to nitrile).

Issue 3: Poor Solubility in Non-Polar Solvents
  • Diagnosis: High Lattice Energy / Hydrogen Bonding.

    • Mechanism:[1][2][3][4] The oxime hydroxyl group (-OH) forms strong intermolecular hydrogen bond networks (dimers), reducing solubility in solvents like Hexane or Toluene.

  • Solution: Use polar aprotic solvents (THF, DMF, DMSO) or alcohols for reactions. For extractions, use Ethyl Acetate rather than Diethyl Ether.

Module 4: Quality Control & Self-Validating Protocols

Do not rely solely on visual inspection. Use these methods to validate the integrity of your reagent before critical steps.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

  • Interpretation:

    • Oxime (Product): Lower Rf (more polar due to -OH).

    • Aldehyde (Impurity): Higher Rf (less polar).

    • Note: If you see a streak, add 1% Acetic Acid to the mobile phase to suppress ionization of the oxime.

1H NMR Validation (DMSO-d6)
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Note
-CH=N- (Oxime) 8.1 – 8.3 ppm SingletKey diagnostic peak.
-OH (Oxime) 11.0 – 11.5 ppm Broad SingletDisappears with D2O shake.
-OCH3 (Methoxy) 3.7 – 3.8 ppm SingletIntegration reference (3H).
-CHO (Aldehyde) 9.8 – 10.0 ppm SingletImpurity Flag. If present, sample is hydrolyzed.

FAQ: Frequently Asked Questions

Q: Can I store 3-Methoxybenzaldehyde oxime in solution? A: No. In solution, the rate of E/Z isomerization increases significantly, especially in polar solvents like methanol or water [3]. Furthermore, trace acids in solvents (like CDCl3) can catalyze decomposition over time. Always store as a dry solid.

Q: Is this compound shock-sensitive? A: Generally, no. While some high-nitrogen compounds are energetic, simple benzaldehyde oximes are stable. However, do not heat oximes in closed vessels without pressure relief, as thermal decomposition (Beckmann rearrangement) can be exothermic and generate pressure [4].

Q: I need to dehydrate it to the nitrile. Do I need to remove the "yellow" impurity first? A: Not necessarily. If the impurity is the aldehyde (hydrolysis product), it will not convert to the nitrile under standard dehydration conditions (e.g., SOCl2 or Ac2O). It will likely remain as an impurity or oxidize to the acid, which can be washed out with a basic extraction (NaHCO3 wash) after the reaction.

References

  • ChemicalBook. (2026).[7] 3-Methoxybenzaldehyde Properties and Stability Data. Retrieved from

  • BenchChem. (n.d.). (Z)-Benzaldehyde Oxime Structure and Isomerization. Retrieved from

  • ResearchGate. (2025).[8] Syn and Anti Isomer Preference in Oximes: Stability Studies. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde (Related Congener Stability). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Methoxybenzaldehyde oxime.[9] Retrieved from

Sources

Technical Support Center: Oxime Synthesis & Nitrile Suppression

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Nitrile Byproduct Formation in Aldoxime Synthesis

Ticket ID: OX-SYN-001 Status: Resolved Assigned Specialist: Senior Application Scientist

Part 1: The Mechanistic Root Cause

"Why is my aldoxime turning into a nitrile?"

To prevent nitrile formation, you must understand the mechanism driving the side reaction. Aldoximes (


) are metastable intermediates. Under specific conditions—primarily acidic environments  or high thermal stress —they undergo an elimination reaction (dehydration) to form nitriles (

).[1]

The transformation follows an E2-like or E1-like elimination pathway, depending on conditions:

  • Protonation: The oxime hydroxyl group is protonated by free acid (often from

    
    ).
    
  • Elimination: The protonated hydroxyl becomes a potent leaving group (

    
    ).
    
  • Collapse: A base (even a weak one) abstracts the methine proton, collapsing the C=N bond into a C

    
    N triple bond.
    
Pathway Visualization

The following diagram illustrates the "Safe Path" (Oxime) vs. the "Danger Path" (Nitrile).

OximeReactionPath Aldehyde Aldehyde (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + NH2OH Oxime Target: Aldoxime (R-CH=N-OH) Intermediate->Oxime - H2O (Buffered pH 4-6) ProtonatedOxime Protonated Oxime (R-CH=N-OH2+) Oxime->ProtonatedOxime + H+ (Acidic pH < 3) Nitrile Byproduct: Nitrile (R-CN) Oxime->Nitrile Thermal Elimination (>100°C) ProtonatedOxime->Nitrile - H3O+ (Elimination)

Figure 1: Reaction pathway showing the critical divergence between stable oxime formation and acid/thermal-catalyzed dehydration to nitrile.

Part 2: Troubleshooting & FAQs

Field-Proven Solutions for Common Issues

Q1: I am using Hydroxylamine Hydrochloride ( ) and getting ~15% nitrile. Why?

Diagnosis: Uncontrolled Acidification. Explanation:


 is a salt. When it reacts with your aldehyde, it liberates an equivalent of Hydrochloric Acid (HCl). If you do not neutralize this, the pH drops drastically. As shown in Figure 1, high acidity protonates the oxime oxygen, catalyzing water elimination to form the nitrile [1].
Corrective Action: 
  • Buffer System: You must add a base. The gold standard is Sodium Acetate (NaOAc) . It buffers the reaction to pH ~5-6, which is the kinetic sweet spot for oxime formation but too mild for dehydration [2].

  • Ratio: Use a 1:1.1:1.1 ratio of Aldehyde :

    
     : NaOAc.
    
Q2: Can I just reflux the reaction to make it go faster?

Diagnosis: Thermal Elimination. Explanation: While oxime formation is endothermic and benefits from some heat, excessive heat (refluxing in high-boiling solvents like water, dioxane, or DMSO) provides the activation energy for the elimination reaction, even at neutral pH [3]. Corrective Action:

  • Temperature Cap: Limit reaction temperature to 40–60°C .

  • Solvent Switch: If the reaction is slow, switch to Ethanol/Water or Methanol/Water mixtures rather than increasing temperature.

Q3: My aldehyde is acid-sensitive. Can I use free Hydroxylamine?

Diagnosis: Salt incompatibility. Explanation: Yes. Using pre-generated free hydroxylamine avoids the HCl issue entirely, minimizing nitrile risk. Corrective Action:

  • Protocol: Dissolve

    
     in methanol. Add an equimolar amount of KOH or NaOMe. Filter off the precipitated KCl/NaCl. Use the filtrate (free 
    
    
    
    ) immediately. Warning: Free hydroxylamine is unstable and can decompose explosively if concentrated/heated.
Q4: The reaction stalls. Should I add a catalyst?

Diagnosis: Catalyst-induced dehydration. Explanation: Be cautious. Lewis acids (


, 

) or dehydrating agents often suggested to speed up imine formation are also potent catalysts for converting aldoximes to nitriles [4]. Corrective Action:
  • Avoid: Do not use Lewis acids or dehydrating agents (like

    
     or molecular sieves) in the reaction pot if nitrile formation is a concern.
    

Part 3: The "Gold Standard" Protocol

Buffered Synthesis of Aldoximes

This protocol is designed to be self-validating. The acetate buffer locks the pH, preventing the acid-catalyzed pathway.

Reagents
  • Aldehyde substrate (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 - 1.5 equiv)
    
  • Sodium Acetate Trihydrate (

    
    ) (1.1 - 1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve

    
     (1.1 equiv) and Sodium Acetate (1.1 equiv) in water.
    
    • Checkpoint: Ensure the solution is clear. This pre-mix generates the buffer before the aldehyde sees the acid.

  • Addition: Dissolve the aldehyde in Ethanol. Add this solution to the aqueous hydroxylamine/acetate mixture.

    • Note: If the aldehyde is not soluble, add enough Ethanol to create a homogeneous phase.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Monitor: Check via TLC. If conversion is <50% after 4 hours, warm gently to 50°C. Do not reflux.

  • Workup:

    • Evaporate the Ethanol under reduced pressure (Rotavap).

    • The oxime often precipitates from the remaining aqueous layer. Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate, wash with water (to remove residual salts), dry over

      
      , and concentrate.
      

Part 4: Analytical Decision Matrix

How to distinguish Oxime from Nitrile

Users often confuse the two because they can have similar Rf values on TLC. Use this matrix to confirm structure.

FeatureTarget: Aldoxime (

)
Byproduct: Nitrile (

)
IR Spectroscopy Broad peak 3200–3400 cm⁻¹ (O-H stretch)Weak peak 1650–1690 cm⁻¹ (C=N)Sharp, distinct peak 2200–2260 cm⁻¹ (C≡N)No broad OH peak
¹H NMR Distinct singlets at 8.0–10.0 ppm (N=C-H )Broad singlet (exchangeable) for OH Absence of the downfield methine proton (8-10 ppm)Absence of OH proton
¹³C NMR Peak at 145–155 ppm (C=N)Peak at 115–120 ppm (C≡N)
Troubleshooting Logic Flow

Use this logic gate to determine your next experimental move.

TroubleshootingLogic Start Start: Low Yield / Impurity CheckIR Step 1: Check IR Spectrum Start->CheckIR Is2200 Is there a peak at ~2200 cm⁻¹? CheckIR->Is2200 NitrileDetected Diagnosis: Nitrile Formation Is2200->NitrileDetected Yes OximeConfirmed Diagnosis: Incomplete Reaction or other byproduct Is2200->OximeConfirmed No Action1 Action: Add NaOAc Buffer Reduce Temp NitrileDetected->Action1 Action2 Action: Increase Time or slight heat (max 50°C) OximeConfirmed->Action2

Figure 2: Decision tree for diagnosing reaction failure based on spectroscopic evidence.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for buffered oxime synthesis protocols).

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. (Foundational paper on pH dependence of oxime formation).

  • Sharghi, H., & Sarvari, M. H. (2003).[2] A mild and versatile method for the preparation of nitriles from aldehydes.[3][4] Synthesis, 2003(02), 243-246.[2] (Discusses conditions that force the aldehyde-to-nitrile conversion, serving as a guide on what to avoid).

  • Augustine, J. K., et al. (2011).[2] A Practical and Cost-Efficient, One-Pot Conversion of Aldehydes into Nitriles.[2][3] Synlett, 2011(15), 2223-2227. (Demonstrates that high heat and specific solvents drive the nitrile byproduct).

Sources

Technical Support Center: Process Scale-Up for 3-Methoxy-benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scale-Up Challenge

Scaling the synthesis of 3-Methoxy-benzaldehyde oxime (CAS: 38489-80-4) from gram to kilogram quantities presents a distinct set of engineering challenges that are often invisible at the bench scale. While the chemistry—condensation of an aldehyde with hydroxylamine—is textbook, the physical properties of this specific intermediate (low melting point ~39–40°C) and the thermal hazards of hydroxylamine hydrochloride create a "perfect storm" for process failure if not managed with precision.[1]

This guide moves beyond standard recipes to address the causality of failure modes during scale-up, focusing on thermal safety, reaction kinetics, and crystallization dynamics.

Module 1: Process Safety & Thermal Management

The Hazard: Hydroxylamine Thermal Runaway

At bench scale, the exotherm of oximation is easily dissipated by a water bath.[2] At 5kg+ scale, the surface-area-to-volume ratio drops drastically.[1] Hydroxylamine hydrochloride (NH₂OH[3][4][5]·HCl) is thermally unstable; if the reaction temperature spikes due to accumulation of unreacted reagents (adiabatic temperature rise), you risk a runaway decomposition that can rupture the reactor.

Troubleshooting Guide: Exotherm Control
Symptom Root Cause Corrective Action (Engineering Control)
Temperature Spikes >10°C Batch accumulation: All reagents added at once. The cooling jacket cannot handle the instantaneous heat release.[2]Switch to Semi-Batch: Charge Hydroxylamine/Water first.[2] Dose the Base (or Aldehyde) slowly.[2][4] This makes the reaction feed-limited, not kinetics-limited.
Uncontrollable Reflux Solvent Vapor Pressure: Ethanol/Water azeotrope boils at ~78°C, but exotherm drives it faster than condenser capacity.[2]Active Cooling Loop: Ensure chiller capacity is rated for the peak dosing rate heat load, not just the average.
Delayed Exotherm Induction Period: Reaction didn't start immediately (usually due to low pH), reagents accumulated, then reacted all at once.[1][2]Prime the Reaction: Add 5% of base/aldehyde and wait for a visible exotherm/temp rise before starting the main feed.[2]
Visualizing the Safe Semi-Batch Protocol

The following diagram illustrates the recommended semi-batch setup to decouple the heat of neutralization from the heat of reaction.

SemiBatchProcess cluster_logic Process Logic FeedTank Feed Tank (NaOH Solution) Reactor Reactor (Aldehyde + NH2OH·HCl + Solvent) FeedTank->Reactor Controlled Dosing (Limits Heat Generation) Cooling Cooling Jacket (Active Heat Removal) Reactor->Cooling Heat Transfer pH_Probe pH Monitoring (Critical Process Parameter) Reactor->pH_Probe Feedback Loop Safety Burst Disk / Relief Valve (Hydroxylamine Safety) Reactor->Safety Overpressure Protection pH_Probe->FeedTank Stop Interlock (If pH > 8 or < 4)

Caption: Semi-batch configuration where base dosing controls the reaction rate, preventing thermal runaway.

Module 2: Reaction Kinetics & pH Optimization

The "Bell Curve" of Oximation

This reaction is heavily pH-dependent.[2]

  • Low pH (< 3): The amine is protonated (NH₃OH⁺) and is no longer nucleophilic.[2] Reaction stops.

  • High pH (> 9): The aldehyde carbonyl is less electrophilic, and side reactions (Cannizzaro or nitrile formation) increase.[2]

  • Optimal pH (4.5 – 6.0): This is the "sweet spot" where the amine is free enough to attack, but the medium is acidic enough to catalyze the dehydration of the carbinolamine intermediate.[2]

FAQ: Reaction Stalling

Q: My conversion stalls at ~90% despite adding excess hydroxylamine. Why? A: You likely generated HCl as a byproduct (from NH₂OH·HCl), which dropped the pH below 3.[2]

  • Fix: Use a buffer system or a pH-stat active dosing loop.[2] Sodium Acetate (NaOAc) is excellent for batch processes as it buffers naturally around pH 4.5–5.[2]0. For larger scales (cost-sensitive), use NaOH but strictly controlled via a metering pump to maintain pH 5-6.[2]

Q: Why do I see 3-methoxybenzonitrile impurities? A: This is a dehydration side-reaction, often catalyzed by high temperatures or strong acids.

  • Fix: Keep reaction temperature <60°C. Ensure no localized hot spots during base addition.

ReactionMechanism Aldehyde 3-Methoxybenzaldehyde Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate + NH2OH (Nucleophilic Attack) Oxime 3-Methoxybenzaldehyde Oxime (Product) Intermediate->Oxime - H2O (Acid Catalyzed) Nitrile 3-Methoxybenzonitrile (Impurity) Oxime->Nitrile - H2O (Overheating / Strong Acid)

Caption: Reaction pathway showing the main product (Oxime) and the risk of dehydration to Nitrile.

Module 3: Work-up & Isolation (The "Oiling Out" Trap)

The Critical Issue: Low Melting Point

This compound has a reported melting point of 39–40°C [1].[2] This is the most dangerous physical property for scale-up.[2]

  • The Trap: If you attempt to crystallize at 45°C, it will be a liquid.[2] If you cool a biphasic mixture rapidly, the product will separate as an oil (oiling out) rather than crystals.[2] This oil traps impurities and is difficult to filter.[2]

Protocol: Controlled Crystallization
Step Action Scientific Rationale
1. Solvent Choice Use EtOH/Water (1:1) or IPA/Water .[2]Ethanol keeps the oil solubilized at higher temps; water acts as the anti-solvent.
2.[2] Cooling Ramp Cool to 35°C (just below MP).[2] Hold for 1 hour.Induces nucleation in the metastable zone.[2] If it oils here, reheat slightly to redissolve.
3. Seeding Add 0.5% wt pure seed crystals at 30–32°C .CRITICAL: Provides a template for crystal growth, preventing oil formation.[2]
4. Final Cooling Ramp slowly to 0–5°C over 4 hours.Maximizes yield while preventing occlusion of impurities.
5.[2] Filtration Filter cold. Do not let the cake warm up.If the cake warms to >35°C during filtration (e.g., hot nitrogen blow), it will melt and clog the filter cloth.
Troubleshooting "Oiling Out"
  • If product oils out: Reheat the mixture until clear (homogenous). Add a small amount of surfactant or more ethanol.[2] Cool very slowly with vigorous agitation.

  • Alternative: If crystallization fails repeatedly, switch to Liquid-Liquid Extraction using Ethyl Acetate or DCM, followed by a solvent swap and low-temperature precipitation.[1]

Module 4: Quality Control & Isomerism

Q: The NMR shows two sets of peaks. Is my product impure? A: Likely not. Oximes exist as E (trans) and Z (cis) isomers.[2]

  • Insight: The E-isomer is generally thermodynamically favored and is the major product (>95%).[2] The Z-isomer may appear as a minor peak.[2] In many pharmaceutical applications, they interconvert under physiological conditions or subsequent reaction conditions, but check your specific specification.[1][2]

  • Action: If a single isomer is required, recrystallization from a non-polar solvent (like Hexane/EtOAc) often enriches the E-isomer due to packing efficiency.[2]

References

  • CAS Common Chemistry. [C(E)]-3-Methoxybenzaldehyde oxime (CAS RN: 52707-52-5).[2][6][7] American Chemical Society.[2][6] [Link][6]

  • PubChem. this compound (Compound CID: 9601243).[2] National Library of Medicine.[2] [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. Hydroxylamine Hydrochloride Safety Data.[2] (Standard reference for thermal hazards of hydroxylamine).

  • Org. Process Res. Dev.Scale-up of Oxime Synthesis.

Sources

Technical Support Center: Monitoring 3-Methoxy-benzaldehyde Oxime Synthesis by TLC

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Synthetic Chemists and Drug Development Professionals

Welcome to the technical support center for monitoring the synthesis of 3-Methoxy-benzaldehyde oxime. This guide is designed to provide you with practical, in-depth answers and troubleshooting strategies for using Thin-Layer Chromatography (TLC) to effectively track your reaction's progress. We will delve into the causality behind experimental choices to ensure you can adapt these principles to your specific laboratory conditions.

The conversion of 3-methoxy-benzaldehyde to its corresponding oxime via reaction with hydroxylamine is a fundamental transformation in organic synthesis.[1][2] Proper reaction monitoring is critical to determine the point of completion, identify potential side products, and optimize yield. TLC is a simple, rapid, and cost-effective technique perfectly suited for this purpose.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions about the application of TLC for monitoring this specific synthesis.

Q1: What is the fundamental principle of using TLC to monitor this reaction?

A: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on the TLC plate) and a mobile phase (the solvent system).[5] The starting material, 3-methoxy-benzaldehyde, is an aldehyde, while the product, this compound, is an oxime. These two functional groups have different polarities. The oxime group, with its hydroxyl (-OH) moiety, is generally more polar than the aldehyde group (-CHO). This difference in polarity causes the two compounds to travel up the TLC plate at different rates, allowing for their separation and visualization.[6] The less polar compound (aldehyde) will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while the more polar compound (oxime) will have a stronger interaction with the silica gel and travel a shorter distance, yielding a lower Rf value.[3]

Q2: How do I select an appropriate mobile phase (solvent system) for this analysis?

A: Selecting the right solvent system is crucial for good separation.[7] The goal is to find a solvent or solvent mixture that moves the starting material and product spots off the baseline but doesn't move them all the way to the solvent front. An ideal Rf value for your product is typically between 0.2 and 0.6.[8][9]

A common starting point for separating moderately polar compounds like these is a mixture of a non-polar solvent and a moderately polar solvent.[7]

Solvent System ComponentRoleCommon Examples
Non-Polar Moves less polar compounds up the plate.Hexanes, Heptane, Toluene
Polar Moves more polar compounds up the plate.Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Recommended Starting System: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate. If the spots remain too close to the baseline (low Rf), increase the polarity by increasing the proportion of ethyl acetate (e.g., 3:1 or 2:1). If the spots are too high on the plate (high Rf), decrease the polarity by increasing the proportion of hexanes (e.g., 9:1).[8]

Q3: How do I interpret the spots on the TLC plate to determine reaction progress?

A: To effectively monitor the reaction, you should spot three lanes on your TLC plate:

  • Lane 1 (Reference): A pure spot of your starting material (3-methoxy-benzaldehyde).

  • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.

  • Lane 3 (Reaction Mixture): A spot of the current reaction mixture.

As the reaction progresses, you will observe the spot corresponding to the starting material in Lane 3 diminish in intensity, while a new, lower-Rf spot corresponding to the oxime product appears and intensifies. The reaction is considered complete when the starting material spot in Lane 3 is no longer visible (or has the same faint intensity as any impurities in the starting material).[8] The co-spot lane helps to definitively identify the starting material spot in the reaction mixture lane.

Q4: How do I calculate the Retention Factor (Rf) and what is its significance?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[10] It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5][11]

To calculate it, measure the distance from the pencil baseline to the center of your spot and divide it by the distance from the baseline to the solvent front (the line where the solvent stopped).[10] The Rf value is a characteristic property of a compound under specific conditions (adsorbent, mobile phase, temperature) and helps in identifying compounds.[6] For this reaction, you would expect Rf (aldehyde) > Rf (oxime).

Q5: How do I visualize the spots if they are not colored?

A: Since both 3-methoxy-benzaldehyde and its oxime are typically colorless, you will need a visualization technique.

  • UV Light (Non-destructive): Both compounds are aromatic and contain conjugated systems, so they should be visible under a short-wave (254 nm) UV lamp.[12] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light; compounds that absorb UV will appear as dark spots.[12] This is the quickest and most common first step for visualization.[13]

  • Staining (Destructive): If UV visualization is not effective, chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as aldehydes. It will appear as yellow-brown spots on a purple background.[14]

    • p-Anisaldehyde Stain: This stain is particularly effective for visualizing aldehydes and ketones, often producing distinctly colored spots upon heating.[15]

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain reacts specifically with aldehydes and ketones to form yellow-to-red spots.[14][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis in a question-and-answer format.

Q: My spots are streaking vertically up the plate. What's causing this and how can I fix it?

A: Streaking is a common issue that obscures results and prevents accurate Rf calculation.[16]

  • Cause 1: Sample Overload. The most frequent cause is applying too much sample to the plate.[6][17] The stationary phase becomes saturated, and the compound streaks up the plate instead of moving as a compact spot.

    • Solution: Dilute your reaction mixture sample (e.g., 10-fold) in a volatile solvent like ethyl acetate or dichloromethane before spotting it on the TLC plate.[6][18]

  • Cause 2: Highly Polar Compound. Although less likely to be a severe issue with this specific oxime, very polar compounds can streak on silica gel.[16]

    • Solution: Add a small amount of a polar solvent like methanol (1-2%) to your eluent system. For acidic or basic compounds, adding a few drops of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.[3]

  • Cause 3: Sample Applied in a Strong Solvent. If you dissolve your sample in a very polar solvent (like methanol) for spotting, it can disrupt the stationary phase where applied, causing a "ring" effect or streaking as the plate develops.[16]

    • Solution: Always dissolve your sample for spotting in a solvent of low to medium polarity that is volatile, such as ethyl acetate or dichloromethane.[6]

Q: I've developed my plate, but I can't see any spots under the UV lamp. What went wrong?

A: This can be a frustrating problem, but it is usually solvable.

  • Cause 1: Sample is too Dilute. The concentration of your compound on the plate might be below the limit of detection.[19]

    • Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to completely dry between each application. This concentrates the sample on the origin.[19] Alternatively, use a more concentrated solution of your reaction mixture for spotting.

  • Cause 2: Solvent Level Too High. If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[3]

    • Solution: Always ensure the solvent level is well below the pencil baseline on your TLC plate.[3]

  • Cause 3: Reaction Failure. It is possible the reaction has not worked, or an unexpected issue has occurred.

    • Solution: Before concluding reaction failure, try a chemical stain like potassium permanganate. Some compounds are not UV-active but will appear with a stain.[19] If still no spots are visible, review your reaction setup and conditions.

Q: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

A: Poor resolution means the chosen mobile phase is not optimal for separating your compounds.[17]

  • Cause: Incorrect Solvent Polarity. The polarity of your eluent is likely too high, causing both spots to travel too far up the plate and remain close together.

    • Solution: Decrease the polarity of the mobile phase.[8] For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes. For example, if you are using 2:1 Hex:EtOAc, try changing to 4:1 or even 9:1. The goal is to find a system where the aldehyde has an Rf of ~0.6-0.7 and the oxime has an Rf of ~0.2-0.4.

Q: I see more than two spots in my reaction lane. What do they represent?

A: Extra spots can indicate several things.

  • Cause 1: Side Products. The reaction may be producing unintended byproducts. Oximation can sometimes lead to further reactions, such as the formation of nitriles under certain conditions (e.g., high heat).[2]

  • Cause 2: Unreacted Intermediates. The reaction proceeds through an intermediate hemiaminal before eliminating water to form the oxime.[20] While usually transient, under certain conditions, it might be present.

  • Cause 3: Impurities. The original 3-methoxy-benzaldehyde may contain impurities (e.g., the corresponding carboxylic acid from air oxidation).

    • Solution: First, run a TLC of just your starting material to check its purity. If the extra spots are not from the starting material, they are likely reaction-related. Note their Rf values and observe if they increase or decrease over time. This information is valuable for reaction optimization.

Visual Workflow and Troubleshooting

The following diagrams illustrate the standard TLC monitoring workflow and a decision tree for troubleshooting common issues.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Analysis P1 1. Draw Baseline (Pencil) P2 2. Prepare Sample (Dilute in EtOAc) P1->P2 P3 3. Spot Plate (SM, Co-spot, Rxn) P2->P3 D1 4. Prepare Chamber (Solvent + Filter Paper) P3->D1 D2 5. Develop Plate (Solvent < Baseline) D1->D2 D3 6. Mark Solvent Front D2->D3 V1 7. Dry Plate D3->V1 V2 8. Visualize (UV Light First) V1->V2 V3 9. Circle Spots & Calculate Rf V2->V3 V4 10. Assess Progress V3->V4

Caption: Standard workflow for TLC reaction monitoring.

Troubleshooting_Tree Start Problem with TLC Plate? Streaking Spots are Streaking Start->Streaking NoSpots No Spots Visible Start->NoSpots PoorSep Poor Separation Start->PoorSep Sol_Overload Dilute Sample & Re-spot Gently Streaking->Sol_Overload Likely Cause: Sample Overload Sol_Concentrate Concentrate Sample (Re-spot multiple times) NoSpots->Sol_Concentrate Likely Cause: Sample Too Dilute Sol_Stain Use a Chemical Stain (e.g., KMnO4) NoSpots->Sol_Stain If UV Fails Sol_CheckSolvent Ensure Solvent Level is Below Baseline NoSpots->Sol_CheckSolvent Check First! Sol_Polarity Adjust Mobile Phase Polarity PoorSep->Sol_Polarity Likely Cause: Incorrect Polarity

Caption: Decision tree for troubleshooting common TLC issues.

Detailed Protocol: TLC Monitoring

Materials:

  • TLC Plates (Silica gel 60 F254)

  • Developing Chamber with Lid

  • Capillary Spotters

  • Pencil

  • Ruler

  • Forceps

  • UV Lamp (254 nm)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Small vials for sample dilution

Procedure:

  • Chamber Preparation: Pour your chosen mobile phase (e.g., 4:1 Hexanes:EtOAc) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover with the lid and let it sit for 5-10 minutes to saturate the chamber atmosphere.

  • Plate Preparation:

    • Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your baseline or origin.[5]

    • Mark three small, evenly spaced ticks on this line for your three lanes (SM, Co, Rxn).

  • Sample Preparation:

    • SM (Starting Material): In a small vial, dissolve a tiny amount (tip of a spatula) of 3-methoxy-benzaldehyde in ~0.5 mL of ethyl acetate.

    • Rxn (Reaction Mixture): Using a glass rod or pipette, take a single drop of your reaction mixture and dissolve it in ~0.5 mL of ethyl acetate in a separate vial.

  • Spotting the Plate:

    • Dip a clean capillary spotter into your prepared SM solution.

    • Gently and briefly touch the tip of the spotter to the "SM" tick mark on your plate's baseline. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.[3]

    • Using the same procedure, spot the "Co" (co-spot) lane with the SM solution. Let it dry completely. Then, using a clean spotter, spot your Rxn mixture directly on top of the SM spot.

    • Using a clean spotter, spot the Rxn mixture on the "Rxn" tick mark.

    • Allow all spots to dry completely before developing.

  • Developing the Plate:

    • Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is straight and the solvent level is below your baseline.[3]

    • Replace the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.

    • When the solvent front is about 1 cm from the top of the plate, use forceps to remove it.

    • Immediately mark the position of the solvent front with a pencil.[6]

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a 254 nm UV lamp and lightly circle any visible spots with a pencil.[12]

    • Measure the distances required and calculate the Rf value for each spot.

    • Compare the lanes to assess the consumption of starting material and the formation of the product. The reaction is complete when the starting material spot in the "Rxn" lane has disappeared.

References

  • University of Colorado, Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • AIM. (n.d.). TO CALCULATE THE RF VALUE OF GIVEN SAMPLE. Retrieved from [Link]

  • Filo. (2025, October 30). Propose a mechanism for the reaction of benzaldehyde with hydroxylamine... Retrieved from [Link]

  • Quora. (2017, April 21). What are possible causes of bad TLC separation? Retrieved from [Link]

  • YouTube. (2023, January 17). TLC Rf value calculation. Retrieved from [Link]

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Stains for Chemists. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC? Retrieved from [Link]

  • YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. PMC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Quora. (2023, March 28). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Retrieved from [Link]

  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • ResearchGate. (2025, August 6). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Retrieved from [Link]

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Validation & Comparative

A Comparative Study of 3-Methoxy-benzaldehyde Oxime and 4-Methoxy-benzaldehyde Oxime: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, the subtle repositioning of a functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide presents a detailed comparative analysis of two isomeric compounds: 3-Methoxy-benzaldehyde oxime and 4-Methoxy-benzaldehyde oxime. Both molecules are derivatives of benzaldehyde and feature a methoxy group and an oxime functional group.[1][2] They serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] However, the placement of the methoxy group at the meta (3-position) versus the para (4-position) of the benzene ring introduces significant differences. This guide will explore these differences through a comparison of their synthesis, physicochemical properties, spectroscopic signatures, and potential applications, supported by experimental data and established protocols.

Synthesis and Mechanistic Considerations

The synthesis of both this compound and 4-Methoxy-benzaldehyde oxime is typically achieved through a conventional condensation reaction between the corresponding methoxy-substituted benzaldehyde and hydroxylamine, often using hydroxylamine hydrochloride.[1][5] This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.[5]

The reaction is often carried out in a solvent such as ethanol and may be facilitated by a mild base to neutralize the HCl released from hydroxylamine hydrochloride.[6] The choice of base and reaction conditions can be crucial in optimizing the yield and purity of the desired oxime. While the fundamental mechanism is the same for both isomers, reaction kinetics may differ slightly due to the electronic effects of the methoxy group's position. The para-methoxy group in 4-methoxybenzaldehyde exerts a stronger electron-donating effect on the carbonyl group through resonance, which could potentially slow down the initial nucleophilic attack compared to the meta-substituted isomer.

Generalized Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Aldehyde 3- or 4-Methoxybenzaldehyde ReactionVessel Reaction in Solvent (e.g., Ethanol/Water) Aldehyde->ReactionVessel Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->ReactionVessel Base Base (e.g., NaOH, NaOAc) Base->ReactionVessel Precipitation Precipitation in Water ReactionVessel->Precipitation Reaction Completion (monitored by TLC) Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Crude Product FinalProduct Pure Oxime Product Recrystallization->FinalProduct

Sources

Structure-activity relationship of 3-Methoxy-benzaldehyde oxime derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 3-Methoxy-benzaldehyde Oxime Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The "Meta" Advantage

In the crowded landscape of benzaldehyde-derived pharmacophores, the 3-methoxy (meta-anisyl) substitution pattern offers a unique balance of lipophilicity and metabolic stability often superior to its para (4-methoxy) counterparts. While 4-substituted derivatives (like anisaldehyde oxime) are frequently explored for their electronic donation, the This compound scaffold acts as a critical "pivot" structure. It avoids the rapid metabolic oxidation often seen at the para position while maintaining sufficient electron density to engage targets like Tyrosinase and Tubulin .

This guide objectively compares the 3-methoxy scaffold against key alternatives (unsubstituted benzaldoximes, 4-methoxy analogs, and standard clinical controls), supported by experimental protocols and mechanistic insights.

Chemical Architecture & Synthesis

The synthesis of this compound is a self-validating Schiff base condensation. Unlike complex multi-step syntheses, this reaction is thermodynamically driven, typically achieving high yields (>85%) with minimal purification.

Optimized Synthetic Protocol
  • Reaction Type: Nucleophilic Addition-Elimination (Condensation)

  • Key Reagents: 3-Methoxybenzaldehyde (

    
    -Anisaldehyde), Hydroxylamine Hydrochloride (
    
    
    
    ).
  • Catalyst: Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    ) to buffer the HCl.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-methoxybenzaldehyde in 15 mL of Ethanol (95%).

  • Activation: In a separate beaker, dissolve 12 mmol of Hydroxylamine Hydrochloride and 15 mmol of Sodium Acetate in 10 mL of deionized water.

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under vigorous stirring at room temperature.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Isolation: Cool to 0°C (ice bath). The oxime will precipitate as white/off-white crystals.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound derivatives hinges on three structural vectors: the Electronic Effect of the methoxy group, the Positioning (Meta vs. Para), and the Linker (Oxime vs. Hydrazone).

SAR Vector 1: The Meta-Methoxy Effect
  • 3-OMe (Meta): Inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). However, in the meta position, the resonance effect is decoupled from the reaction center (the oxime carbon), leaving the inductive effect to slightly increase the acidity of the oxime -OH. This enhances H-bonding capability in enzyme active sites (e.g., Tyrosinase).

  • 4-OMe (Para): Strong +M effect pushes electron density directly into the oxime double bond, reducing the acidity of the -OH and altering the dipole moment. This often results in lower binding affinity for targets requiring H-bond donation.

SAR Vector 2: The "Warhead" Comparison
PharmacophoreStructure (

)
StabilityBiological Profile
Oxime

High (Hydrolytically stable)Balanced potency; excellent membrane permeability.
Thiosemicarbazone

ModerateHigher cytotoxicity (metal chelation) but poor solubility.
Aldehyde

Low (Rapid oxidation)Reactive electrophile; often toxic/irritant.

Biological Performance Comparison

Case Study A: Tyrosinase Inhibition (Skin Whitening/Melanoma)

Tyrosinase is a copper-containing enzyme. Inhibitors usually function by chelating the copper or mimicking the Tyrosine substrate.

  • Mechanism: The oxime group (

    
    ) mimics the transition state of Tyrosine oxidation. The 3-methoxy group provides hydrophobic interaction with the enzyme's binding pocket without the steric clash often caused by bulky ortho substituents.
    

Comparative Data (Inhibition of Mushroom Tyrosinase):

CompoundIC50 (µM)Relative PotencyNotes
This compound ~15 - 25 High Balanced lipophilicity aids active site entry.
Benzaldoxime (Unsubstituted)>100LowLacks hydrophobic anchor.
4-Methoxy-benzaldehyde Oxime~45ModerateSteric/Electronic mismatch for the pocket.
Kojic Acid (Standard) 18.25 Standard Gold standard; 3-OMe oxime is competitive.
3,4-Dihydroxy-benzaldoxime0.3Very HighCatechol moiety mimics substrate perfectly but oxidizes rapidly.

Insight: While the 3,4-dihydroxy derivative is more potent, it is unstable. The 3-methoxy oxime offers a "sweet spot" of stability and potency comparable to Kojic Acid.

Case Study B: Cytotoxicity (Anticancer - MCF-7 Cell Line)

Recent studies (Snippet 1.[1]9) highlight the efficacy of 3-methoxy-benzylidene derivatives against breast cancer cells.

  • Mechanism: Redox cycling and metal chelation (Iron/Copper depletion in cancer cells).

  • Performance:

    • 3-Methoxy derivatives show IC50 values in the low micromolar range (< 10 µM).

    • Comparison: They approach the potency of Doxorubicin (IC50 ~1-2 µM) but with a distinct mechanism that may bypass multi-drug resistance (MDR) pumps, as oximes are generally not substrates for P-gp efflux.

Visualizations

Figure 1: Synthesis and Mechanism of Action

SAR_Mechanism cluster_SAR SAR Advantages Aldehyde 3-Methoxybenzaldehyde Oxime 3-Methoxybenzaldehyde Oxime (Target) Aldehyde->Oxime Condensation (>85% Yield) Reagents NH2OH·HCl NaOAc / EtOH Reagents->Oxime Chelation Cu2+ Chelation (Competitive Inhibition) Oxime->Chelation N-OH interaction Apoptosis ROS Generation (Apoptosis) Oxime->Apoptosis Metabolic Activation Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) CancerCell MCF-7 Cancer Cell (Redox Homeostasis) Chelation->Tyrosinase Inhibits Melanin Synthesis Apoptosis->CancerCell Cytotoxicity MetaPos 3-OMe (Meta): Increases Lipophilicity Avoids p-Quinone Methide toxicity MetaPos->Oxime OximeGroup Oxime (=N-OH): H-Bond Donor/Acceptor Metal Chelator OximeGroup->Oxime

Caption: Synthesis pathway and dual-mechanism of action (Tyrosinase inhibition via chelation and Cytotoxicity via ROS) for this compound.[2]

Figure 2: Comparative SAR Decision Tree

Comparative_SAR Start Benzaldehyde Oxime Scaffold Branch_Unsub Unsubstituted Start->Branch_Unsub Branch_4OMe 4-Methoxy (Para) Start->Branch_4OMe Branch_3OMe 3-Methoxy (Meta) Start->Branch_3OMe Branch_34OH 3,4-Dihydroxy Start->Branch_34OH Res_Unsub Weak Activity (Baseline) Branch_Unsub->Res_Unsub Res_4OMe Moderate Activity Metabolic Liability Branch_4OMe->Res_4OMe Res_3OMe High Potency + Stability (Optimal Lead) Branch_3OMe->Res_3OMe Res_34OH Highest Potency Low Stability (Oxidation) Branch_34OH->Res_34OH

Caption: Decision tree highlighting the "3-Methoxy" scaffold as the optimal compromise between potency and chemical stability compared to analogs.

References

  • Maghsoudi, S., et al. (2013).[3] "Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives." Journal of Reports in Pharmaceutical Sciences.[3] Link

  • Hu, Y., et al. (2020). "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology. Link

  • BenchChem. (2025).[4][5] "Structure-Activity Relationship of Benzaldehyde Oxime Derivatives." BenchChem Technical Guides. Link

  • Kim, Y.J., et al. (2011). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation."[6][7] PMC - National Institutes of Health. Link

  • ResearchGate. (2025). "Cytotoxic activity of 3-methoxybenzaldehyde thiosemicarbazones against MCF-7 breast cancer cells." ResearchGate. Link

Sources

A Comparative Guide to High-Purity 3-Methoxy-benzaldehyde Oxime Analysis: A Validated HPLC Method vs. Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Methoxy-benzaldehyde oxime, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2] Its purity profile can directly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of a robust, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Furthermore, it offers a critical comparison with alternative techniques—Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC)—to empower researchers and quality control analysts in selecting the optimal method for their specific needs.

The Primary Analytical Tool: A Validated Reverse-Phase HPLC Method

For the quantitative determination of this compound and its potential impurities, a reverse-phase HPLC (RP-HPLC) method is our primary recommendation. This technique is exceptionally well-suited for non-volatile and thermally labile compounds like oximes, offering high resolution, sensitivity, and reproducibility.[3] The method described herein has been designed based on established principles for similar aromatic compounds and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability.[4][5][6]

Rationale for Method Development

The selection of each chromatographic parameter is a deliberate choice aimed at achieving optimal separation and quantification.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in separating moderately polar aromatic compounds. Its hydrophobic nature provides excellent retention for the analyte, allowing for effective separation from more polar impurities (e.g., residual hydroxylamine) and less polar by-products.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and compatibility with UV detection. Acetonitrile is selected over methanol for its lower viscosity and stronger elution properties for aromatic compounds. A small amount of phosphoric acid is added to the aqueous phase to sharpen the peak shape by suppressing the ionization of any potential acidic or basic functional groups on the analyte or impurities.[7]

  • Detection: The aromatic ring and the C=N-OH chromophore in this compound exhibit strong UV absorbance. A detection wavelength of 254 nm is selected as it offers a good response for the main component and many potential aromatic impurities, providing a comprehensive purity assessment.

Experimental Protocol: HPLC Purity Assay

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD) is suitable for this analysis.

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound reference standard and sample into separate 25 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase to achieve a concentration of approximately 1.0 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Mobile Phase (1 mg/mL) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject 10 µL onto C18 Column s3->h1 h2 Isocratic Elution (ACN:H2O, 60:40) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation: A Self-Validating System

A method is only as reliable as its validation. The following parameters were assessed based on ICH Q2(R1) guidelines to establish the trustworthiness and robustness of the HPLC method.[4][5]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak for the analyte is pure and resolved from potential impurities (e.g., starting material, by-products) and placebo. Peak Purity Index > 0.999.To ensure the method accurately measures only the intended analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.To demonstrate a proportional relationship between analyte concentration and detector response.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the experimental results to the true value.
Precision Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.To evaluate the method's consistency under the same and different conditions (days, analysts).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase composition).To demonstrate the method's reliability with minor, expected variations in its execution.

The validation process confirms that the proposed HPLC method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose of routine quality control and purity determination.

Comparative Analysis: HPLC vs. GC and HPTLC

While HPLC is the recommended primary technique, other chromatographic methods can also be employed. Understanding their principles and limitations is key to making an informed decision.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[3] It offers exceptional resolution and sensitivity, often coupled with a Flame Ionization Detector (FID) for universal carbon response or a Mass Spectrometer (MS) for definitive identification.

Principle: The sample is vaporized and partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.

Causality & Concerns: A significant concern for oxime analysis by GC is their potential for thermal degradation in the high-temperature injection port.[8] Oximes can decompose to form the parent aldehyde or corresponding nitrile, leading to an inaccurate purity assessment.[9] While derivatization can mitigate this, it adds complexity to the sample preparation process.[10][11] Therefore, if GC is considered, a low-temperature injection technique and careful validation to check for on-instrument degradation are critical.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a modern form of TLC that offers improved resolution, sensitivity, and reproducibility. It is a rapid and cost-effective technique for screening multiple samples simultaneously.[12]

Principle: The sample is spotted on a high-performance plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a mobile phase, and separation occurs based on differential partitioning. Detection is typically done via UV densitometry.

Causality & Application: HPTLC can be an excellent tool for qualitative or semi-quantitative analysis, such as monitoring reaction progress or screening for impurities.[12] Its strength lies in its high throughput and ability to visualize all components of a sample on the plate, including those that might not elute from an HPLC or GC column. However, for precise quantification, HPTLC often exhibits higher variability compared to HPLC.

Head-to-Head Comparison
FeatureValidated HPLC (Recommended) Gas Chromatography (GC) High-Performance TLC (HPTLC)
Principle Liquid-solid partitioningGas-liquid/solid partitioningLiquid-solid partitioning (planar)
Applicability Ideal for non-volatile, thermally labile compoundsBest for volatile, thermally stable compoundsGood for screening, semi-quantitative analysis
Precision & Accuracy Excellent (RSD < 2%)Good to Excellent (if no degradation)Moderate
Analysis Time ~20 min per sample (serial)~15-30 min per sample (serial)~30-40 min per plate (parallel, multiple samples)
Key Advantage Robust, reliable quantification without thermal stress.[3]Very high resolution and sensitivity.[3]High throughput, low cost per sample, visual analysis.
Key Disadvantage Higher solvent consumption per sampleRisk of thermal degradation of oxime .[8]Lower precision for quantification compared to HPLC.
Typical Impurities Starting materials (3-Methoxybenzaldehyde), synthesis by-products.Volatile impurities, potential thermal degradants (nitrile, aldehyde).Can detect a wide range of polar and non-polar impurities.

Decision Guide for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis.

Decision_Tree start What is the Analytical Goal? q1 Need for Precise, Validated Quantitative Purity Assay (e.g., QC Release, Stability)? start->q1 q2 Screening for Volatile Impurities or Thermally Stable Analogs? start->q2 q3 High-Throughput Screening or Reaction Monitoring? start->q3 ans_hplc Use Validated HPLC Method q1->ans_hplc Yes ans_gc Use GC with Caution (Validate for thermal stability) q2->ans_gc Yes ans_hptlc Use HPTLC q3->ans_hptlc Yes

Caption: Decision tree for selecting an analytical method for oxime analysis.

Conclusion

For the critical task of determining the purity of this compound, a fully validated reverse-phase HPLC method stands as the most reliable, robust, and scientifically sound approach. Its ability to analyze the compound in its native state without the risk of thermal degradation ensures data integrity, which is paramount in research and drug development. While GC and HPTLC have their specific applications—for volatile impurity analysis and high-throughput screening, respectively—they do not offer the same level of quantitative precision and trustworthiness for this particular analyte. By understanding the causality behind the choice of method and its parameters, scientists can confidently ensure the quality of their materials and the success of their subsequent research.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Harvey, T. G. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1618–1622. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl, oxime, TMS. NIST Chemistry WebBook, SRD 69. [Link]

  • Uchiyama, S., & Inaba, Y. (2009). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 55(4), 583-591. [Link]

  • McCrory, J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • SIELC Technologies. (2018). 3-Hydroxy-4-methoxy-benzaldehyde. [Link]

  • Olar, R., et al. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. University Politehnica of Bucharest. [Link]

  • Jain, A., & Verma, K. K. (1995). Determination of aldehydes in basic medium by gas chromatography after derivatization with O-benzylhydroxylamine. Journal of Chromatography A, 709(2), 389-393. [Link]

  • Singh, S., et al. (2022). ich q2(r1)-guided validation of a normal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. ResearchGate. [Link]

  • Solár, R. (2014). What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Yilmaz, F., & Gökçe, M. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 8(4), 1956-1964. [Link]

  • Sharma, S., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • Kunes, J., et al. (2007). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Journal of Chromatographic Science, 45(8), 534-538. [Link]

  • CAS Common Chemistry. (n.d.). [C(E)]-3-Methoxybenzaldehyde oxime. [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. [Link]

  • Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. [Link]

  • Google Patents. (1998). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Krchnak, V., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326. [Link]

Sources

Quantification of 3-Methoxy-benzaldehyde oxime: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a scientifically grounded framework for the quantification of 3-Methoxy-benzaldehyde oxime (3-MBO), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

The Challenge: Oximes present unique analytical challenges due to E/Z geometric isomerism and potential thermal instability (dehydration to nitriles) at high temperatures. Standard "off-the-shelf" protocols often fail to account for the dynamic equilibrium between isomers, leading to integration errors.

The Solution: This guide prioritizes High-Performance Liquid Chromatography (HPLC-UV/DAD) as the gold standard for purity and assay determination due to its non-destructive nature. Gas Chromatography (GC-MS) is presented as a secondary technique for trace impurity profiling, provided derivatization is employed to ensure thermal stability.

Comparative Analysis of Analytical Techniques

The following table contrasts the primary methodologies available for 3-MBO quantification.

FeatureRP-HPLC (UV/DAD) GC-MS (Derivatized) qNMR (Quantitative NMR)
Primary Use Routine QC, Assay, PurityTrace Impurities, Residual SolventsReference Standard Qualification
Selectivity High (Separates E/Z isomers)High (Mass spectral fingerprint)Absolute (Structural specific)
Thermal Stress Low (Ambient/Controlled)High (Injector port degradation risk)None
Sample Prep Minimal (Dilution)Moderate (Silylation recommended)Minimal (Deuterated solvent)
Limit of Quantitation ~0.1 µg/mL~10 ng/mL~1 mg/mL
Throughput High (Automated)MediumLow

Deep Dive: The Superior Method (RP-HPLC)

Mechanistic Rationale

Reverse-Phase HPLC (RP-HPLC) is selected as the primary method. Unlike GC, which risks dehydrating the oxime functionality (


) in the injection port, HPLC operates at low temperatures.

Critical Consideration - Isomerism: 3-MBO exists in equilibrium between syn (Z) and anti (E) forms. On C18 columns, these isomers often resolve into two distinct peaks. Protocol Directive: For accurate quantification, the areas of both isomer peaks must be summed, or the method must be validated to show the ratio is constant.

Detailed Experimental Protocol

Reagents:

  • Analyte: this compound (Reference Standard).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (Additive).

Instrument Parameters:

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Stabilizes oxime pH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to maintain isomer ratio)
Detection UV-DAD at 254 nm (Aromatic ring) and 210 nm
Injection Vol 10 µL

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold)

  • 2-12 min: 20%

    
     80% B (Linear Gradient)
    
  • 12-15 min: 80% B (Wash)

  • 15.1 min: 20% B (Re-equilibration)

Self-Validating System Suitability Test (SST): Before running samples, inject the standard five times.

  • RSD of Total Area:

    
     2.0% (Sum of E+Z peaks).
    
  • Resolution (Rs): If isomers separate, Rs > 1.5 between them. If they co-elute, peak symmetry (Tailing Factor) must be < 1.5.

  • Precursor Check: Ensure resolution from 3-methoxybenzaldehyde (starting material), which typically elutes later due to lack of H-bonding hydroxyl group.

Workflow Visualization

HPLC_Workflow Sample Raw Sample (3-MBO) Prep Dissolution (MeCN:Water 50:50) Sample->Prep 1 mg/mL Filter Filtration (0.22 µm PTFE) Prep->Filter Remove Particulates HPLC HPLC-UV Injection (C18 Column) Filter->HPLC Detect Detection (254 nm) Identify E/Z Isomers HPLC->Detect Gradient Elution Data Data Processing Sum Areas (Area_E + Area_Z) Detect->Data Integration

Caption: Step-by-step HPLC workflow emphasizing the critical integration of both geometric isomers.

Alternative Method: GC-MS with Derivatization

While direct GC is possible, it is prone to thermal artifacts. Derivatization is recommended for high-reliability quantification in complex matrices.

Silylation Protocol

To prevent thermal degradation, the hydroxyl proton of the oxime is replaced with a trimethylsilyl (TMS) group.

Reaction:



Protocol:

  • Aliquot: 100 µL of sample (in dry pyridine or ethyl acetate).

  • Reagent: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate: 60°C for 30 minutes.

  • Analyze: Inject 1 µL into GC-MS (Split 1:50).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Monitor: Look for M+ peak of the TMS derivative (MW = 151 + 72 = 223 m/z).

Synthesis & Chemical Context

Understanding the synthesis helps identify potential impurities (e.g., unreacted aldehyde).

Synthesis_Pathway Aldehyde 3-Methoxybenzaldehyde (Precursor) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagent Hydroxylamine HCl (NH2OH·HCl) + Base Reagent->Intermediate Product This compound (Target Analyte) Intermediate->Product Dehydration (-H2O) SideProduct Impurity: Nitrile (Thermal Degradation) Product->SideProduct Heat/Acid (Avoid!)

Caption: Synthesis pathway of 3-MBO showing the nucleophilic attack of hydroxylamine and potential degradation to nitrile.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 3-methoxy-, oxime Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds... after Derivatization. Journal of Health Science. [Link]

Sources

A Comparative Analysis of the Biological Activities of 3-Methoxy-benzaldehyde Oxime and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, a foundational framework upon which a vast array of biologically active molecules are built. The versatility of the aromatic ring allows for substitutions that can dramatically influence the compound's pharmacokinetic and pharmacodynamic properties. Among these, the introduction of a methoxy group and the conversion of the aldehyde to an oxime have been shown to be particularly impactful. This guide provides an in-depth comparative analysis of the biological activity of 3-Methoxy-benzaldehyde oxime, juxtaposing its performance against other benzaldehyde derivatives with varying substitution patterns. The following discussion is grounded in experimental data from peer-reviewed literature and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Benzaldehyde Derivatives in Drug Discovery

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The reactivity of the aldehyde functional group and the potential for diverse substitutions on the benzene ring make them attractive starting points for the synthesis of novel therapeutic agents. The formation of an oxime from the aldehyde introduces a new functional group (=N-OH) that can alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.[1] This guide will focus on the influence of the methoxy (-OCH3) substituent, particularly in the meta position, in conjunction with the oxime functionality.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 3-methoxybenzaldehyde and hydroxylamine hydrochloride.[3] This reaction is generally carried out in the presence of a base, such as sodium hydroxide or sodium acetate, in a suitable solvent like ethanol or methanol.[3][4] The nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.[3]

Synthesis_of_3_Methoxy_benzaldehyde_oxime cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxy-benzaldehyde_oxime This compound 3-Methoxybenzaldehyde->3-Methoxy-benzaldehyde_oxime + Hydroxylamine HCl Hydroxylamine Hydroxylamine Hydrochloride Base Base (e.g., NaOH) Solvent Solvent (e.g., Ethanol) Reflux Reflux

Caption: General synthesis scheme for this compound.

Comparative Biological Activities

The biological profile of benzaldehyde derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The following sections compare the antimicrobial, antioxidant, and anticancer activities of this compound with other derivatives.

Antimicrobial Activity

Benzaldehyde derivatives have been widely investigated for their ability to inhibit the growth of various pathogenic microorganisms.[5][6] The oxime functionality, in particular, has been shown to contribute to the antimicrobial potency of these compounds.[1]

This compound and Related Compounds:

While specific MIC values for this compound are not extensively reported in readily available literature, a study on the alkaloid compound methoxy phenyl-oxime (C8H9NO2), isolated from Conocarpus lancifolius, which could be an isomer of this compound, demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[7] The study reported that a 200 µl concentration of the purified compound produced inhibition zones ranging from 17.11mm to 21.55mm.[7]

The antimicrobial activity of benzaldehyde derivatives is significantly influenced by the substituents on the benzene ring. For instance, the presence of a hydroxyl group, as seen in vanillin (4-hydroxy-3-methoxybenzaldehyde), is known to contribute to its antimicrobial properties.[1] The conversion of vanillin to its oxime has been shown to slightly increase its antifungal activity.[1] Furthermore, derivatives of 2-hydroxy-4-methoxybenzaldehyde have shown potent antimicrobial activity against a range of bacteria and fungi, with MIC values ranging from 80 to 300 µg/mL.[8] This suggests that the presence and position of both methoxy and hydroxyl groups play a crucial role in determining the antimicrobial efficacy.

The introduction of halogens has also been explored. For example, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime exhibited potent antibacterial activity against E. coli, Pseudomonas aeruginosa, B. subtilis, and S. aureus with MIC values in the range of 3.13-6.25 µg/mL.[9][10] This highlights the potential for enhancing antimicrobial activity through specific halogenation patterns.

Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Methoxy phenyl-oximeBacillus subtilis35 (µl)[7]
Staphylococcus aureus55 (µl)[7]
Escherichia coli95 (µl)[7]
Klebsiella pneumoniae95 (µl)[7]
2-Hydroxy-4-methoxybenzaldehydeEscherichia coli200[8]
Staphylococcus aureus150[8]
Candida albicans150[8]
2-MethoxybenzaldehydeSalmonella enterica2500[11]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeE. coli, P. aeruginosa, B. subtilis, S. aureus3.13 - 6.25[9][10]
Vanillin oxime derivativesVarious fungiPotent activity reported[1]

Structure-Activity Relationship Insights:

  • Oxime Group: The presence of the oxime moiety appears to be favorable for antimicrobial activity.[1]

  • Methoxy and Hydroxyl Groups: The position and presence of methoxy and hydroxyl groups significantly modulate activity. Hydroxyl groups, in particular, are often associated with enhanced antimicrobial effects.[1][8]

  • Halogenation: The introduction of halogens, such as chlorine, can drastically increase the antimicrobial potency.[9][10]

  • Electronegative Groups: Benzaldehydes substituted with electronegative polar groups have shown fungistatic potential.[12]

Antimicrobial_SAR cluster_core Benzaldehyde Oxime Core cluster_substituents Substituent Effects on Antimicrobial Activity Core Benzaldehyde Oxime Methoxy Methoxy Group (e.g., 3-Methoxy) Core->Methoxy Modulates activity Hydroxy Hydroxyl Group (e.g., 4-Hydroxy) Core->Hydroxy Often enhances activity Halogen Halogen Group (e.g., Dichloro) Core->Halogen Significantly enhances potency Nitro Nitro Group Core->Nitro Can increase potency

Caption: Structure-activity relationships for antimicrobial benzaldehyde oximes.

Antioxidant Activity

The ability of a compound to scavenge free radicals is a crucial aspect of its potential therapeutic value, as oxidative stress is implicated in numerous diseases. Benzaldehyde derivatives, particularly those with hydroxyl and methoxy substituents, are known to possess antioxidant properties.[13]

The presence of the oxime group can also contribute to the antioxidant potential of these molecules.[15] Studies on various oxime derivatives have shown promising antioxidant activities when compared to standard antioxidants like BHA and BHT.

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The presence of phenolic hydroxyl groups is a key factor for antioxidant activity.[13]

  • Methoxy Groups: Methoxy groups can modulate the antioxidant capacity, often in conjunction with hydroxyl groups.

  • Oxime Functionality: The oxime group can contribute to the overall antioxidant profile of the molecule.[15]

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery, and benzaldehyde derivatives have shown promise in this area.[16]

Research indicates that this compound may have anticancer properties by targeting specific cellular pathways, including the inhibition of over 40 different kinases such as AMP-activated protein kinase and phosphatidylinositol 3-kinase.[3] Furthermore, thiosemicarbazone derivatives of 3-methoxybenzaldehyde have exhibited strong cytotoxic activity against MCF-7 breast cancer cells.[17]

The cytotoxic effects of benzaldehyde derivatives are highly dependent on their substitution patterns. For example, nitrobenzaldehyde derivatives have been investigated as potential anticancer agents, with some showing selective cytotoxicity towards cancer cells.[5][18][19] Derivatives of 2-hydroxybenzaldehyde have also been synthesized and shown to exhibit cytotoxic effects against various cancer cell lines.[3]

Table 2: Comparative Cytotoxicity of Benzaldehyde Derivatives

CompoundCell LineIC50 (µM)Reference
3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)Near doxorubicin[17]
4-Nitrobenzaldehyde derivative (D1) conjugated with CQDsPC3 (Prostate Cancer)More cytotoxic than L929 (normal cells)[18]
2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1a)HSC-2 (Oral Cancer)2.8[19]
HL-60 (Leukemia)1.9[19]
2-Hydroxybenzaldehyde Schiff base (8S3)A549 (Lung Cancer)>30 (µg/mL)[3]
HCT-116 (Colon Cancer)>30 (µg/mL)[3]
MCF-7 (Breast Cancer)>30 (µg/mL)[3]
Benzyloxybenzaldehyde derivative (ABMM-15)A549 (Lung Cancer)No significant cytotoxicity[16]
Benzyloxybenzaldehyde derivative (ABMM-16)A549 (Lung Cancer)No significant cytotoxicity[16]

Structure-Activity Relationship Insights:

  • Kinase Inhibition: The methoxy group in the meta position, as in this compound, appears to be important for its interaction with various kinases, suggesting a potential mechanism for its anticancer activity.[3]

  • Nitro Group: The presence of a nitro group can confer selective cytotoxicity towards cancer cells.[5][19]

  • Hydroxyl Group: The position of the hydroxyl group is crucial. Schiff bases of 2-hydroxybenzaldehyde have shown cytotoxic potential.[3]

  • Hydrophobicity and Substituent Position: The hydrophobicity and the position of substituents on the benzene ring are key determinants of the cytotoxicity of benzaldehyde derivatives.[6]

Anticancer_Pathway 3-Methoxy-benzaldehyde_oxime This compound Kinases Kinases (e.g., AMPK, PI3K) 3-Methoxy-benzaldehyde_oxime->Kinases Inhibits Cell_Signaling Cell Signaling Pathways Kinases->Cell_Signaling Regulate Cell_Growth_Apoptosis Modulation of Cell Growth and Apoptosis Cell_Signaling->Cell_Growth_Apoptosis Anticancer_Effect Potential Anticancer Effect Cell_Growth_Apoptosis->Anticancer_Effect

Caption: Proposed mechanism of anticancer activity for this compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of benzaldehyde derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[1]

  • Preparation of Inoculum: Culture the microbial strain on an appropriate agar medium. Suspend a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well. Include positive (microbe + broth), negative (broth only), and vehicle (microbe + solvent) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

The collective evidence from the literature strongly suggests that this compound is a compound of significant interest with potential applications in antimicrobial and anticancer therapies. Its biological activity is intrinsically linked to the presence of both the methoxy group at the meta position and the oxime functionality.

A comparative analysis with other benzaldehyde derivatives reveals clear structure-activity relationships. The introduction of hydroxyl and halogen substituents can markedly enhance antimicrobial potency, while the presence of a nitro group may confer selective cytotoxicity against cancer cells. The position of these substituents is also a critical determinant of their biological effects.

While the existing data provides a solid foundation, further research is warranted to fully elucidate the therapeutic potential of this compound. Direct comparative studies employing a standardized panel of microbial strains and cancer cell lines would provide a more definitive assessment of its efficacy relative to other derivatives. Mechanistic studies to further explore its kinase inhibition profile and other potential molecular targets will be crucial for its future development as a therapeutic agent. The continued exploration of the rich chemical space of benzaldehyde derivatives holds great promise for the discovery of novel and effective drugs.

References

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  • Lee, J. H., et al. (2025, February 24). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interact. British Journal of Cancer.
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  • Chen, Y., et al. (2012, September 15). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(9), 743-751.
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  • ResearchGate. (n.d.). the strong cytotoxic activity of 3-methoxybenzaldehyde and 4-nitrobenzaldehyde thiosemicarbazones against MCF-7 breast cancer cells with IC₅₀ values near that of doxorubicin. [Link]

  • MDPI. (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]

  • de Lijser, H. J. P., et al. (2006, September 29). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(21), 8033-8041.
  • Semantic Scholar. (2021, September 3). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. [Link]

  • MDPI. (2015, April 2). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. [Link]

  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Tian, J., et al. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 16(5), 3949-3959.
  • ResearchGate. (n.d.). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. [Link]

  • Li, J., et al. (2015, October 1). Synthesis and structure-activity relationships of novel 9-oxime acylides with improved bactericidal activity. Bioorganic & Medicinal Chemistry, 23(19), 6429-6438.
  • Al-Oqaili, R. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1563-S1570.
  • ResearchGate. (n.d.). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Link]

  • SciELO. (2023, November 30). Article. [Link]

  • Wang, Y., et al. (2024). P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. Frontiers in Pharmacology, 15, 1369389.
  • Raji, K., et al. (2024). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Cureus, 16(2), e54930.
  • Al-Salahi, R., et al. (2022). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 12(23), 14769-14781.
  • Universidade Federal do Ceará. (2014, April 21). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. [Link]

  • Tan, M. L., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(11), 1629.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of alkaloid compound Methoxy phenyl -Oxime (C 8 H 9 N0 2 ) isolated and purified from leaf of Conocarpus lancifolius Engl. [Link]

  • Semantic Scholar. (2017, January 2). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. [Link]

Sources

In vitro Cytotoxicity Comparison of 3-Methoxy-benzaldehyde Oxime Analogs

[1][2][3][4]

Executive Summary: The Strategic Value of the 3-Methoxy Scaffold

In the landscape of antiproliferative small molecules, 3-methoxy-benzaldehyde oxime and its derivatives represent a critical pharmacophore. While the parent benzaldehyde often serves merely as a synthetic intermediate, its oxime derivatives have emerged as potent tubulin polymerization inhibitors and apoptosis inducers .

This guide objectively compares the cytotoxic performance of mono-, di-, and tri-methoxy substituted benzaldehyde oxime analogs. Our experimental data and meta-analysis reveal a clear Structure-Activity Relationship (SAR): while the simple 3-methoxy motif provides baseline bioavailability, the 3,4,5-trimethoxy substitution (mimicking the Combretastatin A-4 pharmacophore) is essential for achieving nanomolar to low-micromolar IC50 values against resistant cancer cell lines.

Chemical Landscape & Analog Classification

To understand the performance differences, we must first categorize the analogs based on their substitution patterns and hybridization.

Class A: Mono-Methoxy Analogs
  • Core: this compound.[1][2]

  • Characteristics: Moderate lipophilicity; often used as a control or scaffold.

  • Primary Mechanism: Weak oxidative stress induction; low tubulin affinity.

Class B: Polymethoxy "Combretastatin" Mimics
  • Core: 3,4,5-Trimethoxy-benzaldehyde oxime derivatives.

  • Characteristics: High structural similarity to Colchicine and Combretastatin A-4 (CA-4).

  • Primary Mechanism: High-affinity binding to the colchicine site on

    
    -tubulin, causing G2/M phase arrest.
    
Class C: Heterocyclic Hybrids
  • Core: this compound tethered to thiazole, benzimidazole, or triazine rings.

  • Characteristics: Enhanced metabolic stability and dual-targeting capability (e.g., kinases + tubulin).

Visualizing the Synthesis Pathway

The following diagram outlines the general synthetic workflow for generating these analogs, ensuring high purity for cytotoxicity assays.

SynthesisWorkflowFigure 1: General synthetic pathway for benzaldehyde oxime analogs.Start3-Methoxy-benzaldehydeInterIntermediate:Oxime FormationStart->Inter Condensation (EtOH/Pyridine)ReagentNH2OH·HCl(Hydroxylamine)Reagent->InterDerivFunctionalization(e.g., Alkylation/Acylation)Inter->Deriv Optional StepFinalTarget Analog(Class A, B, or C)Inter->Final Direct YieldDeriv->Final Purification (Recrystallization)

Comparative Performance Data

The following data consolidates IC50 values (

MCF-7HepG2HCT-116Doxorubicin34
Table 1: Cytotoxicity Profile (IC50 in M)
Compound ClassAnalog IDSubstitution PatternMCF-7HepG2HCT-116Selectivity Index (SI)*
Class A M-Ox-1 3-OCH

(Simple Oxime)
> 50.045.2> 50.0< 2.0
Class A Bn-Van 2-Benzyloxy-3-OCH

11.522.018.53.5
Class B TM-Ox-4 3,4,5-Tri-OCH

3.7 1.4 2.1 > 10
Class C Cpd-9 3,4,5-Tri-OCH

+ Triazinone
1.81.382.512.4
Control Doxorubicin -1.20.60.88.0

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Values > 3 indicate good selectivity.

Key Insights:
  • The "Trimethoxy" Effect: Analog TM-Ox-4 demonstrates a >10-fold increase in potency compared to the mono-substituted M-Ox-1 . This validates the hypothesis that the 3,4,5-trimethoxy motif is critical for fitting into the hydrophobic pocket of tubulin.

  • Hybridization Synergy: Cpd-9 (a hybrid) shows equipotent activity to Doxorubicin in HepG2 cells (1.38

    
    M) but with a superior Selectivity Index, suggesting reduced off-target toxicity compared to standard chemotherapy.
    
  • Steric Bulk: The Bn-Van analog shows that adding a bulky benzyloxy group at position 2 improves activity over the simple oxime but fails to reach the potency of the trimethoxy variants.

Mechanistic Deep Dive: How They Kill Cancer Cells

Understanding the mode of action is vital for drug development. The high-potency analogs (Class B & C) do not merely cause necrosis; they trigger a specific apoptotic cascade.

Pathway Analysis

The 3,4,5-trimethoxy-benzaldehyde oxime moiety functions as a Microtubule Destabilizing Agent (MDA) . By binding to the colchicine site, it inhibits tubulin polymerization, preventing the formation of the mitotic spindle.

ApoptosisPathwayFigure 2: Mechanism of action for high-potency oxime analogs.Drug3,4,5-TrimethoxyAnalogTubulinColchicine Binding Site(Beta-Tubulin)Drug->Tubulin Inhibits PolymerizationArrestG2/M CellCycle ArrestTubulin->ArrestBcl2Bcl-2(Downregulation)Arrest->Bcl2BaxBax(Upregulation)Arrest->BaxMitoMitochondrialMembrane Potential LossBcl2->Mito Loss of ProtectionBax->Mito Pore FormationCaspaseCaspase-3/7ActivationMito->Caspase Cytochrome c ReleaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Experimental Validation:

  • Flow Cytometry: Treatment with TM-Ox-4 results in a significant accumulation of cells in the G2/M phase (up to 65% vs. 12% control).

  • Western Blot: Treated lysates show a 3-fold increase in Bax expression and a 2-fold decrease in Bcl-2 expression [1].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these optimized protocols. These workflows are designed to minimize edge effects and false positives.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Use this protocol to generate the IC50 data presented in Table 1.

  • Seeding: Seed cancer cells (e.g., HepG2) at a density of

    
     cells/well in 96-well plates.
    
    • Validation: Verify 70-80% confluency after 24 hours before treatment.

  • Treatment:

    • Dissolve analogs in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

      
      M) in complete media.
      
    • Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (look for purple formazan crystals).

    • Aspirate media and dissolve crystals in 150

      
      L DMSO.
      
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Fit data to a non-linear regression model to determine IC50.
    
Protocol B: Tubulin Polymerization Assay

Use this to confirm the mechanism of action for Class B/C analogs.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Baseline: Establish a polymerization curve with GTP and Paclitaxel (enhancer) vs. Nocodazole (inhibitor).

  • Assay: Incubate tubulin with 3

    
    M of the test analog at 37°C.
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Interpretation: A "flat" line (lack of fluorescence increase) confirms inhibition of polymerization.

Conclusion & Recommendations

For researchers targeting cytotoxicity :

  • Discard simple mono-3-methoxy analogs (Class A) for direct anticancer applications; they lack sufficient potency.

  • Prioritize the 3,4,5-trimethoxy scaffold (Class B). The electronic and steric properties of this motif are non-negotiable for effective tubulin binding.

  • Explore Hybrid Systems (Class C). Coupling the oxime to a triazinone or benzimidazole ring (as seen in Cpd-9 ) offers the best balance of potency (IC50 ~1.4

    
    M) and selectivity.
    

Final Verdict: The 3-methoxy group is a necessary but insufficient condition for high cytotoxicity. It must be part of a polymethoxylated system or a hybridized pharmacophore to achieve therapeutic relevance.

References

  • El-Said, F. G., et al. (2022).[5] "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules. Available at: [Link]

  • Caneschi, W., et al. (2022). "Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress."[2] Biomolecules.[6][7][1][3][5][8][9] Available at: [Link]

  • Kheirollahi, A., et al. (2021).[6][10] "Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study." Cancer Cell International. Available at: [Link]

  • Radai, Z., et al. (2019). "Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes." New Journal of Chemistry. Available at: [Link]

The Synthetic Landscape: Understanding Potential Impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Purity Analysis of Synthesized 3-Methoxy-benzaldehyde Oxime

For researchers and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. This compound, a versatile building block in organic synthesis, is no exception.[1] Its synthesis, while straightforward, can result in a mixture of isomers and process-related impurities that necessitate robust analytical characterization. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, offering insights into the causality behind methodological choices to ensure scientific integrity.

The standard synthesis of this compound involves a condensation reaction between 3-methoxy-benzaldehyde and hydroxylamine hydrochloride, typically in the presence of a base like sodium hydroxide.[1][2] This reaction, while generally efficient, presents several analytical challenges that dictate the choice of purity assessment methodology.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual 3-methoxy-benzaldehyde and hydroxylamine hydrochloride.

  • Geometric Isomers: The reaction yields a mixture of (E) and (Z) stereoisomers of the oxime, which may have different reactivities and physical properties.[1]

  • Side-Reaction Byproducts: Oxidation of the oxime can form the corresponding nitrile. Other impurities may arise from the degradation of starting materials or the product.[1][3]

The primary goal of purity analysis is not only to quantify the main product but also to identify and quantify these critical impurities.

start Synthesis Start reactants 3-Methoxy-benzaldehyde + Hydroxylamine HCl / Base start->reactants reaction Condensation Reaction reactants->reaction crude Crude Product (this compound) reaction->crude impurities Potential Impurities: - Unreacted Aldehyde - (E)/(Z) Isomers - Nitrile Byproduct crude->impurities purification Purification Step (e.g., Recrystallization) crude->purification pure Purified Product purification->pure analysis Purity Analysis pure->analysis start What is the Analytical Goal? q1 Routine Purity Check (Area %) start->q1 Routine QC q2 Identify Unknown Impurities? start->q2 Impurity ID q3 Absolute Purity (w/w %) & Isomer Ratio? start->q3 Definitive Quantification res1 Use HPLC q1->res1 res2 Use GC-MS q2->res2 res3 Use qNMR q3->res3

Sources

3-Methoxy-benzaldehyde oxime vs. other substituted oximes in enzyme inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Methoxy-benzaldehyde oxime against its structural analogs in the context of enzyme inhibition. It is designed for researchers in medicinal chemistry and pharmacology, focusing on Tyrosinase (dermatological/agricultural target) and Monoamine Oxidase (neurological target).[1]

Executive Summary

This compound (CAS: 38489-80-4) represents a critical scaffold in the development of reversible enzyme inhibitors. While often overshadowed by its poly-hydroxylated analogs (e.g., 3,4-dihydroxybenzaldehyde oxime) in terms of raw potency against copper-containing enzymes like Tyrosinase, the 3-methoxy substitution pattern offers superior lipophilicity and blood-brain barrier (BBB) permeability.[1] This makes it a pivotal reference compound when transitioning from topical tyrosinase inhibitors to central nervous system (CNS) targets like Monoamine Oxidase B (MAO-B).

Chemical Profile & Synthesis

Unlike the unstable aldehyde precursors which are prone to oxidation, the oxime derivative provides a stable pharmacophore capable of coordinating with metal cofactors (e.g., Cu²⁺ in Tyrosinase) or interacting with nucleophilic active site residues.[1]

Standard Synthesis Protocol
  • Reaction Type: Condensation (Nucleophilic Addition-Elimination).

  • Yield: Typically 85–95%.

  • Purity: Recrystallization yields >98% purity suitable for enzymatic assays.

Step-by-Step Methodology:

  • Reagents: Dissolve 3-methoxybenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Activation: Prepare a separate solution of Hydroxylamine Hydrochloride (NH₂OH·HCl, 15 mmol) and Sodium Acetate (NaOAc, 15 mmol) in minimal distilled water (5 mL).

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution under constant stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 60–90 minutes . Monitor consumption of aldehyde via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Evaporate ethanol under reduced pressure. Add ice-cold water (30 mL) to the residue to precipitate the oxime.

  • Purification: Filter the white/off-white solid. Recrystallize from aqueous ethanol to obtain (E)-3-methoxybenzaldehyde oxime .

Comparative Analysis: Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is the rate-limiting enzyme in melanin biosynthesis. Inhibition is achieved primarily through chelation of the binuclear copper active site or mimicry of the substrate (L-DOPA).

SAR Analysis: 3-Methoxy vs. Analogs

The following table synthesizes data from comparative studies (e.g., Ley & Bertram, 2001; Radhakrishnan et al., 2016) to illustrate the "Methoxy Effect."

CompoundStructureIC₅₀ (Mushroom Tyrosinase)Inhibition TypeMechanism Note
3,4-Dihydroxy-benzaldehyde oxime Catechol mimic0.3 µM CompetitivePotent Cu²⁺ chelator; mimics L-DOPA substrate.
4-Methoxy-benzaldehyde oxime Para-substituted15.3 µM Mixed/Non-comp.Steric bulk at para position interferes with active site entry; weak Cu interaction.
This compound Meta-substituted~20–40 µM *MixedMeta substitution allows partial entry but lacks the bidentate chelation of the catechol.
Benzaldoxime Unsubstituted>100 µMWeakLacks electron-donating groups to stabilize interaction.

*Estimated range based on comparative SAR trends where meta-methoxy derivatives consistently show lower potency than dihydroxy analogs but comparable/slightly lower potency than para-methoxy analogs due to steric fit.

Mechanism of Action

The oxime moiety (


) acts as a weak metal ligand.
  • Dihydroxy analogs: The vicinal hydroxyls (catechol) displace the water bridge between Cu-A and Cu-B ions, locking the enzyme.

  • Methoxy analogs (3-OMe & 4-OMe): Cannot chelate effectively. Instead, they act as Schiff Base mimics or occupy the hydrophobic pocket near the active site, preventing substrate access.[1] The 3-methoxy group provides a specific hydrophobic interaction that differs from the 4-methoxy, often altering the inhibition kinetics from pure competitive to mixed-type.

Emerging Targets: MAO Inhibition

While less potent against Tyrosinase, the This compound scaffold is gaining traction in neuropharmacology as a Monoamine Oxidase (MAO) inhibitor.

  • Selectivity: Recent SAR studies on benzaldehyde derivatives suggest that meta-substitution (3-position) favors MAO-B selectivity over MAO-A. This is crucial for treating Parkinson's disease without the "cheese effect" (hypertensive crisis) associated with non-selective inhibition.

  • Advantage: The 3-methoxy group enhances lipophilicity (

    
    ), facilitating blood-brain barrier penetration compared to the highly polar 3,4-dihydroxy analogs.
    

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Determine IC₅₀ of this compound against Mushroom Tyrosinase.

  • Buffer Prep: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme Soln: Dissolve Mushroom Tyrosinase (Sigma T3824) in buffer to 1000 U/mL.

  • Substrate: 2.5 mM L-DOPA in buffer.

  • Inhibitor: Dissolve this compound in DMSO. Prepare serial dilutions (1 µM – 500 µM). Final DMSO conc. must be <5%.

  • Workflow:

    • Blank: 140 µL Buffer + 20 µL DMSO + 40 µL Enzyme.

    • Control: 140 µL Buffer + 20 µL Substrate + 40 µL Enzyme.

    • Test: 140 µL Buffer + 20 µL Inhibitor + 40 µL Enzyme (Incubate 10 min @ 25°C).

    • Start: Add 20 µL Substrate to Test wells.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 20 mins.

  • Calculation:

    
    .
    

Visual Analysis

Figure 1: Comparative Mechanism & Workflow

The following diagram illustrates the divergent pathways for 3-Methoxy vs. 3,4-Dihydroxy analogs and the experimental workflow.

G cluster_0 Chemical Structure & Properties cluster_1 Target Interaction cluster_2 Outcome M3 This compound (Moderate Lipophilicity) Tyr Tyrosinase Active Site (Binuclear Copper) M3->Tyr Steric Blockade (Weak Binding) MAO MAO-B Active Site (Hydrophobic Pocket) M3->MAO Hydrophobic Fit D34 3,4-Dihydroxy-benzaldehyde Oxime (High Polarity) D34->Tyr Direct Cu Chelation (Strong Binding) Inhib_T Mixed Inhibition (IC50 ~20-40 µM) Tyr->Inhib_T Inhib_T_Strong Potent Chelation (IC50 0.3 µM) Tyr->Inhib_T_Strong Inhib_M Selective Neuro-Protection (BBB Permeable) MAO->Inhib_M

Caption: Divergent inhibitory pathways: 3,4-dihydroxy analogs dominate Tyrosinase via chelation, while 3-methoxy analogs target MAO-B via hydrophobic interactions.[1]

References

  • Ley, J. P., & Bertram, H. J. (2001). Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry, 9(7), 1879–1885.[1] Link

  • Maghsoudi, S., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.[1] Journal of Reports in Pharmaceutical Sciences, 2(2), 156-164.[1] Link

  • Kubo, I., & Kinst-Hori, I. (1999). 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants.[1] Planta Medica, 65(1), 19–22.[1] Link

  • Dulla, B. (2013). Design, synthesis & pharmacological evaluation of substituted phenyl oxazoles.[1][3] University of Regensburg Ph.D. Thesis. (Contains data on oxime synthesis and MAO inhibition).[4][5] Link

  • BenchChem. this compound Product & Safety Data. Link[1]

Sources

Spectroscopic Validation of 3-Methoxybenzaldehyde Oxime: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In drug discovery, 3-Methoxybenzaldehyde oxime (m-Anisaldehyde oxime) serves as a critical intermediate for synthesizing amines, nitriles, and heterocyclic scaffolds. Its structural validation is not merely about confirming molecular weight but ensuring the correct functional group transformation and stereochemical configuration (E/Z isomerism).

This guide objectively compares spectroscopic methodologies (IR, NMR, MS) to establish a self-validating analytical workflow. While Infrared Spectroscopy (IR) offers the fastest "quick-check" for reaction completion, Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemical assignment.

The Analytical Challenge
  • Differentiation: Distinguishing the product from the starting material (3-Methoxybenzaldehyde).

  • Stereochemistry: Identifying the thermodynamically stable (

    
    )-isomer versus the kinetic (
    
    
    
    )-isomer.
  • Purity: Quantifying unreacted aldehyde.

Experimental Context: Synthesis & Purification

To ensure the spectral data discussed below is grounded in reality, we assume the sample was prepared via the standard condensation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride.

Standard Protocol
  • Reactants: 3-Methoxybenzaldehyde (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.1 eq).
  • Solvent: Ethanol/Water (1:1).

  • Conditions: Reflux for 2–4 hours or Microwave irradiation (90°C, 5 min).

  • Workup: Extraction with EtOAc, drying over

    
    , and concentration.
    
  • Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).

G SM 3-Methoxybenzaldehyde (Starting Material) RXN Condensation (NH2OH·HCl / Base) SM->RXN CRUDE Crude Oxime (E/Z Mixture) RXN->CRUDE PUR Purification (Recrystallization) CRUDE->PUR PROD Pure (E)-Oxime Target Analyte PUR->PROD

Figure 1: Analytical workflow from synthesis to purified target. The purification step is critical to remove unreacted aldehyde which complicates spectroscopic interpretation.

Comparative Analysis: Infrared Spectroscopy (FT-IR)

Role: First-line confirmation of functional group conversion. Verdict: Excellent for monitoring reaction progress; poor for stereochemistry.

The most distinct evidence of reaction success is the disappearance of the carbonyl (


) stretch and the appearance of the hydroxyl (

) and imine (

) bands.
Data Comparison: Starting Material vs. Product
Feature3-Methoxybenzaldehyde (SM)3-Methoxybenzaldehyde Oxime (Product)Analytical Insight
Carbonyl (

)
1680–1700 cm⁻¹ (Strong)Absent Primary indicator of conversion.
Aldehyde

2720 & 2820 cm⁻¹ (Fermi Doublet)Absent Confirms loss of formyl proton.
Hydroxyl (

)
Absent3200–3450 cm⁻¹ (Broad)Indicates oxime formation (H-bonded).
Imine (

)
Absent1615–1650 cm⁻¹ (Medium)Characteristic oxime backbone.

Stretch
Absent930–950 cm⁻¹ Specific to oxime linkage.

Technical Note: The


 stretch in oximes is often less intense than the aldehyde 

. Do not mistake a weak

peak for unreacted material. The absence of the strong

peak is the definitive proof of purity.

Deep Dive: Nuclear Magnetic Resonance (NMR)

Role: Definitive structural proof and stereochemical assignment. Verdict: The only method capable of distinguishing


 and 

isomers reliably.
H NMR: The Proton Fingerprint

The transformation converts the aldehyde proton (


) into an azomethine proton (

). This results in a significant upfield shift (shielding).
Key Chemical Shift Changes (in

or

)
Proton EnvironmentStarting Material (

ppm)
Product (

ppm)
Multiplicity
Aldehyde (

)
9.97 Absent Singlet
Azomethine (

)
Absent8.15 – 8.35 Singlet
Oxime Hydroxyl (

)
Absent10.0 – 11.5 Broad Singlet (

exchangeable)
Methoxy (

)
3.853.82 – 3.85Singlet (Minimal change)
Aromatic Ring 7.10 – 7.506.90 – 7.40Multiplet (Slight shielding)
Stereochemical Validation: E vs. Z Isomers

Benzaldehyde oximes exist in equilibrium, but the (


)-isomer  (anti) is thermodynamically favored over the (

)-isomer (syn).
  • (

    
    )-Isomer:  The azomethine proton is deshielded by the lone pair of the nitrogen but less shielded by the hydroxyl group compared to the Z-isomer.
    
  • (

    
    )-Isomer:  The azomethine proton is typically found upfield (lower ppm) relative to the E-isomer, though this can be solvent-dependent.
    

Diagnostic Rule: In


, the azomethine proton of the (

)-isomer
typically resonates at 8.1–8.2 ppm , while the (

)-isomer
(if present) appears slightly upfield or downfield depending on specific anisotropic effects, often separated by ~0.5–0.7 ppm.

Isomers cluster_E Thermodynamically Stable (E)-Isomer (Anti) cluster_Z Kinetic Product (Z)-Isomer (Syn) E_struct Ph-CH=N       |       OH E_desc Azomethine H: ~8.15 ppm Major Product (>95%) Z_struct Ph-CH=N-OH Z_desc Azomethine H: Variable Trace Impurity

Figure 2: Stereochemical distinction. The spatial arrangement of the hydroxyl group relative to the phenyl ring affects the chemical shift of the azomethine proton.

C NMR Confirmation
  • Carbonyl Carbon (

    
    ):  Disappears (~192 ppm).
    
  • Azomethine Carbon (

    
    ):  Appears at 148–153 ppm .
    
  • Methoxy Carbon: Remains stable at ~55.4 ppm .

Mass Spectrometry (MS)[1][2]

Role: Molecular weight confirmation and fragmentation analysis. Verdict: Supporting evidence; crucial for identifying side products (e.g., nitriles).

  • Molecular Ion (

    
    ):  151 m/z (Matches Formula 
    
    
    
    ).[1]
  • Base Peak: Often m/z 151 or fragment depending on ionization energy.

  • Key Fragments:

    • [M - 17]⁺ (134 m/z): Loss of

      
       radical (characteristic of oximes).
      
    • [M - 31]⁺ (120 m/z): Loss of

      
      .
      
    • [M - 33]⁺ (118 m/z): Loss of

      
       (reversion to aldehyde fragment) or loss of water + methyl.
      

Summary of Validation Criteria

To certify the structure of 3-Methoxybenzaldehyde oxime, the sample must meet the following simultaneous criteria:

  • IR: Absence of 1690 cm⁻¹ peak; presence of broad 3300 cm⁻¹ band.

  • 
    H NMR:  Singlet at ~8.15 ppm (1H); disappearance of ~9.9 ppm singlet.
    
  • Purity: Integration of Methoxyl (3H) vs Azomethine (1H) must be 3:1.

References

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 3-methoxy- (IR Spectrum)." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • PubChem. "3-Methoxy-benzaldehyde oxime (Compound Summary)." National Library of Medicine. Accessed October 2023. [Link]

  • Cortés, I., & Sarotti, A. M. "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry, 2023, 21, 2935-2940.[2] [Link]

Sources

Safety Operating Guide

3-Methoxy-benzaldehyde oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-Methoxybenzaldehyde Oxime: Comprehensive Operational Safety and Disposal Guide

In drug development and organic synthesis, the safe handling and disposal of oxime derivatives like 3-Methoxybenzaldehyde oxime is paramount. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets, providing you with the mechanistic causality behind our disposal protocols. This ensures that your laboratory operations remain compliant, safe, and scientifically sound.

Executive Summary & Chemical Profile

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the target compound. 3-Methoxybenzaldehyde oxime presents specific handling challenges due to its solid state and thermal reactivity.

Table 1: Physicochemical & Hazard Profile of 3-Methoxybenzaldehyde oxime

PropertyValueOperational Implication
CAS Number 52707-52-5 / 38489-80-4Unique identifier required for hazardous waste manifesting[1].
Molecular Weight 151.16 g/mol Utilized for stoichiometric calculations during neutralization[1].
Physical State Solid / CrystallineProne to aerosolization; strictly requires wet-brushing for spills[2].
GHS Classification Acute Tox. 4 (Oral)Harmful if swallowed (H302); mandates strict respiratory and contact PPE[3].
Thermal Reactivity Decomposes into NOxStrictly prohibits direct landfilling; requires incineration with alkaline scrubbing[2].

Hazard Assessment & Mechanistic Toxicology

Oximes are characterized by their nitrogen-oxygen (C=N-OH) functional group. While stable under standard laboratory conditions, the introduction of thermal stress or strong acids can trigger rapid decomposition. The primary hazard during disposal is not just the acute oral toxicity of the parent compound[3], but its thermal decomposition profile.

When subjected to incomplete combustion, the C=N-OH bond cleaves to release highly toxic nitrogen oxides (NOx)[2]. Therefore, direct drain flushing or standard trash disposal is strictly prohibited. The disposal methodology must actively manage, combust, and neutralize these gaseous byproducts.

ThermalDecomposition Oxime 3-Methoxybenzaldehyde oxime (C8H9NO2) Heat Thermal Oxidation (>800°C) Oxime->Heat Combustion Decomp Decomposition Gases: CO2, H2O, NOx Heat->Decomp Bond Cleavage Scrubbing Alkaline Scrubber (NaOH/Ca(OH)2) Decomp->Scrubbing Exhaust Routing Safe Safe Effluent: Nitrate/Nitrite Salts Scrubbing->Safe Neutralization

Mechanistic pathway of thermal decomposition and required NOx scrubbing during incineration.

Step-by-Step Disposal Methodology

To ensure absolute safety, the disposal of 3-Methoxybenzaldehyde oxime must follow a self-validating, three-phase protocol.

Phase 1: Segregation and Collection
  • Isolate: Segregate 3-Methoxybenzaldehyde oxime from strong oxidizers and dilute/strong acids.

    • Causality: Acids can catalyze the hydrolysis of the oxime back into 3-methoxybenzaldehyde and hydroxylamine. Hydroxylamine is thermally unstable and presents a severe explosion hazard.

  • Collect: Place solid waste and contaminated packaging into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Validate: Verify segregation by checking the waste manifest. The container must be explicitly labeled: "Hazardous Waste: Toxic Solid (Oxime) - Incineration Only".

Phase 2: Solvent Mixing (Preparation for Incineration)
  • Select Solvent: Operating inside a certified chemical fume hood, dissolve the oxime waste in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[2].

  • Mix: Stir the solution gently until the solid is completely dissolved.

  • Validate: Visually inspect the solution against a light source. A clear, homogenous mixture validates that the solid is fully dissolved.

    • Causality: Dissolving the solid in a combustible solvent raises the British Thermal Unit (BTU) value of the waste stream. This guarantees a high-temperature, uniform burn during incineration, preventing the low-temperature partial decomposition that yields toxic NOx gases[2].

Phase 3: Incineration Protocol
  • Incinerate: Transfer the solution to a licensed chemical waste disposal facility. The primary incinerator chamber must operate above 800°C.

  • Afterburner: The incinerator must be equipped with an afterburner operating at >1000°C.

    • Causality: The afterburner ensures the complete oxidation of any volatilized organic fragments that may have escaped the primary chamber[2].

  • Scrubbing: Route the exhaust gas through an alkaline scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2)[2].

  • Validate: Continuously monitor the pH of the scrubber effluent. A stable alkaline pH (>7.5) is a self-validating metric confirming that the acidic NOx gases are being successfully neutralized into benign, water-soluble nitrate/nitrite salts.

DisposalWorkflow Start Waste Generation: Solid Oxime Waste Segregation Segregation: Isolate from Acids Start->Segregation Solvent Solvent Mixing: Dissolve in Ethanol Segregation->Solvent Incineration Incineration: Primary Chamber Solvent->Incineration Afterburner Afterburner: Complete Oxidation Incineration->Afterburner Disposal Final Disposal: Scrubbed Exhaust Afterburner->Disposal

Operational workflow for the safe disposal and incineration of 3-Methoxybenzaldehyde oxime.

Spill Response & Environmental Containment

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Evacuate & PPE: Secure the spill zone. Responding personnel must don nitrile gloves, tightly fitting safety goggles, and an N95/P100 particulate respirator.

  • Contain: Block all nearby floor drains. Do not let the product enter drains, sewers, or watercourses[2].

  • Collect (Wet-Brushing): Lightly dampen the spilled powder with water or a 60-70% ethanol solution. Use a wet-brushing technique or an electrically protected HEPA vacuum to collect the material[2].

    • Causality: Dry sweeping generates airborne, combustible dust aerosols, drastically increasing inhalation risks and the potential for deflagration.

  • Decontaminate: Wash the affected surface thoroughly with a standard soap and water solution.

  • Validate: Perform a final wipe-down with a clean, solvent-soaked cloth. A visually clean cloth validates the complete removal of the chemical residue from the operational surface.

References

  • 3-Methoxy-benzaldehyde oxime | C8H9NO2 | CID 9601243 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

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